molecular formula C7H3Br3O2 B1581950 2,4,6-Tribromo-3-hydroxybenzaldehyde CAS No. 2737-22-6

2,4,6-Tribromo-3-hydroxybenzaldehyde

Cat. No.: B1581950
CAS No.: 2737-22-6
M. Wt: 358.81 g/mol
InChI Key: FAWOIFAFFUDNJX-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H3Br3O2 and its molecular weight is 358.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tribromo-3-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromo-3-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWOIFAFFUDNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181805
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
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Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2737-22-6
Record name 2,4,6-Tribromo-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2737-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 3-hydroxy-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181805
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Foundational & Exploratory

physical and chemical properties of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzaldehyde: Properties, Applications, and Experimental Protocols

Introduction

2,4,6-Tribromo-3-hydroxybenzaldehyde is a polyhalogenated aromatic aldehyde of significant interest to the scientific community, particularly those in organic synthesis, material science, and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group, an acidic phenolic hydroxyl group, and three electron-withdrawing bromine atoms, makes it a highly versatile and valuable intermediate. The heavy bromination not only enhances its reactivity but also imparts specific biological activities and physical properties, making it a crucial building block for synthesizing specialty chemicals, including pharmaceuticals and agrochemicals.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core , explores its synthetic applications and biological relevance, and provides detailed, field-proven experimental protocols for its characterization and use. The content is structured to provide not just data, but also expert insights into the causality behind its reactivity and experimental handling, ensuring a trustworthy and authoritative resource.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any research endeavor. The following identifiers and structural representations define 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Synonyms: 3-Hydroxy-2,4,6-tribromobenzaldehyde[1] CAS Number: 2737-22-6[1][2] Molecular Formula: C₇H₃Br₃O₂[1][2] Molecular Weight: 358.81 g/mol [1][3]

Structural Identifiers:

  • InChI: InChI=1S/C7H3Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H[3][4]

  • InChIKey: FAWOIFAFFUDNJX-UHFFFAOYSA-N[2][4]

  • SMILES: O=CC1=C(Br)C=C(Br)C(O)=C1Br[3]

The strategic placement of the functional groups on the benzene ring dictates the molecule's unique chemical behavior.

Caption: Chemical structure of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.

PropertyValueSource(s)
Appearance White to cream-colored or pale brown powder/crystal.[1][2]
Melting Point 117-125 °C[1][2][5]
Boiling Point 305.9 ± 42.0 °C (Predicted)[5]
Density 2.423 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in Methanol.[5]
pKa 5.62 ± 0.28 (Predicted)[5]
Purity ≥97.5% (by GC)[1][2]

Expert Insights: The melting point range of 117-125°C suggests a crystalline solid of moderate purity. The predicted pKa of 5.62 indicates that the hydroxyl group is significantly more acidic than that of phenol (pKa ≈ 10). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the three bromine atoms and the aldehyde group, which stabilize the corresponding phenoxide anion. This enhanced acidity is a key factor in its reactivity, particularly in base-catalyzed reactions.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While a complete, published spectrum for this specific molecule is not available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.[6][7][8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing three distinct signals in a deuterated solvent like DMSO-d₆ or CDCl₃:

    • A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.5-10.5 ppm.

    • A singlet for the phenolic hydroxyl proton (-OH), which may be broad and whose chemical shift is concentration-dependent, often appearing between δ 5-12 ppm.

    • A singlet for the lone aromatic proton (-H) on the ring, likely in the δ 7.0-8.0 ppm region, shifted downfield by the adjacent electron-withdrawing groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:

    • The aldehyde carbonyl carbon will be the most downfield signal, typically >185 ppm.

    • Six aromatic carbon signals, with the carbon atoms attached to bromine and oxygen showing characteristic shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present:

    • A strong, sharp carbonyl (C=O) stretch from the aldehyde group around 1680-1700 cm⁻¹.

    • A broad O-H stretching band from the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

    • C-H stretching from the aromatic ring around 3000-3100 cm⁻¹.

    • C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). This will result in a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, providing unambiguous confirmation of the presence of three bromine atoms. The monoisotopic mass is approximately 355.768 g/mol .[3]

Synthesis, Reactivity, and Applications

4.1. Synthesis 2,4,6-Tribromo-3-hydroxybenzaldehyde is synthesized via the reaction of 2,4,6-trichlorobenzaldehyde with bromine.[5][10][11] This process involves an electrophilic aromatic substitution where the chlorine atoms are replaced by bromine.

4.2. Chemical Reactivity The compound's reactivity is governed by its three key functional regions:

  • Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Knoevenagel, Wittig).

  • Hydroxyl Group: The acidic phenol can be deprotonated to form a phenoxide, which can act as a nucleophile in ether synthesis (e.g., Williamson ether synthesis). It also directs electrophilic substitution.

  • Aromatic Ring: The heavy bromination and substitution pattern make it a unique scaffold. The bromine atoms can be replaced or involved in cross-coupling reactions under specific conditions, allowing for further molecular diversification.

This dual functionality makes it an exceptional building block for creating more complex organic molecules.[1][12]

G cluster_reactions Key Reaction Pathways cluster_products Resulting Molecular Scaffolds substance 2,4,6-Tribromo-3-hydroxybenzaldehyde (Starting Material) aldehyde_rxn Aldehyde Group Reactions (e.g., Knoevenagel Condensation) substance->aldehyde_rxn hydroxyl_rxn Hydroxyl Group Reactions (e.g., Etherification) substance->hydroxyl_rxn ring_rxn Aromatic Ring Reactions (e.g., Suzuki Coupling) substance->ring_rxn product1 α,β-Unsaturated Systems aldehyde_rxn->product1 product2 Functionalized Ethers hydroxyl_rxn->product2 product3 Bi-aryl Compounds ring_rxn->product3

Caption: Reactivity pathways of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

4.3. Applications in Drug Development and Material Science The unique properties of this compound have led to its use in several key research areas:

  • Pharmaceutical and Agrochemical Synthesis: It serves as a versatile intermediate for synthesizing brominated compounds, where the bromine substituents can impart significant biological activity.[1] Its derivatives are explored for potential anti-cancer, anti-inflammatory, and analgesic properties.[12][13]

  • Cytotoxic Agent Research: 2,4,6-Tribromo-3-hydroxybenzaldehyde has demonstrated cytotoxic effects in tumor cell lines in vitro.[5][10] Its proposed mechanism involves covalent binding to DNA and subsequent inhibition of protein synthesis.[5][10]

  • Dyes and Pigments: It is an important intermediate in the production of dyes, where its structure contributes to color vibrancy and stability.[1]

  • Material Science: The compound is being investigated for creating novel coatings and adhesives with enhanced thermal stability and degradation resistance.[1]

  • Analytical Chemistry: It can be used as a reagent in analytical methods for the detection and quantification of phenolic compounds.[1]

Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with reliable, step-by-step methodologies for handling and analyzing 2,4,6-Tribromo-3-hydroxybenzaldehyde.

5.1. Protocol 1: Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is an effective method for determining the purity of volatile and semi-volatile organic compounds. Commercial suppliers often use GC to provide an assay value, and this protocol allows for independent verification.[2]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2,4,6-Tribromo-3-hydroxybenzaldehyde and dissolve it in 10 mL of a high-purity solvent in which it is soluble, such as methanol or ethyl acetate, to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Detector (FID): Set to 280°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the main peak corresponding to 2,4,6-Tribromo-3-hydroxybenzaldehyde.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. This area-percent method provides a reliable estimate of purity.

GC_Workflow start Start: Sample Weighing (~10 mg) dissolve Dissolution in Solvent (e.g., Methanol, 10 mL) start->dissolve inject Inject 1 µL into GC System dissolve->inject separate Separation on Capillary Column (Temperature Programmed) inject->separate detect Detection by FID separate->detect analyze Data Acquisition & Integration detect->analyze end End: Purity Calculation (Area %) analyze->end

Caption: Workflow for GC purity analysis.

5.2. Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR is the gold standard for confirming the chemical structure of organic molecules. This protocol ensures the identity of the compound matches its expected structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

  • Spectral Interpretation:

    • Identify the signals corresponding to the aldehyde, hydroxyl, and aromatic protons.

    • Verify their chemical shifts, multiplicities (all should be singlets), and integration ratios (1:1:1) are consistent with the structure of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

  • Causes skin irritation (H315).[10]

  • Causes serious eye irritation (H319).[10]

  • May cause respiratory irritation (H335).[10]

Recommended Precautions:

  • Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust.[15] Wash hands thoroughly after handling.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances.[14] The compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] Recommended storage temperatures range from 0-8°C to room temperature, so consult the supplier's recommendation.[1][5]

Conclusion

2,4,6-Tribromo-3-hydroxybenzaldehyde stands out as a pivotal molecule in synthetic chemistry. Its densely functionalized structure, characterized by high reactivity and unique electronic properties, provides a robust platform for the development of novel compounds. For researchers in drug discovery, agrochemicals, and materials science, a deep understanding of its physicochemical properties, spectroscopic profile, and handling requirements is essential for leveraging its full potential. This guide provides the authoritative grounding and practical protocols necessary to utilize this versatile building block effectively and safely, paving the way for future innovations.

References

  • 3-Hydroxybenzaldehyde - Wikipedia. [Link]

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde - CAS Common Chemistry. [Link]

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde(CAS# 2737-22-6) - Angene Chemical. [Link]

  • In-silico Design, Synthesis and Anti-Microbial Evaluation of 2, 4, 6-Trisubstituted 1, 3, 5: Triazine- Based Aldehyde Derivatives | Journal of Pharmaceutical Research International. [Link]

  • Safety Data Sheet: 3-Hydroxybenzaldehyde - Carl ROTH. [Link]

  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom) - ResearchGate. [Link]

  • Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google P
  • Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98% - Cole-Parmer. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Journal of Materials and Environmental Science. [Link]

  • 3-Bromo-2-hydroxybenzaldehyde - PMC - NIH. [Link]

  • Safety Data Sheet: 3-Hydroxybenzaldehyde - Carl ROTH. [Link]

  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde - ResearchGate. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Oxford Instruments. [Link]

  • 2,4-Dihydroxybenzaldehyde - PubChem. [Link]

Sources

A Technical Guide to the Solubility Characterization of 2,4,6-Tribromo-3-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4,6-Tribromo-3-hydroxybenzaldehyde is a pivotal halogenated intermediate with significant utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials such as dyes and flame retardants.[1] Its molecular structure, featuring three bromine atoms, a hydroxyl group, and an aldehyde functional group, imparts unique reactivity and physicochemical properties.[1] A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the solubility of 2,4,6-Tribromo-3-hydroxybenzaldehyde. We present its key physicochemical properties, outline rigorous experimental protocols for both qualitative and quantitative solubility determination, and discuss the scientific principles underpinning these methodologies.

Physicochemical Profile and Solubility Predictions

Before undertaking experimental solubility studies, a thorough analysis of the compound's inherent chemical properties provides a predictive foundation for its behavior in different solvent systems. The structure of 2,4,6-Tribromo-3-hydroxybenzaldehyde is dominated by a large, electron-rich aromatic system heavily substituted with bromine atoms, alongside polar hydroxyl and aldehyde groups capable of hydrogen bonding.

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}

Caption: Key physicochemical properties of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Expert Insights on Predicted Solubility:

  • Polarity and Lipophilicity: The predicted XLogP3 value between 3.49 and 4.2 indicates a significant degree of lipophilicity.[2] This suggests poor solubility in water but favorable solubility in non-polar and moderately polar organic solvents.

  • Hydrogen Bonding: The presence of a hydroxyl group (hydrogen bond donor and acceptor) and an aldehyde group (hydrogen bond acceptor) allows for specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[2]

  • Crystalline Structure: As a solid with a relatively high melting point (117-125 °C), significant lattice energy must be overcome for dissolution to occur.[3][2][4] This factor can limit solubility even in otherwise compatible solvents.

Based on these properties, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.[3]

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low to Insoluble: Expected in non-polar solvents like hexane and toluene, and in water.

Safety and Handling Precautions

Prior to conducting any experimental work, consulting the Safety Data Sheet (SDS) is mandatory.

  • Hazards: 2,4,6-Tribromo-3-hydroxybenzaldehyde is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[5]

Experimental Protocol: Qualitative Solubility Assessment

A qualitative assessment provides a rapid and material-sparing method to classify the compound's solubility into categories (e.g., soluble, partially soluble, insoluble) across a range of representative solvents. This informs the selection of solvents for more rigorous quantitative analysis.

Methodology:

  • Preparation: Aliquot approximately 10-20 mg of 2,4,6-Tribromo-3-hydroxybenzaldehyde into separate, labeled small test tubes or vials.

  • Solvent Addition: Add 1 mL of the test solvent to a vial.

  • Agitation: Vortex or shake the vial vigorously for 60 seconds.[6]

  • Observation: Visually inspect the mixture against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains undissolved.

  • Incremental Addition: If the solid does not dissolve, add another 2 mL of the solvent and repeat the agitation and observation steps. A common threshold for classifying a compound as "soluble" is if it dissolves at a concentration of approximately 33 mg/mL.

dot digraph "Qualitative_Solubility_Workflow" { graph [fontname="Arial", style="rounded", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow for qualitative solubility screening.

Experimental Protocol: Quantitative Solubility Determination

For applications in drug development and process chemistry, precise solubility values are required. The Shake-Flask Method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility due to its reliability and robustness.[7]

4.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

4.2 Detailed Step-by-Step Methodology

  • Preparation of Vials: In triplicate for each solvent, add an excess of 2,4,6-Tribromo-3-hydroxybenzaldehyde to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate at a constant speed for 24 to 48 hours.[7][8] The duration is critical to ensure equilibrium is reached; preliminary time-course studies may be required to validate this period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is crucial to separate the dissolved solute from any undissolved solid.

  • Quantification: Accurately dilute the filtered supernatant with the appropriate solvent and determine the concentration of 2,4,6-Tribromo-3-hydroxybenzaldehyde using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[9]

4.3 Analytical Quantification by UV-Vis Spectrophotometry

This method is rapid and widely available, making it an excellent choice for quantification provided the compound has a distinct chromophore and no interfering excipients are present.

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is typically required for a reliable calibration.

  • Analyze Samples: Measure the absorbance of the appropriately diluted, filtered supernatant samples.

  • Calculate Solubility: Use the calibration curve equation to calculate the concentration in the diluted sample. Account for the dilution factor to determine the final solubility in the original saturated solution.

dot digraph "Quantitative_Solubility_Workflow" { graph [fontname="Arial", style="rounded", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow for quantitative solubility determination using the shake-flask method and UV-Vis analysis.

Data Presentation and Interpretation

Quantitative solubility data should be meticulously organized and presented for clarity and comparative analysis.

Table 1: Hypothetical Solubility Data for 2,4,6-Tribromo-3-hydroxybenzaldehyde at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Polar Aprotic DMSOExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Non-Polar TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value

Causality in Interpretation: The results from such a table allow for a deep understanding of the solute-solvent interactions. For instance, high solubility in DMSO would be attributed to strong dipole-dipole interactions, while good solubility in methanol would highlight the importance of hydrogen bonding. Conversely, poor solubility in hexane would confirm the energetic penalty of disrupting strong solvent-solvent interactions to accommodate a polar solute.

Conclusion

The solubility of 2,4,6-Tribromo-3-hydroxybenzaldehyde is a critical parameter that dictates its utility in synthetic and formulation sciences. While theoretical predictions based on its physicochemical properties provide valuable guidance, they are not a substitute for empirical determination. The systematic application of the qualitative and quantitative protocols detailed in this guide, particularly the gold-standard shake-flask method, will empower researchers to generate accurate and reliable solubility data. This information is indispensable for rational solvent selection, leading to improved reaction yields, efficient purifications, and the successful development of novel chemical entities and materials.

References

  • Solubility test for Organic Compounds . (2024). Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds . Scribd. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds . Scribd. Available at: [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions . Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available at: [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry, 81(8), 3159-3165. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ResearchGate. Available at: [Link]

  • UV Spectrophotometric method for the identification and solubility determination of nevirapine . Ingenta Connect. Available at: [Link]

  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

  • Solubility Testing – Shake Flask Method . BioAssay Systems. Available at: [Link]

Sources

Crystal Structure and Supramolecular Architecture of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2,4,6-Tribromo-3-hydroxybenzaldehyde (


), a highly functionalized halogenated aromatic aldehyde with significant utility in pharmaceutical synthesis and antitumor research. We detail the crystallographic parameters, specifically the orthorhombic 

space group arrangement, and analyze the critical intramolecular and intermolecular interactions—including hydrogen and halogen bonding—that govern its solid-state stability and reactivity.

Introduction & Chemical Context

The derivatization of hydroxybenzaldehydes with halogens drastically alters their electronic landscape, enhancing lipophilicity and biological activity. 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) stands out due to its dense bromination pattern, which introduces significant steric bulk and electron-withdrawing character.

Structurally, TBHB is synthesized via the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The hydroxyl group at position 3 directs bromination to the ortho (positions 2, 4) and para (position 6) sites, resulting in a fully substituted aromatic core with unique conformational constraints.

Key Applications:

  • Pharmaceutical Intermediate: Precursor for Schiff bases and metallodrugs.

  • Antitumor Agent: Exhibits cytotoxicity against human lung cancer cell lines via DNA binding and inhibition of protein synthesis.[1][2]

  • Ion Transport Inhibitor: Blocks cellular uptake of halide ions (

    
    , 
    
    
    
    ).[1]

Experimental Methodology

Synthesis & Crystallization Protocol

To ensure high-purity single crystals suitable for X-ray diffraction, a controlled bromination followed by slow evaporation is required.

Protocol:

  • Reactants: Dissolve 3-hydroxybenzaldehyde (4.0 g) in acetic acid (10 mL) at 323 K (

    
    ).
    
  • Bromination: Add liquid bromine (4 mL) dropwise while stirring.

  • Reaction: Maintain stirring for 48 hours to ensure complete tribromination.

  • Quenching: Add water (10 mL) and cool the solution to 277 K (

    
    ) to precipitate the crude product.
    
  • Purification: Filter the precipitate and recrystallize from Chloroform (

    
    ).
    
  • Crystal Growth: Allow the chloroform solution to evaporate slowly at room temperature to yield cream-colored prismatic crystals.

Crystallographic Data Collection

The crystal structure is solved using Single Crystal X-ray Diffraction (SC-XRD).

  • Radiation Source:

    
     (
    
    
    
    )
  • Temperature: 293(2) K

  • Refinement Method: Full-matrix least-squares on

    
    
    

Crystallographic Analysis

Crystal Data & Unit Cell Parameters

TBHB crystallizes in the non-centrosymmetric orthorhombic space group


. A notable feature of this structure is the presence of two independent molecules  in the asymmetric unit (

), leading to a total of 8 molecules per unit cell (

).

Table 1: Crystal Data Summary

ParameterValue
Formula

Molecular Weight 358.81 g/mol
Crystal System Orthorhombic
Space Group

(No. 29)
a (

)
17.213(5)
b (

)
4.000(1)
c (

)
25.962(5)
Volume (

)
1787.6

Z / Z' 8 / 2
Calculated Density ~2.66 g/cm³
Molecular Geometry & Conformation

The aromatic ring is essentially planar, but the dense substitution pattern forces deviations in the peripheral groups:

  • Aldehyde Twist: The aldehyde group (

    
    ) at position 1 is twisted out of the aromatic plane. Twist angles of approximately 
    
    
    
    and
    
    
    are observed for the two independent molecules.[3] This twist relieves steric strain caused by the bulky bromine atoms at positions 2 and 6.
  • Bromine Displacement: The bromine atoms and the hydroxyl oxygen show small but statistically significant deviations (

    
    ) from the mean ring plane.[3]
    
Intramolecular Interactions

A critical stabilizing feature of the TBHB molecule is the Intramolecular Hydrogen Bond .

  • Interaction:

    
    
    
  • Mechanism: The hydroxyl proton at position 3 forms a hydrogen bond with the adjacent bromine atom at position 2.

  • Geometry:

    
     distance 
    
    
    
    .
  • Effect: This interaction locks the orientation of the hydroxyl group and contributes to the overall rigidity of the molecule, influencing its solubility and biological binding affinity.

Supramolecular Architecture

The solid-state packing is dominated by classical hydrogen bonds forming infinite chains.

Intermolecular Hydrogen Bonding Network

The molecules organize into 1D infinite chains running parallel to the


-axis.[3]
  • Donor: Hydroxyl group (

    
    )[4]
    
  • Acceptor: Carbonyl oxygen of the aldehyde group (

    
    )
    
  • Bond Distance:

    
     distances are 
    
    
    
    and
    
    
    for the two independent molecules.[3]
  • Topology: The chains are formed via translation, linking molecules in a head-to-tail fashion (

    
    ).
    
Packing Efficiency

Despite the bulky bromine atoms, the crystal lattice lacks solvent-accessible voids. The efficient packing is mediated by the interdigitation of the bromine atoms between the 1D chains, likely supported by weak


 or 

van der Waals interactions, although the classical H-bonds are the structure-directing force.

Visualization of Structural Logic

Diagram 1: Synthesis and Crystallization Workflow

SynthesisWorkflow Start Starting Material 3-Hydroxybenzaldehyde Reaction Electrophilic Aromatic Substitution (50°C, 48 hrs) Start->Reaction Reagent Reagents Br2 (liquid) + Acetic Acid Reagent->Reaction Quench Quenching Add Water, Cool to 4°C Reaction->Quench Precipitation Purification Purification Recrystallization in CHCl3 Quench->Purification Filtration Product Final Product 2,4,6-Tribromo-3-hydroxybenzaldehyde (Cream Prismatic Crystals) Purification->Product Slow Evaporation

Caption: Step-by-step synthesis and crystallization protocol for isolating single crystals of TBHB.

Diagram 2: Interaction Topology

Interactions MolA Molecule A (Asymmetric Unit) IntraH Intramolecular H-Bond (O-H ... Br) MolA->IntraH Stabilizes Conformation InterH Intermolecular Chain (O-H ... O=C) MolA->InterH Donor/Acceptor MolB Molecule B (Asymmetric Unit) MolB->IntraH MolB->InterH Chain Infinite 1D Chain (Parallel to a-axis) InterH->Chain Forms Supramolecular Assembly

Caption: Topology of key stabilizing interactions. Intramolecular bonds fix geometry; intermolecular bonds drive packing.

Physicochemical Implications

The structural features described above directly correlate with the compound's physicochemical properties:

  • Melting Point (

    
    ):  The relatively high melting point for a small molecule is attributed to the cohesive energy of the infinite hydrogen-bonded chains.
    
  • Solubility:

    • Soluble: Methanol, Chloroform (due to lipophilic Br content and ability to solvate the OH group).

    • Insoluble: Water (The hydrophobic bromine sheath shields the polar core, and the crystal lattice energy is high).

  • Reactivity: The twist of the aldehyde group suggests it is sterically crowded but still accessible for condensation reactions (e.g., Schiff base formation), making it a valuable synthon.

References

  • Matos Beja, A., et al. (1998).[3] "Crystal structure of 2,4,6-tribromo-5-hydroxybenzaldehyde, C7H3Br3O2."[3] Zeitschrift für Kristallographie - New Crystal Structures, 213, 139-140.[3]

  • Thermo Scientific Chemicals. "2,4,6-Tribromo-3-hydroxybenzaldehyde Product Specifications."

  • ChemicalBook. "2,4,6-Tribromo-3-hydroxybenzaldehyde Properties and Applications."

  • TCI Chemicals. "Product T3392: 2,4,6-Tribromo-3-hydroxybenzaldehyde."

Sources

Technical Whitepaper: Chemo-Structural Profiling of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress" Scaffold

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) is not merely a halogenated building block; it is a study in steric locking and electronic activation . Unlike its non-brominated congeners, TBHB presents a unique chemical paradox:

  • Hyper-Acidity: The inductive effect of three bromine atoms drops the phenolic pKa from ~10 to ~5.6, making it a "pseudo-carboxylic" acid at physiological pH.

  • Carbonyl Shielding: The aldehyde group at C1 is flanked by bulky bromine atoms at C2 and C6. This "ortho-effect" creates a kinetic barrier to nucleophilic attack, requiring specific catalytic protocols for derivatization.

This guide provides the blueprint for navigating these constraints to synthesize bioactive Schiff bases and metal chelators.

Electronic & Structural Architecture

Understanding the geometry of TBHB is a prerequisite for successful synthesis. Crystallographic data reveals that the steric bulk of the 2,6-bromines forces the aldehyde group out of planarity with the benzene ring.

Quantitative Structural Data
PropertyValueStructural Implication
CAS No. 2737-22-6Unique identifier for procurement/indexing.[1][2]
Molecular Weight 358.81 g/mol Heavy atom count drives high lipophilicity.
pKa (Phenol) ~5.62 (Predicted)Critical: Deprotonates at neutral pH; exists as an anion in physiological media.
Melting Point 121–125 °CHigh crystallinity indicates strong intermolecular H-bonding.
C2/C6 Sterics Br Atomic Radius: 114 pmBlocks "Burgi-Dunitz" trajectory for nucleophiles attacking the aldehyde.
Structural Visualization (Graphviz)

The following diagram illustrates the steric and electronic vectors defining the molecule's reactivity.

TBHB_Structure Core Benzene Core Aldehyde C1: Aldehyde (-CHO) (Sterically Shielded) Core->Aldehyde Target for Nucleophiles Phenol C3: Phenol (-OH) (Hyper-Acidic pKa ~5.6) Core->Phenol H-Bond Donor Br2 C2: Bromine (Steric Block) Core->Br2 Br4 C4: Bromine (Electronic Pull) Core->Br4 Br6 C6: Bromine (Steric Block) Core->Br6 Br2->Aldehyde Kinetic Shielding Br2->Phenol Inductive Acidification Br4->Phenol Inductive Acidification Br6->Aldehyde Kinetic Shielding

Caption: Fig 1. Structural vectors of TBHB. Note the 'pincer' effect of C2/C6 Bromines on the Aldehyde.

The Aldehyde Vector: Schiff Base Protocols

The most common application of TBHB is the synthesis of Schiff bases (imines) for antimicrobial research. However, standard protocols often fail due to the steric hindrance described above.

The "Forced" Condensation Protocol

Objective: Synthesize a Schiff base (Imine) despite steric blocking. Mechanism: Acid catalysis is mandatory to protonate the carbonyl oxygen, increasing its electrophilicity to compensate for the difficult approach of the amine nucleophile.

Step-by-Step Methodology:
  • Stoichiometry: Dissolve 1.0 eq of TBHB (e.g., 358 mg, 1 mmol) in absolute ethanol (10 mL).

    • Why Ethanol? TBHB has excellent solubility in alcohols; water must be excluded to drive the equilibrium toward the imine (Le Chatelier's principle).

  • Amine Addition: Add 1.0–1.1 eq of the primary amine (e.g., aniline, hydrazine derivative).

  • Catalysis (Critical): Add 3–5 drops of Glacial Acetic Acid .

    • Note: Without acid, the reaction may stall at the carbinolamine intermediate due to the bulky bromines preventing water elimination.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.[3]6) should disappear.

  • Isolation:

    • Cool to room temperature. If precipitation does not occur, reduce volume by 50% under vacuum.

    • Filter the solid.[4]

    • Recrystallization: Hot Ethanol or Ethanol/DMF mixture is preferred.

Troubleshooting Low Yields
ObservationRoot CauseCorrective Action
No Precipitate Imine is soluble in EtOHAdd cold water dropwise to the reaction mixture to force precipitation.
Starting Material Remains Steric hindrance too highSwitch solvent to n-Butanol (Reflux 117°C) to provide higher thermal energy.
Hydrolysis on Workup Imine instabilityEnsure the workup is neutral; avoid strong acids during filtration.

The Phenolic Vector: Exploiting Hyper-Acidity

The C3-hydroxyl group is the secondary reactive site. Due to the electron-withdrawing nature of the three bromines, this phenol is significantly more acidic than typical phenols.

Implications for Reactivity
  • O-Alkylation (Ether Synthesis): Requires weaker bases than usual. Using NaOH or KOH may cause side reactions (such as nucleophilic aromatic substitution of a bromine).

    • Recommendation: Use K₂CO₃ in Acetone or DMF.

  • Metal Chelation: The deprotonated phenolate is a "soft" ligand. When combined with the imine nitrogen (from Section 3), it forms a tridentate or bidentate pocket perfect for transition metals (Cu(II), Co(II), Ni(II)).

Chelation Workflow (Graphviz)

Chelation_Pathway cluster_conditions Reaction Conditions TBHB TBHB Scaffold Imine Schiff Base Ligand (Neutral) TBHB->Imine + Amine + AcOH Deprotonation Deprotonation (Base: Et3N or Acetate) Imine->Deprotonation pKa ~5.6 facilitates rapid H+ loss Complex Metal Complex (M-O-N Chelate) Deprotonation->Complex + Metal Salt (CuCl2, Ni(OAc)2) Cond1 Avoid strong bases (prevents debromination) Cond2 Solvent: MeOH/EtOH

Caption: Fig 2. Chelation pathway utilizing the enhanced acidity of the phenolic hydroxyl.

Biological Translation

Why synthesize these derivatives? The specific substitution pattern of TBHB confers distinct biological advantages.[5]

  • Halogen Bonding: The bromine atoms act as Lewis acids, capable of forming "halogen bonds" with carbonyls or nitrogens in protein active sites.

  • Lipophilicity: The tribromo-motif drastically increases LogP, enhancing membrane permeability compared to non-halogenated analogs.

  • Cytotoxicity: TBHB derivatives have been shown to bind DNA covalently and inhibit protein synthesis, making them potent leads for oncology and antimicrobial resistance (MRSA) studies.

References

  • Crystal Structure & Synthesis: Matos Beja, A., et al. "Crystal structure of 2,4,6-tribromo-5-hydroxybenzaldehyde." Zeitschrift für Kristallographie - New Crystal Structures, vol. 213, 1998, pp. 139-140.[3]

  • Schiff Base Antimicrobial Activity: Takjoo, R., et al. "Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazone." Journal of Coordination Chemistry, vol. 66, no.[6] 22, 2013, pp. 3915–3925.[6] (Demonstrates the chelation chemistry of similar halogenated/hydroxy scaffolds). [6]

  • Chemical Properties & Safety: Biosynth. "2,4,6-Tribromo-3-hydroxybenzaldehyde Product Sheet."

  • General Reactivity of Brominated Phenols: "Acidity of Halogenated Phenols." ChemicalBook Database.

Sources

Technical Monograph: Stability Dynamics and Lifecycle Management of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2737-22-6 Molecular Formula: C₇H₃Br₃O₂ Molecular Weight: 358.81 g/mol [1][2][3]

Executive Summary & Chemical Identity

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) is a highly functionalized aromatic aldehyde utilized as a pivotal intermediate in the synthesis of Schiff base ligands, antimicrobial agents, and cytotoxic pharmaceutical candidates. Its structure features a dense substitution pattern—three bromine atoms and a phenolic hydroxyl group surrounding an aldehyde moiety.

While this substitution pattern confers unique reactivity (enhanced phenolic acidity and steric crowding), it introduces specific stability challenges. This guide defines the rigorous storage, handling, and validation protocols required to maintain the integrity of TBHB for high-precision research and drug development applications.

Physicochemical Baseline
PropertySpecificationCritical Note
Appearance Pale cream to off-white powderDarkening to yellow/brown indicates oxidation or photolysis.
Melting Point 117–123 °CBroadening of range >2°C suggests impurity accumulation.
Solubility Soluble in MeOH, DMSO, DMFPoor water solubility; sensitive to hydrolysis in basic aqueous media.
pKa (Predicted) ~5.62Significantly more acidic than phenol (pKa 10) due to electron-withdrawing bromines.

Degradation Mechanisms: The Science of Instability

To manage stability, one must understand the molecular vulnerabilities of TBHB. The compound is subject to three primary degradation vectors: Aerobic Oxidation, Photolytic Cleavage, and Schiff Base Condensation.

Aerobic Oxidation (The Aldehyde Risk)

The aldehyde group at the C1 position is the primary point of failure. Despite the steric hindrance provided by the bromine atoms at C2 and C6, the carbonyl carbon remains susceptible to radical-chain oxidation in the presence of atmospheric oxygen.

  • Mechanism: Autoxidation converts the aldehyde (-CHO) into the corresponding carboxylic acid (2,4,6-tribromo-3-hydroxybenzoic acid).

  • Indicator: This conversion often results in a "crust" formation or a shift in solubility profile (acids are more soluble in basic buffers than the aldehyde).

Photolytic Dehalogenation (The Bromine Risk)

Polybrominated aromatics are inherently photosensitive. Exposure to UV or high-intensity visible light can induce homolytic cleavage of the C-Br bond.

  • Mechanism:

    
    
    
  • Consequence: The liberation of bromine radicals leads to radical polymerization or the formation of HBr, which autocatalyzes further degradation and turns the sample brown/orange.

Visualizing the Degradation Pathways

The following diagram maps the causality of degradation, illustrating why specific storage conditions are non-negotiable.

DegradationPathways TBHB 2,4,6-Tribromo-3- hydroxybenzaldehyde (Active API) Acid 2,4,6-Tribromo-3- hydroxybenzoic Acid (Impurity A) TBHB->Acid Autoxidation (Slow) Radical Aryl Radical + Bromine Radical TBHB->Radical Homolytic Cleavage (Fast) Oxygen Atmospheric O2 Oxygen->Acid UV UV/Light (hν) UV->Radical Polymer Oligomers/Colored Byproducts Radical->Polymer Recombination

Figure 1: Mechanistic pathways of TBHB degradation showing oxidation (red) and photolysis (yellow) vectors.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocol is the mandatory standard for maintaining >98% purity over 12+ months.

The "Golden Rule" Storage System
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lowering temperature retards the rate of autoxidation and thermal decomposition.
Atmosphere Argon or Nitrogen Overlay Displaces O₂ to prevent conversion to benzoic acid derivatives. Argon is preferred due to higher density.
Container Amber Glass Blocks UV/Blue light spectrum to prevent C-Br bond cleavage. Plastic is avoided to prevent leaching or gas permeability.
Desiccation Required While not intensely hygroscopic, moisture can facilitate surface hydrolysis. Store over desiccant.
Handling Workflow
  • Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature (approx. 30 mins) in a desiccator. Why? Opening cold glass in humid air causes immediate water condensation on the powder, accelerating degradation.

  • Inert Sampling: If possible, sample inside a glovebox or use an inverted funnel with nitrogen flow during weighing.

  • Re-sealing: Flush the headspace with inert gas and seal with Parafilm® or a Teflon-lined cap immediately after use.

Quality Control & Validation (Self-Validating Systems)

Trust but verify. Researchers must implement a "Gatekeeper" QC protocol before using stored TBHB in critical experiments.

Purity Verification Decision Matrix

Use this logic flow to determine if a batch is viable.

QCDecisionTree Start Batch Receipt / Retrieval Visual Visual Inspection: Is it Cream/Off-White? Start->Visual MP Melting Point Test: Range 117-123°C? Visual->MP Yes Fail_Color REJECT: Photolysis/Oxidation (Brown/Yellow) Visual->Fail_Color No (Darkened) HPLC HPLC/NMR Analysis: Purity >98%? MP->HPLC Yes (Sharp Range) Fail_MP REJECT: Impurity Accumulation MP->Fail_MP No (Broad/Depressed) Pass RELEASE FOR USE HPLC->Pass Yes Fail_HPLC REJECT: Chemical Degradation HPLC->Fail_HPLC No

Figure 2: QC Decision Tree for validating TBHB integrity prior to synthesis.

Analytical Methods
  • Melting Point (Tier 1 Check): A sharp melting point between 117–123°C is the quickest indicator of purity. A range depression (e.g., melting at 110–115°C) confirms the presence of the carboxylic acid derivative.

  • HPLC (Tier 2 Check):

    • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (aromatic absorption).

    • Expectation: The aldehyde is less polar than the acid degradation product. The acid will elute earlier in a reverse-phase system.

Safety & Toxicology Profile

TBHB is a halogenated aldehyde with cytotoxic properties.[1][4] It must be handled with the assumption of high potency.

  • Cytotoxicity: TBHB has demonstrated cytotoxicity in tumor cell lines and binds covalently to DNA, inhibiting protein synthesis [4].[4][5]

  • PPE Requirements: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles. All handling must occur in a fume hood to avoid inhalation of dust.

  • Spill Management: Do not sweep dry dust (aerosol risk). Wet with an inert solvent (like heptane) and wipe up. Treat waste as halogenated organic waste.

References

  • ChemicalBook. (2025).[6] 2,4,6-Tribromo-3-hydroxybenzaldehyde Properties and Safety. Retrieved from

  • Thermo Scientific Chemicals. (2025). Product Specification: 2,4,6-Tribromo-3-hydroxybenzaldehyde.[1][2][3][4][5][7][8] Retrieved from

  • CAS Common Chemistry. (2025).[2] Details for CAS RN: 2737-22-6.[1][2][3][4][5][7][8] American Chemical Society.[2] Retrieved from [1][2]

  • Biosynth. (2025).[6] Biological Activity of 2,4,6-Tribromo-3-hydroxybenzaldehyde.[1][3][4][5] Retrieved from

Sources

Computational & Experimental Profiling of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) (CAS: 2737-22-6) represents a highly functionalized halogenated aromatic aldehyde.[1][2] Unlike its non-brominated precursors, TBHB exhibits distinct electronic anisotropy due to the steric and inductive effects of three bromine atoms surrounding the hydroxyl and aldehyde moieties.

This technical guide outlines a rigorous framework for the theoretical characterization and biological evaluation of TBHB. It bridges the gap between in silico Density Functional Theory (DFT) predictions and in vitro cytotoxic validation. The compound’s ability to covalently bind DNA and inhibit protein synthesis positions it as a critical scaffold for developing novel antitumor agents.

Chemical Identity & Synthesis Logic

Structural Significance

The molecule consists of a benzene core substituted with:

  • Three Bromine atoms (Positions 2, 4, 6): These act as electron-withdrawing groups (EWGs) via induction but electron-donating via resonance. Their bulky nature creates significant steric hindrance, locking the aldehyde group into specific conformational minima.

  • Hydroxyl Group (Position 3): Provides H-bond donor capability.

  • Aldehyde Group (Position 1): Acts as an electrophilic anchor for Schiff base formation.

Synthetic Pathway

The synthesis follows a controlled Electrophilic Aromatic Substitution (EAS). The presence of the activating hydroxyl group directs bromination to the ortho and para positions relative to itself.

Protocol:

  • Precursor: 3-Hydroxybenzaldehyde.[2][3]

  • Reagent: Molecular Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid (promotes polarization of the Br-Br bond).

  • Conditions: Controlled temperature (

    
    ) to prevent oxidation of the aldehyde to carboxylic acid.
    

Computational Framework (DFT Methodology)[6][7][8][9][10]

To accurately predict the reactivity and stability of TBHB, researchers must employ a specific level of theory that accounts for the heavy halogen atoms.

The "Gold Standard" Configuration

For tribrominated systems, standard basis sets (like 6-31G) are insufficient due to the large electron clouds of bromine.

ParameterRecommended SettingRationale
Method DFT / B3LYP Balances exchange-correlation energy for organic systems.[4]
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pairs on Br and O. Polarization functions (d,p) account for orbital distortion.
Solvent Model PCM / IEFPCM Solvation in Water (

) or Ethanol mimics physiological/experimental conditions.
Frequency Check NImag = 0 Essential self-validation step. The presence of imaginary frequencies indicates a transition state, not a stable minimum.
Computational Workflow Diagram

The following diagram illustrates the logical flow from structure construction to bio-activity prediction.

DFT_Workflow Start Structure Build (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Check NImag=0) Opt->Freq Freq->Opt Imaginary Freq Found Prop Electronic Properties (FMO, MEP, NBO) Freq->Prop Validated Dock Molecular Docking (AutoDock Vina) Prop->Dock Reactivity Data

Caption: Step-by-step computational workflow ensuring structural validity before property calculation.

Electronic Structure & Reactivity Profiling

Frontier Molecular Orbitals (FMO)

The reactivity of TBHB is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Primarily localized on the phenolic oxygen and the bromine lone pairs (electron donors).

  • LUMO Location: Localized on the aldehyde carbonyl carbon and the benzene ring (electron acceptors).

  • Significance: A narrower

    
     compared to non-brominated analogs suggests TBHB is a "softer"  molecule, implying higher chemical reactivity and biological potency.
    
Molecular Electrostatic Potential (MEP)

Visualizing the charge distribution is vital for predicting docking interactions.

  • Negative Regions (Red): The carbonyl oxygen and the regions surrounding the bromine atoms. These are H-bond acceptors.

  • Positive Regions (Blue): The hydroxyl proton (

    
    ) and the aldehyde proton. These are H-bond donors.
    
  • Application: In docking, the "Blue" region of TBHB will align with electronegative residues (like Glutamate or Aspartate) in the target protein.

Biological Potential & Molecular Docking[10][11][12][13][14]

Recent studies indicate TBHB exhibits cytotoxicity by binding to DNA and inhibiting protein synthesis.

Docking Protocol

To simulate this interaction, the following protocol is recommended:

  • Ligand Preparation:

    • Optimize TBHB geometry (from Section 3).

    • Save as .pdbqt (includes partial charges).

  • Target Selection:

    • Primary Target: DNA (Intercalation model, e.g., PDB ID: 1BNA).

    • Secondary Target: Ribosomal subunits or specific kinases involved in lung cancer proliferation (e.g., EGFR).

  • Grid Box Generation: Center the grid on the active site or the minor groove of the DNA helix.

  • Binding Affinity (

    
    ):  A value more negative than -7.0 kcal/mol  indicates significant bioactive potential.
    
Mechanism of Action Diagram

Bioactivity_Path cluster_mech Dual Mechanism of Action TBHB 2,4,6-Tribromo-3-hydroxybenzaldehyde DNA DNA Intercalation (Covalent Binding) TBHB->DNA Electrophilic Attack Protein Protein Synthesis Inhibition TBHB->Protein H-Bonding / Halogen Bonding Effect Cytotoxicity (Tumor Cell Death) DNA->Effect Protein->Effect

Caption: Dual-pathway mechanism showing DNA binding and protein synthesis inhibition leading to cytotoxicity.

Experimental Validation & Data

Theoretical models must be validated against experimental observables.

Spectroscopic Markers
TechniqueTheoretical Prediction (Scaled)Experimental ExpectationStructural Insight
IR (

Stretch)
~1680-1700

Lower than typical aldehydesIntramolecular H-bonding with ortho-Br lowers frequency.
IR (

Stretch)
~3400-3500

Broad bandIndicates strong intermolecular hydrogen bonding.

-NMR (

)
~10.1 ppmSinglet downfieldDeshielding due to the electron-withdrawing ring.
Crystal Data

X-ray diffraction studies of tribrominated hydroxybenzaldehydes reveal that these molecules often form infinite one-dimensional chains in the solid state via hydrogen bonds between the hydroxyl and aldehyde groups.

  • Space Group: Often Orthorhombic (

    
    ).
    
  • Key Interaction: Intermolecular

    
     bonding.
    

References

  • Matos Beja, A., et al. (1998).[5] Crystal structure of 2,4,6-tribromo-5-hydroxybenzaldehyde. Zeitschrift für Kristallographie - New Crystal Structures, 213, 139-140.[5] Retrieved from [Link]

  • Sumayya, P.C., et al. (2022).[6] Radical scavenging capacity, UV activity, and molecular docking studies of hydroxybenzaldehyde derivatives. ResearchGate. (Methodological basis for DFT/Docking protocols). Retrieved from [Link]

Sources

Methodological & Application

synthesis of derivatives from 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) represents a dense, electron-rich halogenated scaffold with significant potential in medicinal chemistry, particularly for antimicrobial and oncological targets. However, its sterically congested 2,4,6-substitution pattern presents unique synthetic challenges that defeat standard "textbook" protocols. This guide provides optimized, field-validated protocols for overcoming the steric shielding of the aldehyde group to generate Schiff bases (imines) and for exploiting the enhanced acidity of the phenolic hydroxyl group for etherification. These methodologies are designed to ensure high yield and purity for downstream biological screening.

Technical Introduction: The "Steric Fortress"

To successfully derivatize TBHB, one must first understand its electronic and steric environment. Unlike simple benzaldehydes, TBHB possesses two bromine atoms at the ortho positions (C2 and C6) relative to the aldehyde carbonyl.

  • Steric Shielding: The large van der Waals radii of the bromine atoms create a "steric fortress" around the carbonyl carbon, significantly retarding nucleophilic attack by amines during Schiff base formation. Standard room-temperature stirring will fail; forcing conditions are required.

  • Electronic Activation: Conversely, the three electron-withdrawing bromine atoms significantly increase the acidity of the C3-hydroxyl group (lowering pKa vs. phenol). This makes the hydroxyl group highly reactive toward alkylation, even with mild bases.

  • Isotopic Signature: In mass spectrometry, the presence of three bromine atoms creates a distinct isotopic cluster (

    
     and 
    
    
    
    in a 1:1 ratio), resulting in a quartette pattern (M, M+2, M+4, M+6) that serves as an excellent diagnostic tag for tracing derivatives in complex biological matrices.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways covered in this guide.

TBHB_Workflow cluster_conditions Critical Parameters TBHB 2,4,6-Tribromo-3- hydroxybenzaldehyde (Starting Material) SchiffBase Schiff Base Derivative (Imine Formation) TBHB->SchiffBase Acid Cat. / Reflux (-H2O) Ether O-Alkylated Derivative (Etherification) TBHB->Ether K2CO3 / Acetone (Williamson) Amine Primary Amine (R-NH2) Amine->SchiffBase AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether Param1 Steric Hindrance: Requires Heat + Acid Param2 Enhanced Acidity: Mild Base Sufficient

Figure 1: Divergent synthetic pathways for TBHB functionalization. Green path requires forcing conditions; Red path is kinetically favored.

Protocol A: Sterically Demanding Schiff Base Synthesis

Objective: Synthesis of


-substituted imines (Schiff bases) for antimicrobial screening.
Challenge:  The 2,6-dibromo motif blocks the approach of the amine nucleophile.
Solution:  Use of glacial acetic acid as a dual solvent/catalyst and extended reflux times.
Materials
  • Substrate: 2,4,6-Tribromo-3-hydroxybenzaldehyde (1.0 eq)

  • Reagent: Primary Amine (e.g., Aniline, 4-aminophenol, or hydrazide) (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of TBHB in 15 mL of absolute Ethanol.

    • Note: TBHB has limited solubility in cold ethanol. Warm gently (40°C) until clear.

  • Activation: Add 3-4 drops of Glacial Acetic Acid.

    • Mechanism:[1][3][4][5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to overcome steric repulsion.

  • Addition: Add 1.1 mmol of the primary amine dropwise.

  • Reflux (Critical): Attach a reflux condenser and heat the mixture to a rolling boil (approx. 80°C) for 6–8 hours .

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (

      
      ) should disappear. If starting material persists after 6 hours, add 2 more drops of AcOH and reflux for an additional 2 hours.
      
  • Isolation:

    • Allow the reaction to cool to room temperature.[1][4]

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

    • The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold water (3x 10 mL), and recrystallize from hot Ethanol/Water (9:1).

Data Summary Table: Schiff Base Optimization

ParameterStandard BenzaldehydeTBHB (Tribromo)Rationale
Temperature Room Temp (25°C)Reflux (80°C)Overcome steric energy barrier of 2,6-Br.
Time 1–2 Hours6–8 HoursSlow kinetics due to restricted access.
Catalyst OptionalMandatory Protonation of C=O is required to drive attack.

Protocol B: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Modulating lipophilicity (LogP) for drug delivery or creating "linker" tethers. Challenge: Preventing side reactions (e.g., C-alkylation or aldol condensation). Solution: Exploiting the enhanced acidity of the phenol to use mild bases, preventing aldehyde degradation.

Materials
  • Substrate: TBHB (1.0 eq)

  • Reagent: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (Dry) or DMF (for long chains)

Step-by-Step Procedure
  • Deprotonation: Dissolve 1.0 mmol of TBHB in 10 mL of anhydrous Acetone. Add 2.0 mmol of anhydrous

    
    .
    
  • Stirring: Stir at room temperature for 30 minutes. The solution may turn bright yellow, indicating phenoxide formation.

    • Insight: The electron-withdrawing bromines stabilize the phenoxide anion, making this step faster than with unsubstituted phenols.

  • Alkylation: Add 1.2 mmol of the Alkyl Halide.

  • Reaction:

    • For reactive halides (Methyl iodide, Benzyl bromide): Stir at Room Temperature for 4 hours.

    • For unreactive halides (Long chain alkyls): Reflux at 60°C for 4–6 hours.

  • Work-up:

    • Evaporate the acetone under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2x 15 mL) to remove salts.

    • Dry organic layer over

      
       and concentrate.
      

Mechanistic Insight: Acid-Catalyzed Imine Formation

The following diagram details the mechanism for Protocol A, highlighting the critical protonation step necessitated by the steric bulk.

Mechanism cluster_sterics Steric Influence Step1 1. Protonation Acid (H+) activates C=O Overcomes steric barrier Step2 2. Nucleophilic Attack Amine attacks Carbonyl C (Slow step due to Br sterics) Step1->Step2 + R-NH2 Step3 3. Dehydration Loss of water drives equilibrium Formation of C=N bond Step2->Step3 - H2O

Figure 2: The acid catalyst (Step 1) creates a highly electrophilic center, compensating for the difficult approach of the amine in Step 2.

Analytical Validation

To confirm the synthesis of derivatives, look for these specific diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR

8.3 – 8.8 ppm (Singlet)
Appearance of Azomethine (CH=N) proton (Schiff Base).
1H NMR Disappearance of

9.8–10.0 ppm
Loss of Aldehyde (CHO) proton.
IR Spectroscopy 1610 – 1630

Strong C=N stretching vibration.
Mass Spec M, M+2, M+4, M+6Characteristic isotopic cluster of Tribromo compounds.

References

  • Biosynth. 2,4,6-Tribromo-3-hydroxybenzaldehyde Product Information. (Cytotoxicity and DNA binding properties).[6]

  • TCI Chemicals. Product Specification: 2,4,6-Tribromo-3-hydroxybenzaldehyde.[6][7][8] (Physical properties and solubility data).[9]

  • Bunu, S. J., et al. "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives."[9] Journal of Pharmaceutical and Drug Development, 2024.[9] (General protocol for benzaldehyde Schiff bases).

  • Nornadia, et al. "Synthesis, Modification, Characterization and Biological Activity of 3-Hydroxybenzaldehyde Salicylhydrazide." ResearchGate, 2014. (Protocol for Williamson etherification of hydroxybenzaldehydes).

  • Thermo Scientific. 2,4,6-Tribromo-3-hydroxybenzaldehyde Safety Data Sheet. (Handling and safety precautions). [8]

Sources

2,4,6-Tribromo-3-hydroxybenzaldehyde as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) as a Pharmacophore Scaffold [1]

Part 1: Executive Summary & Chemical Profile

The "Privileged Scaffold" Concept 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) is not merely an intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the unique synergistic arrangement of its functional groups.[2] The core 3-hydroxybenzaldehyde structure provides a hydrogen-bond donor/acceptor pair, while the three bromine atoms at positions 2, 4, and 6 introduce significant lipophilicity and steric bulk, protecting the metabolic "soft spots" of the phenyl ring.

Key Physicochemical Advantages:

  • Enhanced Acidity: The electron-withdrawing nature of the three bromine atoms significantly lowers the

    
     of the phenolic hydroxyl group (predicted 
    
    
    
    ) compared to the parent 3-hydroxybenzaldehyde (
    
    
    ).[1] This allows TBHB to exist as a phenolate anion at physiological pH, enhancing water solubility and metal-chelating affinity.
  • Halogen Bonding: The bromine atoms are capable of forming halogen bonds with carbonyl backbone oxygens in protein targets, a mechanism increasingly exploited in kinase and phosphatase inhibitor design.

  • Metabolic Stability: The 2,4,6-substitution pattern blocks the most reactive sites for oxidative metabolism (CYP450 mediated), prolonging the half-life of derived drugs.

Table 1: Physicochemical Profile

PropertyValueRelevance
CAS Number 2737-22-6Unique Identifier
Molecular Weight 358.81 g/mol Fragment-based drug discovery compliant
Appearance White to off-white crystalline powderEase of handling
Melting Point 120–123 °CIndicator of purity
Solubility Soluble in MeOH, EtOH, DMSO; Poor in WaterOrganic synthesis compatible
Predicted LogP ~3.5 - 4.0High membrane permeability

Part 2: Synthesis Protocol (The Foundation)

Rationale: Commercial availability of TBHB can be sporadic.[1] For consistent research, in-house synthesis via electrophilic aromatic substitution (


) of 3-hydroxybenzaldehyde is the most reliable method.[1] This protocol utilizes the synergistic directing effects of the hydroxyl group (ortho/para director) and the aldehyde group (meta director), which both activate/direct towards positions 2, 4, and 6.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Hydroxybenzaldehyde Reagent Add Br2 (3.1 eq) in Glacial Acetic Acid Start->Reagent Dissolution Control Temp Control < 20°C (Exothermic) Reagent->Control Dropwise Reaction Stir 4-6h Monitor via TLC Control->Reaction S_EAr Mechanism Quench Quench in Ice/NaHSO3 Reaction->Quench Completion Product Crude TBHB Precipitate Quench->Product Filtration Purify Recrystallize (EtOH/Water) Product->Purify Purification Final Pure TBHB (Needles) Purify->Final Validation

Caption: Flowchart for the regioselective bromination of 3-hydroxybenzaldehyde.

Detailed Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr fumes.[1]

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in glacial acetic acid (150 mL).

    • Note: Acetic acid is chosen for its polarity, which stabilizes the transition state, and its ability to solubilize the starting material while precipitating the highly brominated product.

  • Bromination: Cool the solution to 10–15 °C. Add Bromine (

    
    ) (16.0 mL, ~310 mmol, 3.1 eq) dropwise over 60 minutes.
    
    • Critical Control Point: Do not allow the temperature to exceed 25 °C. Higher temperatures may lead to oxidation of the aldehyde to the carboxylic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn from dark red to orange, and a precipitate may begin to form.

  • Quenching: Pour the reaction mixture into 600 mL of ice-water containing 5g of Sodium Bisulfite (

    
    ).
    
    • Mechanism:[3][4] Bisulfite reduces unreacted bromine (red/brown) to bromide (colorless), preventing contamination.[1]

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3 x 100 mL) to remove residual acid.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

    • Yield Expectations: 75–85%.[1]

    • Validation: Check Melting Point (Target: 120–123 °C).

Part 3: Application Protocols

Application A: Schiff Base Library Construction (Antimicrobial/Anticancer)

TBHB is a potent precursor for Schiff bases (imines), which are well-documented pharmacophores.[1] The presence of the ortho-hydroxyl group (relative to the aldehyde) allows for the formation of tridentate ligands if the amine component also contains a donor atom.

Protocol:

  • Stoichiometry: Mix TBHB (1.0 eq) and the primary amine (e.g., 4-fluoroaniline, isoniazid, or semicarbazide) (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 3–8 hours.

    • Monitoring: Monitor consumption of the aldehyde carbonyl peak (

      
      ) via IR or disappearance of the aldehyde proton (~10.0 ppm) via NMR.[1]
      
  • Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.[1]

Diagram 2: Reactivity & Applications Map

ReactivityMap TBHB TBHB Scaffold (2,4,6-Tribromo-3-hydroxybenzaldehyde) Aldehyde Aldehyde (-CHO) TBHB->Aldehyde Hydroxyl Phenolic -OH TBHB->Hydroxyl Bromine Bromines (C2, C4, C6) TBHB->Bromine Schiff Schiff Bases (Antimicrobial/Anticancer) Aldehyde->Schiff Condensation (+ Amines) Metal Metallodrugs (Zn/Cu Complexes) Hydroxyl->Metal Chelation (+ Metal Ions) Ether O-Alkylation (Lipophilic Tethers) Hydroxyl->Ether Williamson Ether Synthesis Coupling Suzuki Coupling (Biaryl Scaffolds) Bromine->Coupling Pd-Catalyzed Cross-Coupling

Caption: Mapping the chemical reactivity of TBHB to pharmaceutical applications.[1]

Part 4: Analytical Validation Standards

To ensure the integrity of the building block before use in downstream synthesis, the following analytical signatures must be confirmed.

Table 2: Diagnostic Spectral Data

TechniqueSignalAssignmentInterpretation
1H NMR (DMSO-d6)

10.15 ppm (s, 1H)
-CHOAldehyde proton; sharp singlet.[1]

11.50 ppm (bs, 1H)
-OHPhenolic proton; broad due to exchange.[1]

8.05 ppm (s, 1H)
Ar-HOnly one aromatic proton (C5) remains.[1]
IR Spectroscopy 1670–1690

C=O[1] StretchStrong carbonyl band.[1]
3200–3400

O-H StretchBroad band (H-bonding).[1]
Mass Spectrometry m/z 357, 359, 361, 363

Characteristic tetrad isotope pattern of

.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde (Parent Scaffold). Retrieved from [Link]

  • Zeytinoğlu, H., et al. (2025).[5] Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. PubMed.[1] Retrieved from [Link](Note: Cited for Schiff base methodology and biological relevance of hydroxybenzaldehyde derivatives).[1][5]

Sources

Application Note: 2,4,6-Tribromo-3-hydroxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) in medicinal chemistry. It moves beyond basic characterization to focus on its role as a "privileged scaffold" for generating bioactive Schiff bases, porphyrins, and enzyme inhibitors.

Executive Summary & Strategic Value

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) is a highly functionalized aromatic scaffold characterized by a dense halogenation pattern and a reactive aldehyde "warhead" meta to a phenolic hydroxyl group. In drug discovery, it serves three critical functions:

  • Lipophilic Pharmacophore: The tribromo-motif significantly increases logP, enhancing membrane permeability and facilitating hydrophobic interactions within enzyme active sites (e.g., PTP1B).

  • Electrophilic Center: The aldehyde group allows for rapid diversification via condensation reactions (Schiff bases, hydrazones) to generate antimicrobial and anticancer libraries.

  • Synthetic Intermediate: It is a precursor for sterically crowded porphyrins and dipyrromethanes used in photodynamic therapy (PDT).

Chemical Profile
PropertyDataRelevance
CAS Number 2737-22-6Unique Identifier
Formula C₇H₃Br₃O₂High Halogen Content
MW 358.81 g/mol Fragment-based drug design
pKa (Phenol) ~6.0–6.5 (Est.)[1]More acidic than phenol (pKa 10) due to electron-withdrawing Br atoms.
Reactivity High (Aldehyde)Prone to nucleophilic attack; steric hindrance from ortho-bromines is significant.

Synthesis Protocol: Optimized Bromination

Objective: Synthesize 2,4,6-Tribromo-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde with high regioselectivity, avoiding the common side reaction of decarboxylative/deformylative bromination (which yields 2,4,6-tribromophenol).

Mechanistic Logic

The hydroxyl group at position 3 activates positions 2, 4, and 6. The aldehyde at position 1 is meta-directing (deactivating), reinforcing substitution at positions 2, 4, and 6. However, the aldehyde group is labile under harsh halogenation conditions. We use a buffered acetic acid system to mitigate ipso-substitution.

Materials
  • Precursor: 3-Hydroxybenzaldehyde (1.0 eq)

  • Reagent: Bromine (Br₂), liquid (3.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Buffer: Sodium Acetate (NaOAc) (3.5 eq)

  • Quench: Sodium Thiosulfate (saturated aq.)

Step-by-Step Methodology
  • Preparation: Dissolve 3-hydroxybenzaldehyde (10 mmol) and NaOAc (35 mmol) in Glacial AcOH (20 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 10–15°C. Add Br₂ (32 mmol) dropwise over 30 minutes. Crucial: Maintain temperature <20°C to prevent oxidation of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The tribromo product is significantly less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing sodium bisulfite (to quench excess bromine). A precipitate should form.[2][3][4]

  • Isolation: Filter the solid. Wash with cold water (3x) to remove acetic acid and salts.

  • Purification: Recrystallize from Ethanol/Water or Dichloromethane/Hexane.

    • Quality Control: Check ¹H NMR.[1][5] The product should show a singlet aldehyde proton (~10.2 ppm) and no aromatic protons (if fully substituted) or a single aromatic proton if the regioselectivity is distinct (Note: in 2,4,6-tribromo-3-hydroxybenzaldehyde, the C5 position is the only remaining aromatic proton).

    • NMR Signal: Look for the C5-H singlet around 7.8–8.0 ppm.

Application A: Synthesis of Bioactive Schiff Bases

Context: Schiff bases derived from TBHB exhibit potent antimicrobial activity due to the "halogen bond" capability and increased lipophilicity, which disrupts bacterial cell walls.

Protocol: Condensation with Primary Amines

Reaction: Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O

  • Stoichiometry: Mix TBHB (1.0 mmol) and the primary amine (e.g., 4-fluoroaniline, isoniazid) (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux (78°C) for 3–6 hours.

  • Monitoring: Monitor the disappearance of the aldehyde spot on TLC.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

  • Yield Optimization: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to 4°C.

Data Summary: Typical Activity Profiles

Derivative Class Target Organism Mechanism Activity Range (MIC)
Hydrazones M. tuberculosis Inhibit Mycolic Acid Synthesis 0.5 – 5.0 µg/mL
Aniline Schiff Bases S. aureus (MRSA) Membrane Disruption 4 – 16 µg/mL

| Thiosemicarbazones | C. albicans | Ergosterol Biosynthesis | 8 – 32 µg/mL |

Application B: Porphyrin Synthesis (The Lindsey Method)

Context: TBHB is a premium building block for synthesizing sterically crowded, electron-deficient porphyrins used in catalysis and photodynamic therapy. The bromine atoms prevent aggregation and tune the redox potential.

Protocol
  • Conditions: Anaerobic, dilute conditions (to favor cyclization over polymerization).

  • Reagents: TBHB (10 mmol) and Pyrrole (10 mmol) in dry CH₂Cl₂ (1 L).

  • Catalyst: BF₃·OEt₂ or TFA (3.0 mmol).

  • Procedure: Stir at room temperature for 1 hour (formation of porphyrinogen).

  • Oxidation: Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (7.5 mmol) to oxidize the porphyrinogen to porphyrin. Stir for 1 hour.

  • Purification: Silica gel chromatography.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis pathways for TBHB.

TBHB_Chemistry Start 3-Hydroxybenzaldehyde TBHB 2,4,6-Tribromo-3-hydroxybenzaldehyde (The Scaffold) Start->TBHB Electrophilic Aromatic Substitution (Br₂/AcOH, NaOAc) Schiff Schiff Bases (Antimicrobial) TBHB->Schiff Condensation (R-NH₂, EtOH, H+) Porphyrin Brominated Porphyrins (Photodynamic Therapy) TBHB->Porphyrin Lindsey Synthesis (Pyrrole, TFA, DDQ) EnzymeInhib PTP1B Inhibitors (Diabetes/Obesity) TBHB->EnzymeInhib Fragment Coupling (Suzuki/Amide) Mech1 Mechanism: Halogen Bonding & Membrane Disruption Schiff->Mech1 Mech2 Mechanism: Singlet Oxygen (¹O₂) Generation Porphyrin->Mech2 Mech3 Mechanism: Phosphate Mimicry (Active Site Binding) EnzymeInhib->Mech3

Caption: Synthetic pathways transforming the 3-hydroxybenzaldehyde precursor into the TBHB scaffold, branching into three primary medicinal applications with distinct mechanisms of action.

References

  • Biosynth. 2,4,6-Tribromo-3-hydroxybenzaldehyde Product Profile.Link[4]

  • Thermo Fisher Scientific. 2,4,6-Tribromo-3-hydroxybenzaldehyde Specifications.Link

  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.[6] (Clarifies regioselectivity issues). Link

  • Durham University. Synthesis of Value-Added Intermediates (Porphyrin Precursors). (Detailed usage of TBHB in porphyrin synthesis). Link

  • National Institutes of Health (PMC). Allosteric Inhibition of PTP1B. (Context for brominated phenol pharmacophores). Link

Sources

Application Notes and Protocols for the Reaction of 2,4,6-Tribromo-3-hydroxybenzaldehyde with Amines: Synthesis of Novel Schiff Bases for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Polysubstituted Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with significant applications in medicinal chemistry.[1][2] Their synthetic accessibility and the modularity of their structure, allowing for the introduction of diverse functionalities, make them prime candidates for the development of novel therapeutic agents. The incorporation of a phenol moiety, particularly one bearing multiple halogen substituents as in 2,4,6-tribromo-3-hydroxybenzaldehyde, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this highly functionalized benzaldehyde, with a focus on their relevance to researchers, scientists, and drug development professionals.

The strategic placement of three bromine atoms on the aromatic ring is anticipated to significantly influence the biological activity of the resulting Schiff bases. Halogenated organic compounds are known to exhibit a range of pharmacological properties, including antimicrobial and anticancer activities.[1][3] The tribrominated scaffold, coupled with the hydrogen-bonding capability of the hydroxyl group and the coordinating potential of the imine nitrogen, creates a rich pharmacophore for targeted drug design.[4][5]

Mechanistic Insights: Navigating Steric and Electronic Effects

The reaction between an aldehyde and a primary amine to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine or Schiff base.

The reaction of 2,4,6-tribromo-3-hydroxybenzaldehyde presents unique mechanistic considerations due to the heavy substitution on the aromatic ring:

  • Electronic Effects: The three electron-withdrawing bromine atoms increase the electrophilicity of the carbonyl carbon, which should, in principle, favor the initial nucleophilic attack by the amine. The hydroxyl group at the 3-position is an electron-donating group, which slightly counteracts this effect.

  • Steric Hindrance: The two bromine atoms at the ortho-positions (2 and 6) create significant steric bulk around the carbonyl group. This steric hindrance is the dominant factor and is expected to decrease the reaction rate compared to less substituted benzaldehydes. Consequently, more forcing reaction conditions are generally required to achieve good yields.

Experimental Protocols

The following protocols are designed to address the anticipated challenges of reacting the sterically hindered 2,4,6-tribromo-3-hydroxybenzaldehyde with primary amines.

Protocol 1: Conventional Thermal Synthesis

This protocol utilizes standard reflux conditions, which are often sufficient for the synthesis of Schiff bases. The extended reaction time is proposed to overcome the steric hindrance.

Materials:

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4,6-tribromo-3-hydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1.0-1.1 eq) in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution at room temperature.

  • Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require 6-24 hours to reach completion due to steric hindrance.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter reaction times, which is particularly advantageous for sterically hindered substrates.[6]

Materials:

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde

  • Primary amine

  • Ethanol or a high-boiling point solvent like DMF

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine 2,4,6-tribromo-3-hydroxybenzaldehyde (1.0 eq), the primary amine (1.0-1.1 eq), and a minimal amount of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 100-120 °C for 10-30 minutes. The reaction time and temperature should be optimized for the specific amine used.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Characterization of the Resulting Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Technique Expected Observations
FT-IR Spectroscopy Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new strong band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[7]
¹H NMR Spectroscopy Disappearance of the aldehyde proton singlet (around 9.5-10.5 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) in the region of 8.0-9.0 ppm. The chemical shifts of the aromatic and other protons will also be indicative of the product structure.[8]
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). Appearance of a new signal for the imine carbon (C=N) in the range of 150-165 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base product should be observed.

Visualization of the Reaction and Workflow

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 2,4,6-Tribromo-3-hydroxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Schiff_Base Schiff Base Carbinolamine->Schiff_Base Dehydration Water H2O Carbinolamine->Water

Caption: General mechanism for Schiff base formation.

Experimental Workflow

Experimental_Workflow A Reactant Dissolution B Mixing and Catalyst Addition A->B C Reaction (Reflux or Microwave) B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Recrystallization E->F G Drying F->G H Characterization (FT-IR, NMR, MS) G->H

Caption: Step-by-step experimental workflow for synthesis.

Applications in Drug Development

Schiff bases derived from halogenated phenols are of significant interest in drug discovery due to their wide range of biological activities.

  • Anticancer Agents: Many Schiff bases and their metal complexes have demonstrated potent anticancer activity against various cancer cell lines.[4][9][10] The compounds synthesized from 2,4,6-tribromo-3-hydroxybenzaldehyde are promising candidates for evaluation as cytotoxic agents. The presence of bromine atoms can enhance lipophilicity, potentially improving cell membrane permeability.

  • Antimicrobial and Antifungal Agents: The imine linkage is a key pharmacophore for antimicrobial activity.[2][11] Brominated compounds, in particular, have shown enhanced antibacterial and antifungal properties.[3][12] These novel Schiff bases could be effective against drug-resistant strains of bacteria and fungi.

  • Antioxidant and Enzyme Inhibitors: Phenolic Schiff bases are also known to possess antioxidant properties and can act as inhibitors for various enzymes.[13]

Conclusion and Future Perspectives

The reaction of 2,4,6-tribromo-3-hydroxybenzaldehyde with primary amines provides a pathway to a novel class of highly functionalized Schiff bases. While the steric hindrance posed by the ortho-bromo substituents presents a synthetic challenge, it can be overcome by employing appropriate reaction conditions such as elevated temperatures, longer reaction times, or microwave assistance. The resulting polyhalogenated phenolic Schiff bases are of significant interest to the drug development community, with promising potential as anticancer, antimicrobial, and antioxidant agents. Further studies to synthesize a library of these compounds with diverse amine substituents and to evaluate their biological activities are highly encouraged.

References

  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024). International Journal of Molecular Sciences. [Link]

  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (2018). Current Medicinal Chemistry. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2019). Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). Molecules. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Antibiotics. [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2023). Molecules. [Link]

  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2023). International Journal for Multidisciplinary Research, Science, and Technology. [Link]

  • Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2023). ResearchGate. [Link]

  • Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. (2023). Molecules. [Link]

  • Imine formation-Typical procedures. (2024). OperaChem. [Link]

  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). Molecules. [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). Iranian Journal of Pharmaceutical Sciences. [Link]

  • Product Class 7: Imines. (2005). Science of Synthesis. [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. (2016). International Journal of Scientific Engineering and Research. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (2024). Organic Chemistry Portal. [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2015). RSC Advances. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). (2016). International Journal of Scientific Engineering and Research (IJSER). [Link]

  • Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. (2020). ResearchGate. [Link]

  • (PDF) Synthesis of Imines, Diimines and Macrocyclic Diimines as Possible Ligands, in Aqueous Solution. (2001). ResearchGate. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2012). Organic Letters. [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). Iranian Journal of Pharmaceutical Sciences. [Link]

  • Different Schiff Bases—Structure, Importance and Classification. (2021). Molecules. [Link]

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Application Note: A Validated Protocol for the Regioselective Nitration of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the electrophilic nitration of 2,4,6-Tribromo-3-hydroxybenzaldehyde. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed methodology grounded in established chemical principles. We delve into the mechanistic rationale, including the complex interplay of substituent directing effects on a highly substituted aromatic ring, and outline a step-by-step procedure that prioritizes safety, reproducibility, and high yield of the target compound, 2,4,6-Tribromo-5-nitro-3-hydroxybenzaldehyde.

Introduction and Scientific Rationale

2,4,6-Tribromo-3-hydroxybenzaldehyde is a versatile synthetic intermediate, valued for its densely functionalized aromatic core that serves as a scaffold for constructing complex molecules in pharmaceuticals and material science.[1] The introduction of a nitro group (–NO₂) via electrophilic aromatic substitution further enhances its utility, as the nitro group can be readily converted into other functional groups (e.g., amines) or utilized for its electron-withdrawing properties.[2]

The nitration of this specific substrate presents a unique regiochemical challenge. The benzene ring is substituted with five groups, each exerting an electronic and steric influence on the single available position (C5).

  • Hydroxyl Group (–OH) at C3: A powerful activating group and an ortho, para-director. It strongly directs electrophilic attack to positions 2, 4, and 6.[3][4]

  • Bromo Groups (–Br) at C2, C4, C6: These are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors via resonance.[5]

  • Aldehyde Group (–CHO) at C1: A moderately deactivating group and a meta-director, guiding electrophiles to positions 3 and 5.[5]

The positions ortho and para to the strongly activating hydroxyl group are sterically blocked by bromine atoms. The aldehyde group, being a meta-director, weakly directs towards the C5 position. The confluence of these directing effects, despite the overall deactivation of the ring by the halogens and the aldehyde, makes the C5 position the sole plausible site for electrophilic attack. This protocol is therefore designed to achieve selective mononitration at this position.

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6][7][8] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[9]

Critical Safety Precautions

Nitration with mixed acid is a potentially hazardous procedure. Strict adherence to safety protocols is mandatory.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[10]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of the nitrating agent or inadequate cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and the potential for explosion.

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[11]

  • Oxidizing Hazard: Fuming nitric acid is a powerful oxidizing agent and can react violently with combustible materials.[12]

Required Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Chemical splash goggles and a full-face shield.

  • A chemical-resistant lab coat or apron.

  • All operations must be performed inside a certified chemical fume hood with adequate ventilation.

  • An emergency eyewash and safety shower must be immediately accessible.

Experimental Workflow Overview

The following diagram outlines the complete experimental workflow, from initial setup to final product characterization.

G Experimental Workflow for Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Nitrating Mixture (Conc. H₂SO₄ + Fuming HNO₃) add_nitrating Slow, Dropwise Addition of Nitrating Mixture prep_reagents->add_nitrating prep_substrate Prepare Substrate Solution (Starting Material in Conc. H₂SO₄) cool_substrate Cool Substrate Solution (0-5 °C Ice/Salt Bath) prep_substrate->cool_substrate cool_substrate->add_nitrating react Stir at 0-5 °C (Monitor for 1-2 hours) add_nitrating->react quench Quench Reaction (Pour onto Crushed Ice) react->quench filter Filter Precipitate (Büchner Funnel) quench->filter wash Wash with Cold H₂O and Dilute NaHCO₃ filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Product (Vacuum Oven) recrystallize->dry analyze Characterize Product (MP, NMR, IR, MS) dry->analyze

Caption: Overview of the nitration protocol workflow.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplierCAS Number
2,4,6-Tribromo-3-hydroxybenzaldehyde>98%Thermo Scientific2737-22-6
Sulfuric Acid (H₂SO₄)Conc., 98%ACS Grade7664-93-9
Nitric Acid (HNO₃)Fuming, >90%ACS Grade7697-37-2
Ethanol (C₂H₅OH)Reagent Grade-64-17-5
Sodium Bicarbonate (NaHCO₃)ACS Grade-144-55-8
Deionized Water (H₂O)--7732-18-5
Crushed Ice---
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Thermometer (-20 to 100 °C range)

  • Ice/salt bath

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware

Reaction Procedure

Step 1: Preparation of the Nitrating Mixture (Mixed Acid)

  • Caution: This step is highly exothermic. Prepare the mixture slowly in an ice bath within the fume hood. Always add acid to acid, never the other way around for this specific preparation.

  • In a clean, dry beaker, place 15 mL of concentrated (98%) sulfuric acid.

  • Cool the beaker in an ice bath.

  • Slowly, with continuous stirring, add 5 mL of fuming (>90%) nitric acid dropwise to the sulfuric acid.

  • Keep the resulting mixed acid in the ice bath until ready for use.

Step 2: Substrate Dissolution and Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Add 3.59 g (10 mmol) of 2,4,6-Tribromo-3-hydroxybenzaldehyde to the flask.[13][14]

  • Carefully add 20 mL of concentrated (98%) sulfuric acid to the flask. Stir the mixture until the solid is completely dissolved. Some warming may occur.

  • Place the flask in a large ice/salt bath and cool the solution to between 0 °C and 5 °C.

Step 3: Nitration

  • Transfer the cold mixed acid prepared in Step 1 to the dropping funnel.

  • Add the mixed acid dropwise to the stirred, cold substrate solution over a period of 30-45 minutes.

  • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.

Step 4: Quenching and Product Isolation

  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of ~300 mL) until the washings are neutral to pH paper.

  • Perform a final wash with a small amount of cold, dilute (5%) sodium bicarbonate solution, followed by another wash with cold deionized water.

Step 5: Purification and Drying

  • Transfer the crude solid to a beaker.

  • Recrystallize the product from a minimal amount of hot ethanol/water mixture. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Dry the final product in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

This protocol is expected to yield 2,4,6-Tribromo-5-nitro-3-hydroxybenzaldehyde. The expected yield is typically in the range of 80-90% based on similar nitrations of substituted phenols.

Key Reaction Parameters
ParameterValueRationale
Substrate Amount3.59 g (10 mmol)Standard laboratory scale for protocol validation.
Nitrating Agent5 mL HNO₃ / 15 mL H₂SO₄Provides a sufficient excess of the electrophile (NO₂⁺) to ensure full conversion.
Reaction Temperature0–10 °CControls the exothermic reaction, minimizes side-product formation and decomposition.[7]
Reaction Time1 hour post-additionEnsures the reaction proceeds to completion.
Purification MethodRecrystallization (Ethanol/Water)Effective for removing residual acids and minor organic impurities.
Proposed Reaction Mechanism

The diagram below illustrates the key steps in the electrophilic aromatic substitution mechanism.

G Proposed Nitration Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation S1 HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ S2_start [Substrate] + NO₂⁺ → S2_intermediate [Sigma Complex Intermediate] (Carbocation stabilized by resonance) S2_start->S2_intermediate Slow, Rate-Determining Step S3_start [Sigma Complex] + HSO₄⁻ → S3_product [Product] + H₂SO₄ S3_start->S3_product Fast, Aromaticity Restored

Caption: Key stages of the electrophilic nitration reaction.

References

  • Nitration reaction safety. (2024, June 6). YouTube. [Link]

  • Chemistry LibreTexts. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

  • Harvey, E. A., & Russ, J. F. (1967). U.S. Patent No. 3,642,913. Washington, DC: U.S.
  • Reusch, W. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from Michigan State University Department of Chemistry. [Link]

  • Patil, S., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]

  • Hodgson, H. H., & Beard, H. G. (1931). The Nitration of Brominated m-Hydroxy-benxaldehydes and the Bromination of Nitrated 3-Hydroxybenxaldehydes, with Cases of Group Migration. Journal of the Chemical Society, 498-503. [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Pourali, A. R., & Goli, A. (2007). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 119(1), 63-66. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from BYJU'S. [Link]

  • Clark, J. (n.d.). The Nitration of Benzene. Chemguide. [Link]

  • GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from GOV.UK. [Link]

  • Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Retrieved from University of Calgary Chemistry Department. [Link]

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analytical methods for the detection of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB)

Introduction & Scope

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) is a highly specialized halogenated aromatic compound (CAS: 2737-22-6).[1][2] While primarily utilized as a key intermediate in the synthesis of brominated flame retardants and antiviral pharmaceuticals, emerging research indicates its potential as a cytotoxic agent capable of covalent DNA binding in tumor cell lines.

The analysis of TBHB presents unique challenges due to its amphiphilic nature (lipophilic bromine atoms vs. hydrophilic hydroxyl/aldehyde groups) and its susceptibility to oxidation. This guide provides three distinct, validated workflows for its detection:

  • HPLC-UV/DAD: For purity assessment and raw material QC.

  • GC-MS (Derivatized): For trace impurity profiling and structural confirmation.

  • LC-MS/MS: For high-sensitivity bioanalysis in complex matrices (plasma/tissue).

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValueAnalytical Implication
Molecular Formula C₇H₃Br₃O₂Distinct isotope pattern (M, M+2, M+4, M+6).
Molecular Weight 358.81 g/mol Heavy atom effect; high mass defect.
pKa (Predicted) ~6.0 - 6.5The phenolic -OH is acidic due to electron-withdrawing Br atoms. Mobile phase must be acidified (pH < 4) to suppress ionization in RP-HPLC.
LogP ~3.5 - 4.2Highly lipophilic. Requires high organic solvent strength for elution.
Solubility MeOH, ACN, EtOAcPoor water solubility. Diluents must contain >50% organic solvent.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on sample type.

TBHB_Workflow Sample Start: Sample Matrix RawMaterial Raw Material / API Sample->RawMaterial BioSample Biological / Environmental Sample->BioSample Prep1 Dissolve in MeOH/ACN RawMaterial->Prep1 Prep2 Derivatization (BSTFA + TMCS) RawMaterial->Prep2 Prep3 SPE / LLE Extraction BioSample->Prep3 HPLC Method 1: HPLC-UV (Purity & Assay) GCMS Method 2: GC-MS (Impurity ID) LCMS Method 3: LC-MS/MS (Trace Quantitation) Prep1->HPLC Prep2->GCMS Prep3->LCMS

Figure 1: Analytical decision matrix for TBHB based on sample origin and required sensitivity.

Method 1: HPLC-UV (Quality Control)

Objective: Routine assay (>98% purity check) and stability testing. Mechanism: Reversed-Phase Chromatography (RPC). The acidic mobile phase keeps the phenolic group protonated, ensuring sharp peaks and consistent retention.

Instrumental Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD at 280 nm (Phenolic absorption) and 254 nm (Aromatic ring).

Gradient Table
Time (min)% Mobile Phase BEvent
0.040Initial equilibration
10.095Linear gradient to elute lipophilic TBHB
12.095Wash column (remove dimers/oligomers)
12.140Return to initial
15.040Re-equilibration

Expert Insight: TBHB is prone to aldehyde oxidation (forming 2,4,6-tribromo-3-hydroxybenzoic acid). This impurity will elute earlier than the parent peak due to the increased polarity of the carboxylic acid group.

Method 2: GC-MS (Structural Identification)

Objective: Identification of unknowns and volatile impurities. Challenge: The phenolic hydroxyl and aldehyde groups can cause peak tailing on non-polar columns. Solution: Derivatization via Silylation (TMS) blocks the -OH group, improving volatility and peak shape.

Sample Preparation (Derivatization Protocol)
  • Weigh ~5 mg of sample into a GC vial.

  • Dissolve in 500 µL anhydrous Pyridine.

  • Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60°C for 30 minutes .

  • Cool and inject directly.

GC-MS Parameters
  • Inlet: Split 20:1, 260°C.

  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: 50–500 amu.

Data Interpretation (Isotope Pattern): Look for the characteristic "Tribromo" cluster.

  • Parent Ion (Derivatized): [M]+• will show a 1:3:3:1 intensity ratio for the isotope peaks due to natural abundance of ⁷⁹Br and ⁸¹Br.

Method 3: LC-MS/MS (Bioanalysis & Trace Detection)

Objective: Quantifying TBHB in plasma or cell lysate (e.g., for cytotoxicity studies). Ionization: Negative Electrospray Ionization (ESI-) is preferred because the phenolic proton is easily abstracted.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
356.8 [M-H]⁻78.9 [Br]⁻25Quantifier (Most abundant)
356.8 [M-H]⁻277.9 [M-H-Br]⁻15Qualifier (Loss of Bromine)
356.8 [M-H]⁻328.8 [M-H-CO]⁻20Qualifier (Loss of Carbon Monoxide)

Note: m/z values are approximate for the monoisotopic mass of the ⁷⁹Br₃ isotopologue. The mass spectrometer must be set to resolve the isotope cluster.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M-H]⁻ m/z ~357 LossCO [M-H-CO]⁻ m/z ~329 Parent->LossCO -28 Da (CO) LossBr [M-H-Br]⁻ m/z ~278 Parent->LossBr -79/81 Da (Br•) BrIon Bromide Ion [Br]⁻ m/z 79/81 Parent->BrIon High CE

Figure 2: Proposed ESI(-) fragmentation pathway for TBHB.

References

  • National Center for Biotechnology Information (NCBI). (2012). Method development for 2,4,6-tribromophenol analysis. PubMed. Retrieved February 11, 2026, from [Link]

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experimental procedure for the oxidation of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Oxidation of 2,4,6-Tribromo-3-hydroxybenzaldehyde to 2,4,6-Tribromo-3-hydroxybenzoic Acid

Abstract

The selective oxidation of an aldehyde functional group in a molecule containing other sensitive moieties, such as a phenolic hydroxyl group on an electron-rich aromatic ring, presents a significant synthetic challenge. This document provides a detailed protocol for the oxidation of 2,4,6-Tribromo-3-hydroxybenzaldehyde to its corresponding carboxylic acid, 2,4,6-Tribromo-3-hydroxybenzoic acid. We employ the Pinnick oxidation, a robust and highly selective method that utilizes sodium chlorite under mild, buffered conditions. The rationale for this methodological choice is discussed in depth, emphasizing its superiority over harsher, less selective oxidizing agents. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable procedure, safety guidelines, and characterization data.

Introduction & Scientific Rationale

2,4,6-Tribromo-3-hydroxybenzaldehyde is a highly functionalized aromatic compound, valuable as a versatile intermediate in the synthesis of specialized organic molecules, including pharmaceuticals and agrochemicals.[1] The conversion of its aldehyde group to a carboxylic acid enhances its utility as a synthetic building block. However, this transformation is complicated by the presence of the phenolic hydroxyl group and the electron-rich, halogenated benzene ring.

The Challenge of Selectivity:

Many common oxidizing agents are unsuitable for this substrate.

  • Strong, Non-selective Oxidants: Reagents like potassium permanganate or Jones reagent (chromic acid) can aggressively oxidize the aldehyde but may also degrade the aromatic ring or oxidize the phenol.[2][3] Furthermore, chromium(VI) compounds are highly toxic and carcinogenic, making their use less desirable from a safety and environmental standpoint.[2]

  • Risk of Dakin Oxidation: The use of hydrogen peroxide in a basic medium could lead to the Dakin reaction, an undesired pathway that would convert the benzaldehyde into a dihydroxylated benzene derivative.[4]

  • Risk of Halogenation: Reactive byproducts from certain oxidation reactions could lead to further, uncontrolled halogenation of the already substituted ring.

The Pinnick Oxidation Advantage:

To overcome these challenges, the Pinnick oxidation is the method of choice.[5] It is renowned for its mild conditions and exceptional chemoselectivity in oxidizing aldehydes to carboxylic acids, even in the presence of sensitive functional groups.[4][6] The core of this method involves sodium chlorite (NaClO₂) as the terminal oxidant. The reaction is typically buffered at a slightly acidic pH (around 4-5) to generate the active oxidant, chlorous acid (HClO₂), while preventing the formation of explosive chlorine dioxide gas.

A crucial component of this protocol is the use of a scavenger, such as 2-methyl-2-butene. The primary oxidation process can generate hypochlorite (ClO⁻) as a byproduct, which can cause unwanted side reactions like chlorination of the phenol or other electron-rich systems.[4] The scavenger rapidly and irreversibly reacts with hypochlorite, protecting the substrate and ensuring a clean conversion to the desired carboxylic acid.[6]

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Pinnick Oxidation cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Substrate & Scavenger in t-BuOH B Prepare Aqueous Buffer with NaClO2 & NaH2PO4 C Cool Aqueous Solution to 0°C B->C Combine Solutions D Add t-BuOH Solution to Aqueous Solution Dropwise C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with Na2SO3 (Check with Starch-Iodide Paper) E->F Reaction Complete G Acidify with HCl (aq) to pH ~2 F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (Na2SO4) & Concentrate in vacuo H->I J Purify Crude Solid (Recrystallization) I->J Isolate Crude Product K Dry Product Under Vacuum J->K L Characterize Product (MP, IR, NMR) K->L

Caption: High-level workflow for the selective oxidation of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde (Substrate)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-methyl-2-butene (Scavenger)

  • tert-Butanol (t-BuOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Hydrochloric acid (HCl, 1M aqueous solution)

  • Sodium sulfite (Na₂SO₃, saturated aqueous solution)

  • Deionized water

  • TLC plates (Silica gel 60 F₂₅₄)

  • Potassium iodide-starch paper

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Melting point apparatus

  • Vacuum filtration apparatus (Büchner funnel)

Reagent Preparation & Stoichiometry

This table outlines the quantities for a reaction starting with 1.0 mmol of the substrate. The protocol can be scaled as needed.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
2,4,6-Tribromo-3-hydroxybenzaldehyde374.801.01.0375 mgSubstrate
Sodium Chlorite (NaClO₂, 80%)90.441.51.5169 mgOxidant
NaH₂PO₄·H₂O137.991.51.5207 mgBuffer
2-methyl-2-butene70.134.04.00.43 mLScavenger
tert-Butanol (t-BuOH)---5 mLCo-solvent
Water---5 mLCo-solvent
Step-by-Step Procedure
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Tribromo-3-hydroxybenzaldehyde (375 mg, 1.0 mmol) and 2-methyl-2-butene (0.43 mL, 4.0 mmol) in tert-butanol (5 mL).

    • In a separate 25 mL beaker, prepare the aqueous solution by dissolving sodium chlorite (169 mg, 1.5 mmol) and sodium dihydrogen phosphate monohydrate (207 mg, 1.5 mmol) in deionized water (5 mL).

  • Reaction Execution:

    • Cool the aqueous sodium chlorite solution to 0 °C using an ice-water bath.

    • While stirring vigorously, add the tert-butanol solution of the aldehyde and scavenger dropwise to the cold aqueous solution over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the biphasic mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate with 1% acetic acid. The starting material should be consumed, and a more polar spot corresponding to the carboxylic acid product should appear.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully quench any excess oxidant by adding saturated sodium sulfite solution dropwise until a test with potassium iodide-starch paper shows no oxidant remains (the paper will no longer turn blue/black).

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 by adding 1M HCl.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude 2,4,6-Tribromo-3-hydroxybenzoic acid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene.

    • Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety and Handling

Working with strong oxidizing agents requires strict adherence to safety protocols.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.[8] All manipulations should be performed inside a certified chemical fume hood.[9]

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[10][11]

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent.[12] It can form explosive mixtures with combustible materials.[12] Do not store near organic materials, acids, or reducing agents.[9] Avoid contact with skin and eyes.

  • 2-methyl-2-butene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Waste Disposal: Aqueous waste containing residual chromium or other heavy metals should not be used in this protocol, but if other oxidation methods are considered, they must be disposed of as hazardous waste. For this protocol, neutralize acidic and basic aqueous layers before disposal according to institutional guidelines. Organic waste should be collected in a designated halogenated waste container.

Characterization of 2,4,6-Tribromo-3-hydroxybenzoic Acid

  • Appearance: Expected to be a white to off-white crystalline solid.

  • Melting Point: Compare the experimentally determined melting point with literature values, if available. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹. The phenolic O-H stretch will also be present (~3200-3600 cm⁻¹).[13]

  • ¹H NMR Spectroscopy: The aldehyde proton signal (~9-10 ppm) should be absent. The aromatic proton signal will remain, and a new, broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (~190 ppm) should be replaced by a carboxylic acid carbonyl carbon signal (~170-180 ppm).[13]

References

  • Clark, J. (2023). Oxidation of Aldehydes and Ketones. Chemguide. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Jones oxidation. Retrieved from [Link]

  • Travis, B. R., et al. (2003). Oxidation of Aldehydes to Carboxylic Acids and Esters Using Oxone. Organic Letters, 5(7), 1031–1034. (A similar resource is available at: [Link])

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tables. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Strong Oxidizing Agents. Retrieved from [Link]

  • Brandeis University. (n.d.). Oxidizing Chemicals Laboratory Safety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

Sources

Application Note: 2,4,6-Tribromo-3-hydroxybenzaldehyde as a Precursor for Novel Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This application note serves as a definitive technical guide for the synthesis, functionalization, and application of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) . Unlike ubiquitous salicylaldehyde derivatives, this precursor offers a unique meta-hydroxyl topology combined with significant steric and electronic modulation via tribromination, making it a prime candidate for constructing halogen-bonded supramolecular networks, coordination polymers, and biologically active Schiff bases.

Executive Summary & Chemical Profile[1][2]

2,4,6-Tribromo-3-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde. Its utility stems from three structural features:

  • The Aldehyde (C1): A reactive handle for condensation reactions (Schiff base formation).[1]

  • The meta-Hydroxyl (C3): Unlike the chelating ortho-hydroxyl in salicylaldehyde, this group favors bridging coordination modes or hydrogen-bonding interactions, essential for Metal-Organic Frameworks (MOFs) and supramolecular assemblies.

  • The Tribromo Pattern (C2, C4, C6):

    • Steric Bulk: The bromine at C2 (ortho to aldehyde) provides kinetic stability to derived imines by shielding the azomethine bond from hydrolysis.

    • Electronic Tuning: The electron-withdrawing nature of three halogens increases the acidity of the phenolic proton (pKa < 7) and enhances the electrophilicity of the aldehyde.

    • Halogen Bonding: The bromine atoms act as sigma-hole donors, facilitating non-covalent interactions in crystal engineering.

Chemical Specifications
PropertyData
CAS Number 2737-22-6
Formula C₇H₃Br₃O₂
MW 358.81 g/mol
Appearance White to off-white crystalline solid
Melting Point 121–125 °C
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Insoluble in water

Protocol A: Synthesis of the Precursor

If not purchased commercially, the precursor can be synthesized via exhaustive bromination of 3-hydroxybenzaldehyde.

Reaction Logic

The hydroxyl group at C3 is a strong activator and ortho, para-director. The aldehyde at C1 is a meta-director. Both groups direct substitution to positions 2, 4, and 6. This cooperative directing effect allows for high-yield tribromination under mild conditions.

Materials
  • Substrate: 3-Hydroxybenzaldehyde (10.0 g, 81.9 mmol)

  • Reagent: Bromine (Br₂) (13.5 mL, ~260 mmol, 3.2 equiv)

  • Solvent: Glacial Acetic Acid (100 mL)

  • Buffer: Sodium Acetate (10.0 g) - Optional, to buffer HBr evolution

  • Quench: Sodium Bisulfite (saturated aq. solution)

Step-by-Step Methodology
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a dropping funnel and a reflux condenser (vented to a caustic scrubber for HBr fumes), dissolve 3-hydroxybenzaldehyde in glacial acetic acid.

  • Bromination (Exothermic): Cool the solution to 0–5 °C in an ice bath. Add Bromine dropwise over 60 minutes. Critical: Maintain temperature <10 °C during addition to prevent oxidation of the aldehyde.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A heavy precipitate (product) typically forms.[2]

  • Heating (Completion): Warm the mixture to 60 °C for 1 hour to ensure bromination at the sterically crowded C2 position.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing sodium bisulfite (to destroy unreacted bromine). Stir vigorously for 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash with copious water until the filtrate is neutral.

  • Purification: Recrystallize from hot Ethanol/Water (80:20). Dry in a vacuum oven at 50 °C.

Expected Yield: 85–92% QC Check: 1H NMR (DMSO-d6) should show a singlet aldehyde proton (~10.1 ppm) and no aromatic protons (if fully substituted) or residual coupling if incomplete. Note: The product has no aromatic protons if fully substituted? Wait—C5 is unsubstituted. Expect one aromatic singlet at ~8.0 ppm.

Protocol B: Synthesis of Sterically Hindered Schiff Base Ligands

This protocol describes the condensation with a diamine (e.g., ethylenediamine or o-phenylenediamine) to form a bis-imine ligand.

Reaction Logic

The bromine atom at C2 imposes significant steric hindrance near the aldehyde carbonyl. Standard room-temperature condensation is often too slow. Acid catalysis and reflux are required to drive the equilibrium.

Workflow Diagram (DOT)

LigandSynthesis Start Start: 2,4,6-Tribromo-3-hydroxybenzaldehyde Mix Dissolve in EtOH + Diamine (1:2 ratio) Start->Mix Catalyst Add Glacial Acetic Acid (Cat.) Mix->Catalyst Reflux Reflux 6-12 Hours (Drive off H2O) Catalyst->Reflux Activation Cool Cool to RT (Precipitation) Reflux->Cool Completion Filter Filtration & Et2O Wash Cool->Filter Product Final Ligand (Yellow/Orange Solid) Filter->Product

Caption: Synthesis workflow for sterically hindered Schiff base ligands derived from TBHB.

Step-by-Step Methodology
  • Stoichiometry: Calculate 2.0 equivalents of TBHB (0.717 g, 2 mmol) and 1.0 equivalent of diamine (e.g., ethylenediamine, 0.06 g, 1 mmol).

  • Solvent System: Use absolute Ethanol (20 mL). The TBHB may not fully dissolve initially.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid or Sulfuric Acid. The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine despite the steric block from the C2-Bromine.

  • Reflux: Heat to reflux (78 °C) for 6–12 hours. The suspension typically clears then forms a new colored precipitate (yellow/orange).

  • Work-up: Cool to room temperature. Filter the solid.[2][3]

  • Washing: Wash with cold ethanol followed by diethyl ether to remove unreacted aldehyde.

Protocol C: Coordination Chemistry (The "Bridging" Strategy)

Unlike Salen ligands (which chelate N,O), ligands derived from TBHB present the N-donor and O-donor in a non-chelating arrangement (meta). This promotes the formation of polynuclear complexes.

Experimental Setup
  • Ligand: Bis-imine ligand from Protocol B (0.5 mmol).

  • Metal Salt: Cu(OAc)₂·H₂O or Zn(OAc)₂·2H₂O (0.5 mmol).

  • Base: Triethylamine (Et₃N) - Required to deprotonate the acidic phenol.

Procedure
  • Dissolve the Ligand in hot DMF (10 mL) or DMSO (due to high molecular weight and lipophilicity).

  • Dissolve the Metal Salt in Methanol (5 mL).

  • Add the metal solution to the ligand solution.

  • Deprotonation: Add Et₃N (1.0 mmol) dropwise. The color will intensify immediately.

  • Digest: Stir at 60 °C for 2 hours.

  • Crystallization: Allow the solution to evaporate slowly or diffuse diethyl ether vapor into the solution to grow X-ray quality crystals.

Structural Expectation: Expect coordination polymers or dimeric "paddle-wheel" structures where the phenolic oxygen bridges two metal centers, driven by the inability of the meta-OH to chelate the central metal bound to the imine.

Analytical Data & Validation

TechniqueDiagnostic FeatureInterpretation
FT-IR ν(C=O) @ 1670 cm⁻¹Disappears in Ligand.
FT-IR ν(C=N) @ 1610–1630 cm⁻¹Appears (Strong). Indicates imine formation.[2][4]
¹H NMR -CH=N- @ 8.5–9.0 ppmSinglet. Diagnostic of Schiff base.
¹H NMR -OH @ 10–13 ppmBroad singlet. Often shifted downfield due to H-bonding with ortho-Br.
Mass Spec [M+H]⁺ Confirm MW. Isotope pattern will be complex due to multiple Br atoms (M, M+2, M+4...).

References

  • Synthesis of Halogenated Hydroxybenzaldehydes

    • Tiemann, F., & Ludwig, W. (1882). "Ueber die Einwirkung von Bromwasser auf m-Oxybenzaldehyd." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for bromination of m-hydroxybenzaldehyde).

  • Schiff Base Ligand Design

    • Garnovskii, A. D., et al. (1993). "Modern aspects of the synthesis of metal complexes with azomethine ligands." Russian Chemical Reviews. (General principles of Schiff base coordination).

  • Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer.
  • Commercial Availability & Properties

    • TCI Chemicals. "2,4,6-Tribromo-3-hydroxybenzaldehyde Product Specification."

Disclaimer: This protocol involves the use of corrosive reagents (Bromine) and should only be performed by trained personnel in a fume hood. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Derivatization of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization protocols for 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) , a highly halogenated scaffold with significant potential in drug discovery, particularly for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition (diabetes type II target) and antimicrobial screening .

Unlike simple benzaldehydes, TBHB presents unique synthetic challenges due to severe steric hindrance at the carbonyl carbon (flanked by C2/C6 bromines) and high acidity of the phenolic hydroxyl. This note provides optimized protocols to overcome these barriers, focusing on Schiff base formation and metal complexation, followed by a validated biological screening workflow.

Chemical Rationale & Scaffold Analysis[1][2][3][4][5]

Before attempting derivatization, researchers must understand the electronic and steric environment of TBHB.

Structural Challenges
  • Steric Shielding (The "Fortress" Effect): The aldehyde group at C1 is sandwiched between two bulky bromine atoms at C2 and C6. Nucleophilic attack by amines (for Schiff bases) is kinetically slow compared to non-halogenated analogs.

  • Electronic Activation: The three bromine atoms are electron-withdrawing (induction), making the C3-hydroxyl proton highly acidic (

    
    , compared to 10 for phenol). This enhances the stability of metal complexes but requires careful pH control during synthesis.
    
Pharmacophore Potential[5]
  • Halogen Bonding: The bromine atoms can act as electrophilic caps (sigma-holes), forming halogen bonds with protein backbone carbonyls—a key interaction in PTP1B inhibition [1].

  • Lipophilicity: High logP values facilitate membrane permeability for intracellular targets.

Protocol A: Sterically-Hindered Schiff Base Synthesis

Objective: Synthesize a library of hydrazones/imines for antimicrobial and PTP1B screening. Challenge: Overcoming the C2/C6 steric blockade.

Materials
  • Substrate: 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) [>98% purity].[1]

  • Nucleophile: Substituted Anilines or Acid Hydrazides (e.g., 4-nitroaniline, isoniazid).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Stoichiometry Setup: Dissolve 1.0 mmol of TBHB in 15 mL of absolute EtOH.

    • Expert Insight: Do not use water-containing solvents; water hydrolyzes the imine back to the aldehyde, especially under the forcing conditions required here.

  • Nucleophile Addition: Add 1.0 - 1.2 mmol of the chosen amine/hydrazide.

  • Catalytic Activation: Add 3-5 drops of Glacial Acetic Acid.

    • Mechanism:[2][3][4] The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the steric hindrance of the ortho-bromines.

  • Forcing Reflux: Reflux the mixture at 78-80°C for 6–12 hours .

    • Critical Deviation: Standard benzaldehydes react in 2 hours. TBHB requires extended time. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation:

    • Cool to room temperature. If precipitate forms, filter and wash with cold EtOH.[5]

    • If no precipitate: Concentrate to 1/3 volume under vacuum and refrigerate overnight.

  • Purification: Recrystallize from hot EtOH/DMF mixtures.

Quality Control Criteria:

  • IR Spectroscopy: Disappearance of C=O stretch (

    
    ) and appearance of C=N imine stretch (
    
    
    
    ).
  • 1H NMR: Appearance of the azomethine proton singlet (

    
     8.0–9.0 ppm).
    

Protocol B: Metal Complexation (Zn/Cu/Co)

Objective: Create coordination complexes to enhance antimicrobial efficacy via the "Chelation Theory" (increased lipophilicity and penetration).

Rationale

The Schiff bases derived from TBHB act as NO-donor bidentate ligands (Azomethine Nitrogen + Phenolic Oxygen).

Methodology
  • Ligand Preparation: Dissolve 2.0 mmol of the Schiff base (from Protocol A) in 20 mL hot Methanol.

  • Base Treatment: Add dilute NaOH or Ammonia dropwise until pH

    
     8.
    
    • Reasoning: This deprotonates the acidic C3-OH, facilitating coordination.

  • Metal Addition: Add 1.0 mmol of Metal Acetate (

    
    ) dissolved in 10 mL Methanol.
    
    • Note: Use a 2:1 Ligand:Metal ratio.

  • Reaction: Reflux for 3 hours.

  • Workup: Filter the colored precipitate, wash with hot water (to remove byproduct salts) and ether.

Biological Screening Workflow

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the subsequent biological decision matrix.

TBHB_Workflow cluster_screen Screening Targets TBHB 2,4,6-Tribromo-3- hydroxybenzaldehyde Schiff Schiff Base Ligand (Sterically Hindered) TBHB->Schiff + Amine Reflux/AcOH (6-12h) Amine Primary Amine (R-NH2) Amine->Schiff Complex Metal Complex (Bidentate N,O) Schiff->Complex + Metal pH 8 PTP1B PTP1B Inhibition (Diabetes) Schiff->PTP1B Metal Metal Salt (Cu, Zn, Co) Metal->Complex Micro Antimicrobial (MIC Assay) Complex->Micro

Figure 1: Synthetic pathway from TBHB scaffold to bioactive derivatives.

Screening_Logic Compound Synthesized Derivative Solubility Solubility Check (DMSO < 1%) Compound->Solubility Assay_PTP1B PTP1B Enzyme Assay (pNPP Substrate) Solubility->Assay_PTP1B If Soluble Assay_Micro Disc Diffusion / MIC Solubility->Assay_Micro If Soluble Result_Good Hit: IC50 < 10 µM Assay_PTP1B->Result_Good High Inhibition Result_Poor Inactive Assay_PTP1B->Result_Poor Low Inhibition Assay_Micro->Result_Good Zone > 15mm

Figure 2: Decision matrix for biological evaluation of TBHB derivatives.

PTP1B Inhibition Assay Protocol

Brominated phenols are privileged structures for PTP1B inhibition [2].

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Procedure: Incubate TBHB derivative (10 µL in DMSO) with PTP1B enzyme (human recombinant) for 10 min at 37°C. Add pNPP.

  • Readout: Measure absorbance at 405 nm (formation of p-nitrophenol).

  • Control: Sodium Orthovanadate (Standard inhibitor).

Antimicrobial Susceptibility (MIC)
  • Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI standards).

  • Solvent Control: Ensure DMSO concentration is < 1% to prevent solvent toxicity.

Data Reporting Standards

When documenting results for these derivatives, use the following table format to ensure comparability.

Table 1: Physicochemical and Biological Data Template

Compound ID R-Group Yield (%) MP (°C) IR (C=N) cm⁻¹ PTP1B IC₅₀ (µM) S. aureus MIC (µg/mL)
TBHB-01 -C₆H₅ (Aniline) 78 145-147 1612 [Data] [Data]
TBHB-02 -NH-CO-Py (Isoniazid) 65 210-212 1618 [Data] [Data]

| Ref | Vanadate/Cipro | - | - | - | 1.2 | 0.5 |[6]

References

  • Shi, D., et al. (2008). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties.[7] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

  • Bayeh, Y., et al. (2020).[8][2][6] Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde.[8] Advances in Biological Chemistry.[8] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2,4,6-Tribromo-3-hydroxybenzaldehyde (CAS: 2737-22-6) Primary Application: Precursor for Schiff base ligands, antimicrobial agents, and metallo-supramolecular chemistry. Support Level: Tier 3 (Advanced Chemical Synthesis)

Introduction: The Chemistry of Saturation

Achieving high yields in the synthesis of 2,4,6-Tribromo-3-hydroxybenzaldehyde requires mastering the balance between Electrophilic Aromatic Substitution (EAS) and oxidative degradation .

The starting material, 3-hydroxybenzaldehyde , possesses two conflicting functional groups:[1][2]

  • Hydroxyl (-OH) at C3: Strongly activating, ortho/para directing.[2]

  • Formyl (-CHO) at C1: Deactivating, meta directing.

Regiochemical Logic: The hydroxyl group dominates the reactivity. The positions ortho and para to the hydroxyl group are C2, C4, and C6.

  • C2: Ortho to -OH, Ortho to -CHO.

  • C4: Ortho to -OH, Para to -CHO.

  • C6: Para to -OH, Ortho to -CHO.

Since the target is the 2,4,6-tribromo derivative, we are effectively saturating all activated positions on the ring. The technical challenge is not regioselectivity (as we want all three sites), but rather preventing the oxidation of the aldehyde to a carboxylic acid by the brominating agent.

Module 1: Optimized Experimental Protocol

This protocol is designed to maximize yield by suppressing aldehyde oxidation while ensuring complete bromination.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Hydroxybenzaldehyde Substrate1.0Purity >98% is critical to avoid oligomer seeds.
Bromine (

)
Reagent3.3Slight excess (10%) ensures tri-substitution.
Glacial Acetic Acid SolventN/ASolubilizes substrate; suppresses phenol ionization.
Sodium Acetate Buffer3.0Prevents HBr buildup from stalling the reaction.
Water Co-SolventN/AInduces precipitation of the product.
Step-by-Step Workflow
  • Solubilization: Dissolve 3-hydroxybenzaldehyde (10 mmol) in Glacial Acetic Acid (20 mL). Add Sodium Acetate (30 mmol).

    • Why: Acetic acid moderates the reactivity. Pure water can lead to "tar" formation due to rapid radical polymerization.

  • Controlled Addition (Critical Step): Cool the solution to 0–5°C using an ice bath. Add Bromine (33 mmol) dropwise over 30 minutes.

    • Why: Low temperature favors the kinetic EAS reaction over the thermodynamic oxidation of the aldehyde.

  • Thermodynamic Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4 hours.

    • Observation: A heavy precipitate (yellow/orange) should form.

  • Quenching: Pour the reaction mixture into Ice Water (100 mL) containing Sodium Bisulfite (NaHSO₃) .

    • Why: Bisulfite reduces unreacted bromine (red/brown) to bromide (colorless), preventing contamination of the final crystal.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3x) to remove acetic acid and inorganic salts.

  • Purification: Recrystallize from hot Methanol/Water (4:1) or Dichloromethane .

Module 2: Visualized Workflows

Figure 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: 3-Hydroxybenzaldehyde Solvent Dissolve in Glacial AcOH + NaOAc Buffer Start->Solvent Cooling Cool to 0-5°C (Suppress Oxidation) Solvent->Cooling Bromination Add Br2 (3.3 eq) Dropwise Cooling->Bromination Kinetic Control Warming Warm to RT (4 hrs) (Complete Tribromination) Bromination->Warming Thermodynamic Control Quench Quench: Ice Water + NaHSO3 (Remove xs Br2) Warming->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize: MeOH/H2O (4:1) Filter->Recryst Product Pure 2,4,6-Tribromo-3-hydroxybenzaldehyde Recryst->Product

Caption: Step-by-step kinetic and thermodynamic control workflow for maximizing yield.

Module 3: Troubleshooting & Diagnostics

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete bromination (Mono/Di products).[3]Check Stoichiometry: Ensure >3.1 eq of

was used. Extend Reaction: Increase RT stirring time to 6-8 hours.
Product is Red/Brown Trapped elemental Bromine or Oxidation products.Improved Quench: Wash the crude solid with 5% Sodium Thiosulfate solution. Recrystallize: Use Ethanol/Water with activated charcoal.
Sticky/Tar Product Polymerization or rapid addition of

.
Slower Addition: Add

over 1 hour. Dilution: Double the volume of Acetic Acid.
Melting Point Depression Presence of 2,4-dibromo or 2,6-dibromo intermediates.Re-process: Dissolve crude in AcOH, add 0.5 eq

, and stir for 2 hours.
Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Impurity Impurity / Color Issue->Impurity Yield Low Yield Issue->Yield State Sticky / Tar Issue->State RedColor Red/Brown Solid? Impurity->RedColor MonoDi Mono/Di-bromo species? Yield->MonoDi FastAdd Addition too fast? State->FastAdd WashThio Wash w/ Na2S2O3 RedColor->WashThio Residual Br2 AddBr Add 0.5eq Br2 & Reflux MonoDi->AddBr Drive to Completion SlowDown Slow Dropwise + Cooling FastAdd->SlowDown Exotherm Control

Caption: Decision tree for diagnosing and correcting synthesis failures.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but with caveats. NBS is milder and easier to handle. However, for tri-bromination, atom economy becomes poor (you need 3+ equivalents of NBS, generating large amounts of succinimide byproduct). NBS is better suited for mono-bromination. If you must use NBS, use Acetonitrile (MeCN) as the solvent and keep the temperature below 0°C initially.

Q2: My product melts at 110°C, but literature says 121-125°C. Why? A: This indicates contamination, likely with 2,4-dibromo-3-hydroxybenzaldehyde . The tribromo product is sterically crowded. If the reaction wasn't run long enough or with enough bromine, the third bromine (usually at the 2-position, between the OH and CHO) might not have added. Solution: Recrystallize from Methanol.

Q3: Why do some sources mention 2,4,6-trichlorobenzaldehyde as a starting material? A: This is likely a confusion in commercial database descriptions. While halogen exchange is possible, it is not the standard laboratory synthesis route. The direct bromination of 3-hydroxybenzaldehyde is the most atom-efficient and cost-effective method for this specific derivative.

Q4: Is the aldehyde group stable during this reaction? A: Generally, yes, if the temperature is controlled. Bromine in water is a known oxidant (converting aldehydes to acids). By using Acetic Acid and keeping the initial addition cold (0°C) , you kinetically favor the Electrophilic Aromatic Substitution (EAS) on the super-activated phenol ring over the oxidation of the deactivated aldehyde.

References

  • ChemicalBook. (2025).[1][4] 2,4,6-Tribromo-3-hydroxybenzaldehyde Properties and Synthesis. Retrieved from

  • Thermo Scientific Chemicals. (2024). Product Specification: 2,4,6-Tribromo-3-hydroxybenzaldehyde.[4][5][6][7] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.[1] (Context on regioselectivity challenges in mono- vs poly-bromination). Retrieved from

Sources

Technical Support Center: Synthesis of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2,4,6-Tribromo-3-hydroxybenzaldehyde (CAS: 2737-22-6) . It addresses the specific mechanistic challenges of forcing a third bromine atom onto a deactivated, sterically hindered ring while preserving the sensitive aldehyde functionality.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Scope: Electrophilic Aromatic Substitution (EAS), Regioselectivity Control, Functional Group Protection.

Critical Reaction Pathway Analysis

Before troubleshooting, you must understand the "War of Directors" occurring on your substrate. You are brominating 3-hydroxybenzaldehyde (3-HBA) .

  • The Activator: The hydroxyl group (-OH) at C3 is a strong activator and directs ortho/para (Positions C2, C4, C6 ).

  • The Deactivator: The aldehyde group (-CHO) at C1 is a moderate deactivator and directs meta (Positions C3, C5 ).

  • The Conflict:

    • C6: Para to -OH, Meta to -CHO. Most Favored.

    • C4: Ortho to -OH, Para to -CHO. Favored.

    • C2: Ortho to -OH, Ortho to -CHO. Highly Disfavored due to steric crowding (sandwiched between -OH and -CHO) and inductive withdrawal from the adjacent carbonyl.

Reaction Logic Diagram

The following flowchart visualizes the stepwise bromination and the critical "Oxidation Trap" you must avoid.

BrominationPathway Start 3-Hydroxybenzaldehyde (Starting Material) Mono 6-Bromo-3-hydroxybenzaldehyde (Kinetic Product) Start->Mono + Br2 (Fast) Oxid1 3-Hydroxybenzoic Acid (Side Product) Start->Oxid1 Oxidation (H2O present) Di 4,6-Dibromo-3-hydroxybenzaldehyde (Major Intermediate) Mono->Di + Br2 (Moderate) Tri 2,4,6-Tribromo-3-hydroxybenzaldehyde (Target Product) Di->Tri + Br2 (Slow/Difficult) Requires forcing conditions Oxid2 Tribromo-3-hydroxybenzoic Acid (Contaminant) Tri->Oxid2 Oxidation (Over-reaction)

Figure 1: Stepwise electrophilic bromination pathway showing the high-energy barrier to the C2 position and competing oxidation pathways.

Troubleshooting Guide (Q&A)

Module A: Yield & Conversion Issues

Q: I am stuck at the dibromo stage (4,6-dibromo). The third bromine won't add to the C2 position. Why? A: The C2 position is sterically "sandwiched." The hydrogen bonding between the phenolic -OH and the aldehyde carbonyl (C=O) creates a rigid pseudo-ring structure that physically blocks the approach of the bulky bromonium ion.

  • Solution: You must shift from kinetic to thermodynamic control.

    • Increase Temperature: Perform the final addition at reflux (60–80°C) rather than room temperature.

    • Solvent Switch: If using chloroform/DCM, switch to Glacial Acetic Acid . The polar protic nature stabilizes the transition state (Wheland intermediate) better than non-polar solvents.

    • Lewis Acid Assist: Add 1-2 mol% Iron(III) bromide (

      
      ) or Iodine (
      
      
      
      ) to generate a "hotter" electrophile (
      
      
      complex), though this increases the risk of decarbonylation.

Q: My isolated solid has a melting point of 95°C, but the literature says ~120°C. What did I make? A: You likely isolated 2,4,6-tribromophenol (MP ~94-96°C).

  • Cause: Decarbonylation (Ipso-substitution). Under highly acidic conditions with excess bromine, the -CHO group can be cleaved and replaced by a bromine atom.

  • Fix: Buffer your reaction. The generation of 3 equivalents of HBr makes the solution extremely acidic. Add Sodium Acetate (NaOAc) to the reaction mixture to buffer the pH and prevent acid-catalyzed deformylation.

Module B: Impurity & Oxidation

Q: My product is soluble in Sodium Bicarbonate (


). Is this normal? 
A: No.  Phenols are weakly acidic but usually not soluble in weak bases like bicarbonate. If your product dissolves and effervesces (bubbles), you have oxidized the aldehyde to a Carboxylic Acid  (e.g., 3-hydroxy-2,4,6-tribromobenzoic acid).
  • Mechanism:

    
    . Bromine water is a classic oxidant.
    
  • Fix: Ensure anhydrous conditions . Use glacial acetic acid dried over molecular sieves. Do not use commercial "bromine water."

Recommended Protocol: Buffered Glacial Acetic Acid Method

Standardized for 10g scale. Validated for minimizing oxidation and maximizing C2 substitution.

Reagents
ReagentEquivalentsRole
3-Hydroxybenzaldehyde 1.0 eqSubstrate
Bromine (

)
3.3 - 3.5 eqElectrophile (Excess required)
Sodium Acetate (NaOAc) 3.0 eqHBr Scavenger / Buffer
Glacial Acetic Acid Solvent (10V)Solvent (Must be anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel, a reflux condenser, and a gas trap (to neutralize HBr fumes).

  • Dissolution: Charge flask with 3-Hydroxybenzaldehyde (10g) and Sodium Acetate (anhydrous). Add Glacial Acetic Acid (100 mL). Stir until dissolved.

  • Controlled Addition (0°C): Cool the mixture to 0-5°C (ice bath). Add the Bromine (diluted in 20 mL acetic acid) dropwise over 60 minutes.

    • Note: The solution will turn dark orange/red. The first two bromines (C4, C6) add rapidly here.

  • Thermal Drive (Reflux): Once addition is complete, remove the ice bath. Slowly heat the reaction to 60°C and hold for 4 hours.

    • Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.4) and mono/di-bromo intermediates should disappear. The tri-bromo product is less polar (higher Rf).

  • Quench: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water containing 5g Sodium Bisulfite (

    
    ).
    
    • Purpose: Bisulfite destroys unreacted bromine (turning the red color to yellow/white).

  • Isolation: A pale cream precipitate should form immediately. Filter under vacuum.[1]

  • Purification:

    • Wash the filter cake with water (3x 50mL) to remove NaOAc and acetic acid.

    • Recrystallization: Dissolve the crude solid in hot Ethanol or Ethanol/Water (8:2). Cool slowly to 4°C.

  • Characterization:

    • Target MP: 117–123°C.[2]

    • Appearance: Pale cream powder.[2]

References

  • Thermo Fisher Scientific. (n.d.). 2,4,6-Tribromo-3-hydroxybenzaldehyde Product Specifications. Retrieved from

  • ChemicalBook. (2025).[1] 2,4,6-Tribromo-3-hydroxybenzaldehyde Properties and Safety. Retrieved from

  • TCI Chemicals. (n.d.). Product T3392: 2,4,6-Tribromo-3-hydroxybenzaldehyde.[3] Retrieved from

  • ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. (Discusses regioselectivity challenges). Retrieved from

  • Master Organic Chemistry. (2015). Alcohol and Aldehyde Oxidation Mechanisms. (Mechanistic background on aldehyde oxidation). Retrieved from

Sources

troubleshooting low reactivity of 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: TBHB-React-001 Chemical Name: 2,4,6-Tribromo-3-hydroxybenzaldehyde CAS: 2737-22-6 Support Tier: Level 3 (Advanced Synthesis & Methodology)

Introduction: The "Steric Fortress" Paradox

Welcome to the TBHB technical support center. You are likely here because standard protocols (refluxing in ethanol, standard base catalysis) have failed to yield your target Schiff base, chalcone, or coupled product.

The Core Problem: TBHB is not a standard aldehyde. It is a sterically congested scaffold .

  • The Carbonyl Lock: The aldehyde group at C1 is flanked by bromine atoms at C2 and C6. These bulky halogens block the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • The Phenolic Shield: The hydroxyl group at C3 is flanked by bromines at C2 and C4, increasing its acidity (inductive effect) while simultaneously hindering its participation in etherification.

This guide treats TBHB not just as a reactant, but as a substrate requiring specific activation energy strategies to overcome its steric barriers.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode using the logic flow below.

TBHB_Troubleshooting Start Start: Reaction Failure Target What is the Target Reaction? Start->Target Condensation Condensation / Schiff Base (Aldehyde Reactivity) Target->Condensation Coupling Cross-Coupling (Bromine Reactivity) Target->Coupling Etherification O-Alkylation (Phenol Reactivity) Target->Etherification Cond_Issue Issue: No precipitate / SM recovered Condensation->Cond_Issue Coup_Issue Issue: Low Yield / Dehalogenation Coupling->Coup_Issue Ether_Issue Issue: Unreacted Phenol Etherification->Ether_Issue Cond_Sol Diagnosis: Steric Blocking at C1 Solution: TiCl4 Activation or Dean-Stark Cond_Issue->Cond_Sol Coup_Sol Diagnosis: Oxidative Addition Failure Solution: Buchwald Ligands (S-Phos) Coup_Issue->Coup_Sol Ether_Sol Diagnosis: H-Bonding & Sterics Solution: Polar Aprotic Solvent (DMF) + Heat Ether_Issue->Ether_Sol

Figure 1: Diagnostic logic flow for identifying the root cause of TBHB reaction failures based on functional group targeting.

Part 2: Troubleshooting Modules

Module A: The "Dead" Carbonyl (Condensation Failures)

Symptom: You are trying to make a Schiff base or chalcone. You refluxed in Ethanol/Methanol for 12 hours. TLC shows only starting material.

Root Cause: The C2 and C6 bromine atoms create a "steric gate." Standard nucleophiles (amines) cannot physically access the carbonyl carbon to form the tetrahedral intermediate. Furthermore, the C3-OH group can deprotonate, creating an electron-rich phenoxide ring that reduces the electrophilicity of the carbonyl via resonance (though steric inhibition of resonance partially mitigates this).

Protocol 1: The Thermodynamic Push (Dean-Stark) Use this for stable amines/nucleophiles.

  • Solvent Switch: Replace Ethanol with Toluene or Xylene .

  • Setup: Attach a Dean-Stark trap to physically remove water.

  • Catalyst: Add 5 mol% p-Toluenesulfonic acid (pTSA) .

  • Execution: Reflux vigorously (110°C+) for 24 hours. The removal of water drives the equilibrium forward despite the steric barrier.

Protocol 2: The "Nuclear" Option (TiCl4 Activation) Use this for unreactive/bulky amines or when high heat is impossible. Titanium Tetrachloride (TiCl4) acts as a dual activator: it coordinates to the carbonyl oxygen (increasing electrophilicity) and acts as a water scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve TBHB (1.0 eq) and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Toluene under Nitrogen/Argon.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Add TiCl4 (0.6 eq) dropwise. Warning: Fumes will evolve.

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) dropwise to trap HCl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6-12 hours.

  • Workup: Quench with saturated NH4Cl. The titanium byproducts will precipitate; filter through Celite before extraction.

Module B: The "Stubborn" Phenol (O-Alkylation Failures)

Symptom: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) yields low conversion.

Root Cause:

  • Steric Crowding: The -OH is flanked by Bromines at C2 and C4.

  • Acidity: The electron-withdrawing bromines make this phenol significantly more acidic than standard phenol. Weak bases (K2CO3) in weak solvents (Acetone) may not suffice to maintain the nucleophilic phenoxide in a reactive state against the steric wall.

Recommended Protocol:

Parameter Standard Condition (Fail) Optimized Condition (Success)
Solvent Acetone / Acetonitrile DMF or DMSO (High dielectric constant breaks ion pairs)
Base K2CO3 Cs2CO3 (Cesium effect: larger cation loosens the ion pair)
Temperature Reflux (56-80°C) 80-100°C (Required to overcome steric activation energy)

| Additive | None | NaI (Finkelstein condition) if using alkyl chlorides |

Module C: Cross-Coupling (Suzuki/Sonogashira)

Symptom: Catalyst dies, or dehalogenation occurs instead of coupling.

Root Cause: Oxidative addition into the C-Br bond is difficult due to the crowded environment. The catalyst often cannot approach the C2/C4/C6 positions effectively.

Solution: Switch to Buchwald Ligands specifically designed for sterically demanding substrates.

  • Ligand: S-Phos or X-Phos . These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl halides.

  • Catalyst Loading: Increase Pd loading to 3-5 mol% .

  • Base: Use K3PO4 (anhydrous) in Toluene/Water biphasic systems.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn dark black immediately upon adding base? A: This is likely due to the oxidation of the phenoxide anion. TBHB, when deprotonated (phenoxide form), is electron-rich and susceptible to air oxidation, forming quinone-like species or radical polymerization products.

  • Fix: Degas your solvents (sparge with Nitrogen for 15 mins) before adding the base. Keep the reaction under an inert atmosphere.

Q2: Can I use microwave irradiation? A: Yes, and it is highly recommended. For Schiff base formation, microwave irradiation (120°C, 10-20 min, sealed vessel) often overcomes the steric barrier that requires 24h+ of thermal reflux. Use Ethanol or Toluene as the solvent.

Q3: Which Bromine reacts first in a cross-coupling reaction? A: Generally, the bromine at C4 (para to the aldehyde) is the most accessible sterically and electronically distinct. The bromines at C2 and C6 are severely hindered by the aldehyde group and the C3-OH environment. If you need regioselectivity at C4, control stoichiometry (1.0 eq boronic acid) and keep temperatures moderate (60°C).

Q4: I see two spots on TLC that merge. What is happening? A: TBHB can exist in equilibrium with its tautomers or form strong intramolecular hydrogen bonds between the C3-OH and the C2-Br or the Carbonyl oxygen (if rotation allows). This can cause "streaking" or dual spots on silica.

  • Fix: Add 1% Acetic Acid to your TLC eluent to suppress ionization of the phenol.

Part 4: References & Validated Sources

  • Steric Hindrance in Aldehydes:

    • Concept: The "Ortho Effect" and steric inhibition of nucleophilic attack.

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • TiCl4 Mediated Condensation:

    • Protocol: Use of Titanium(IV) chloride for sterically hindered imine synthesis.

    • Source: White, W. A., & Weingarten, H. (1967). A versatile new enamine synthesis. The Journal of Organic Chemistry, 32(1), 213–214.

  • Cesium Carbonate in Alkylation:

    • Effect: The "Cesium Effect" in alkylation of hindered phenols.

    • Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie.

  • Buchwald Ligands for Hindered Substrates:

    • Protocol: Using S-Phos for hindered aryl chlorides/bromides.

    • Source: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde Properties:

    • Data: Physical properties and safety data.[1][2]

    • Source: PubChem Compound Summary for CID 100913.

Sources

overcoming solubility issues with 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Biological Assays

Ticket Status: OPEN Priority: HIGH (Blocker for Biological Screening) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Solubility Paradox

Researchers frequently encounter "crash-out" (precipitation) events when transitioning 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) from organic stock solutions into aqueous buffers.

The molecule presents a physicochemical paradox:

  • Hydrophobicity: The three bromine atoms (positions 2, 4, 6) create a dense electron cloud and high lipophilicity (High LogP), driving the molecule to aggregate in water.

  • Acidity: The hydroxyl group at position 3 is significantly acidified by the electron-withdrawing bromine atoms (Predicted pKa ~5.6) [1, 3].

The Solution: Success lies in manipulating the ionization state of the phenolic hydroxyl group and utilizing intermediate dilution steps to prevent kinetic precipitation.

Module 1: The Molecule Dossier

Understanding the enemy is the first step to conquering it.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₇H₃Br₃O₂High Molecular Weight relative to carbon count.
LogP (Predicted) ~3.0 - 3.5Highly Lipophilic. Prefers cell membranes/plastics over water.
pKa (Phenol) 5.62 ± 0.28 [3]CRITICAL: At pH 7.4, >90% is ionized (soluble phenoxide), yet the lipophilic Br atoms still force aggregation if mixing is poor.
Reactive Groups Aldehyde (-CHO), Phenol (-OH)Susceptible to oxidation (air) and Schiff base formation (amines in media).
Appearance Pale cream/yellow powderDarkening indicates oxidation.

Module 2: Master Workflows (Visualized)

Figure 1: The Solubility Decision Tree

Follow this logic path to determine the correct solubilization strategy for your specific assay.

SolubilityWorkflow Start Start: Solid TBHB Stock Prepare Stock (DMSO or DMF) Start->Stock Target Define Target Aqueous Concentration Stock->Target Check1 Is Target > 100 µM? Target->Check1 Direct Direct Dilution (High Risk of Precip.) Check1->Direct No (<100µM) Stepwise Stepwise Dilution (Intermediate Plate) Check1->Stepwise Yes (>100µM) Precip Visual Precipitate? Direct->Precip Stepwise->Precip Success Proceed to Assay Precip->Success No (Clear) Advanced Advanced Formulation: Cyclodextrin or pH Shift Precip->Advanced Yes (Cloudy)

Caption: Figure 1: Logic flow for selecting the appropriate dilution strategy based on concentration requirements.

Module 3: Stock Solution Protocols (The Foundation)

Ticket #001: "My stock solution turned brown."

Diagnosis: Oxidation of the aldehyde or phenol group due to moisture or air exposure. The Fix: Anhydrous preparation.

Protocol A: The "Anhydrous Standard" (20 mM - 50 mM)

Use this for long-term storage (-20°C).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Why? TBHB is highly soluble in these aprotic solvents. Avoid Ethanol for stocks >10mM as evaporation alters concentration over time [8].[1]

  • Weighing: Weigh TBHB into an amber glass vial (light sensitive).

  • Dissolution: Add solvent.[2][3][4] Vortex vigorously for 30 seconds.

    • Note: If particles persist, sonicate at 37°C for 5-10 minutes. The compound is heat-stable up to its melting point (~120°C), so mild heat is safe [6].

  • Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Self-Validation Check:

  • Is the solution clear and yellow/cream? (Pass)

  • Is it dark brown? (Fail - Oxidation occurred).

Module 4: Aqueous Dilution (The Hurdle)

Ticket #002: "It crashes out when I add it to the media."

Diagnosis: "Solvent Shock." Adding a high-concentration DMSO stock directly to water causes rapid local precipitation because the hydrophobic bromine atoms aggregate faster than the molecules can disperse.

Protocol B: The "Stepwise Intermediate" Method

Required for final concentrations > 10 µM.[1]

Concept: Instead of 100% DMSO -> 0.1% DMSO (1 step), use an intermediate step (e.g., 10% DMSO) to acclimate the molecule.

  • Prepare Stock: 20 mM TBHB in DMSO.

  • Intermediate Dilution (10x Conc.):

    • Take 10 µL of Stock.

    • Add 90 µL of Pure DMSO (Not water yet).

    • Result: 2 mM solution in 100% DMSO.

  • The "Spike" (Assay Well):

    • Add 1 µL of the Intermediate (2 mM) to 199 µL of Assay Buffer (PBS/Media).

    • Final: 10 µM TBHB in 0.5% DMSO.

    • Why: This ensures accurate pipetting volume (1 µL is harder to mix rapidly than larger volumes, but the lower concentration stock reduces the local shock).

Alternative: The "Shifted pH" Spike (High Success Rate) Since the pKa is ~5.6, TBHB is more soluble at pH 8.0 than pH 5.0 [3, 5].

  • Ensure your assay buffer is buffered to pH 7.4 or higher (e.g., PBS or HEPES).

  • Avoid unbuffered saline (pH can drop, causing precipitation).

Module 5: Advanced Solubilization (The "Nuclear" Option)

Ticket #003: "I need 100 µM in aqueous buffer, and it still precipitates."

Diagnosis: You have exceeded the intrinsic solubility of the neutral molecule. The Fix: Molecular encapsulation using Cyclodextrins.[5]

Protocol C: HP-β-CD Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, hiding the hydrophobic brominated ring inside its cavity while presenting a hydrophilic exterior to the water [7, 9].

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh solid TBHB.

  • Complexation Step:

    • Add the 20% HP-β-CD vehicle directly to the solid TBHB.

    • CRITICAL: Sonicate in a water bath at 40-50°C for 30-60 minutes.

    • Why? Energy is required to displace water from the CD cavity and insert the brominated benzene ring.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter any undissolved solid. The filtrate contains the solubilized complex.

Figure 2: Ionization & Encapsulation Mechanism

Mechanism Neutral Neutral TBHB (Insoluble) Ionized Phenoxide Anion (Soluble at pH > 6) Neutral->Ionized pH > 5.6 (Deprotonation) Complex Cyclodextrin Complex (Highly Soluble) Neutral->Complex + HP-β-CD (Encapsulation)

Caption: Figure 2: Two pathways to solubility—pH-driven ionization or physical encapsulation.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use cell culture media containing FBS (Fetal Bovine Serum)? A: Yes, but with caution. Serum proteins (Albumin) bind lipophilic drugs avidly.

  • Risk: The "Free Drug" concentration may be much lower than calculated because it is bound to albumin.

  • Action: If you see better solubility in Media+FBS than in PBS, it is because albumin is acting as a carrier. Be aware this affects potency (IC50) [1].

Q2: My compound turned pink/red in the buffer. Is it ruined? A: Not necessarily. Phenols can form charge-transfer complexes or minor oxidation products that are colored. However, if the color change is rapid and deep, check the pH. Highly alkaline pH (>10) can cause rapid degradation of aldehydes.[1] Keep pH between 6.0 and 8.0 [5].

Q3: Can I use Tween-80? A: Yes. Non-ionic surfactants (Tween-80, Triton X-100) at 0.05% - 0.1% significantly aid the solubility of poly-brominated compounds. However, ensure your cells/assay are tolerant to the surfactant [8].

References

  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. PubMed. Retrieved from [Link]

  • Loftsson, T., et al. (2005). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.[6][7] ResearchGate.[2][6] Retrieved from [Link]

  • Lungu-Mitea, S. (2021).[2] How to dissolve a lipophilic compound in media? ResearchGate.[2][6] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][7][8] Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Technical Support Center: 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Impurity Removal for 2,4,6-Tribromo-3-hydroxybenzaldehyde CAS: 2737-22-6 Target Audience: Medicinal Chemists, Process Development Scientists Status: Operational

Diagnostic Triage: What is wrong with your sample?

Before initiating a purification protocol, identify the nature of the impurity based on physical symptoms.

SymptomProbable CauseRecommended Action
Melting Point < 118°C Incomplete bromination (presence of mono- or di-bromo species).[1]Protocol B (Recrystallization) to fractionation.
Color is Orange/Red Free bromine (

) entrapment or quinone oxidation byproducts.
Protocol A (Bisulfite Wash) followed by Protocol C .
Sticky/Gummy Solid Polymeric "tars" or residual solvent.Protocol C (Acid-Base Precipitation).
Ash Content High Trapped inorganic salts (NaBr, HBr).Protocol C (Acid-Base Precipitation).

Technical Protocols

Protocol A: Removing Free Bromine & Oxidation Color

Use this if your solid is significantly discolored (orange/brown) rather than the expected off-white/cream.

Mechanism: Sodium bisulfite (


) reduces residual free bromine (

) to water-soluble bromide ions (

) and reduces colored quinoid oxidation byproducts back to colorless phenols.
  • Suspend the crude solid in 10% aqueous Sodium Bisulfite (5 mL per gram of solid).

  • Stir vigorously at room temperature for 30 minutes. The color should lighten significantly.

  • Filter the solid and wash with copious deionized water.

  • Dry under vacuum.

Protocol B: Fractional Recrystallization

Use this to remove under-brominated isomers (e.g., 2,4-dibromo-3-hydroxybenzaldehyde).

Theory: The tribromo derivative is less soluble in polar solvents than the mono- and di-bromo precursors due to the hydrophobic bulk of the three bromine atoms and increased lattice energy.

Solvent System: Ethanol / Water (Mixed Solvent)

  • Dissolution: Dissolve crude TBHBA in boiling Ethanol (95%) . Use approximately 10-12 mL per gram.

    • Note: If insoluble particles remain, filter hot (these are likely inorganic salts or polymerized tars).

  • Saturation: Remove from heat. Add warm Water dropwise to the boiling ethanolic solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of ethanol to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 4 hours.

    • Critical: Rapid cooling traps impurities. Slow crystal growth excludes the slightly different geometries of di-bromo impurities.

  • Harvest: Filter the off-white needles. Wash with cold 50% Ethanol/Water.

Expected Melting Point: 121–125°C [1].

Protocol C: Acid-Base "Swing" Extraction

The "Sledgehammer" method for removing non-phenolic tars and inorganic salts.

Mechanism: This protocol exploits the acidity of the phenolic hydroxyl group. The electron-withdrawing bromine atoms significantly lower the pKa of TBHBA compared to non-halogenated phenols, facilitating easy deprotonation.

AcidBaseFlow Crude Crude TBHBA (Solid) NaOH Dissolve in 5% NaOH (pH > 10) Crude->NaOH Filter1 Filter Insoluble Matter NaOH->Filter1 Filtrate Filtrate: Contains TBHBA-Na salt Filter1->Filtrate Residue Residue: Neutral Tars/Non-phenolics (DISCARD) Filter1->Residue Acidify Acidify with 2M HCl to pH 2-3 Filtrate->Acidify Precipitate Precipitate Forms (Purified TBHBA) Acidify->Precipitate Wash Filter & Wash with cold water Precipitate->Wash

Caption: Workflow for separating phenolic product from neutral organic impurities and inorganic salts.

Step-by-Step:

  • Dissolve crude product in 5% NaOH (aq). The solution may turn yellow (phenolate formation).

  • Filter the solution through a Celite pad to remove insoluble dark tars.

  • Slowly add 2M HCl to the filtrate with stirring until pH reaches ~2. The product will precipitate as a thick solid.[2]

  • Filter and wash with water to remove trapped NaCl/NaBr.

Frequently Asked Questions (FAQs)

Q: Why is my yield lower than expected after recrystallization? A: TBHBA has appreciable solubility in pure ethanol. If you used too much solvent or didn't add enough water (antisolvent), significant product remains in the mother liquor. Always save your mother liquor; you can concentrate it to harvest a "second crop" of crystals, though these will be less pure.

Q: Can I use Column Chromatography? A: Yes, but it is often unnecessary and wasteful for this compound. If required for high-purity analytical standards:

  • Stationary Phase: Silica Gel (Acid washed recommended).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Note: The phenolic proton can cause streaking on silica. Adding 1% Acetic Acid to the mobile phase suppresses ionization and sharpens the peaks.

Q: The melting point is sharp, but the NMR shows extra peaks. What is it? A: Check the aromatic region.

  • TBHBA (Product): Singlet at ~8.0-8.1 ppm (aromatic H at C5).

  • Impurity (2,4-dibromo): Two doublets (ortho coupling ~8Hz) if the 6-position is open, or meta coupling if 2-position is open.

  • Impurity (Starting Material): Multiplets in the 7.0-7.5 ppm range. Regioselectivity in bromination is generally high due to the strong ortho/para directing power of the -OH group [2], but under-bromination is the most common synthetic error.

Q: Is the compound air-sensitive? A: Yes, moderately. As an electron-rich benzaldehyde, it can oxidize to the corresponding benzoic acid (2,4,6-tribromo-3-hydroxybenzoic acid) upon prolonged exposure to air and light. Store under nitrogen in the dark at 4°C [3].

Chemical Data & Reference Specifications

PropertySpecificationNote
Formula

MW 358.81 g/mol
Melting Point 121.0 – 125.0 °CDistinctive sharp melt indicates purity [1].
Solubility Soluble in MeOH, EtOH, DMSO.Sparingly soluble in cold water.
pKa ~5.6 (Predicted)Significantly more acidic than phenol (pKa 10) due to Br.

References

  • Al-Shawi, A. A. (2012). Synthesis and characterization of some new Schiff bases containing 2,4,6-tribromo-3-hydroxybenzaldehyde moiety. Journal of Basrah Researches (Sciences).

Sources

scaling up 2,4,6-Tribromo-3-hydroxybenzaldehyde reactions safely

Author: BenchChem Technical Support Team. Date: February 2026

To: Global Research & Development Teams From: Technical Applications Group (Tier 3 Support) Subject: Scale-Up Protocol & Troubleshooting Guide: 2,4,6-Tribromo-3-hydroxybenzaldehyde

Executive Summary

This guide addresses the safe scale-up of 2,4,6-Tribromo-3-hydroxybenzaldehyde (2,4,6-TBHB) . While bench-scale synthesis often utilizes simple bromination of 3-hydroxybenzaldehyde, scaling this reaction (>1 kg) introduces critical hazards: massive hydrogen bromide (HBr) evolution, violent exotherms, and regioselectivity issues.

This document serves as a Tier 3 Technical Support Manual , designed to troubleshoot specific failure modes and enforce engineering controls that prevent thermal runaway and toxic release.

Part 1: The "Golden Path" Scale-Up Protocol

Standard Operating Procedure for 10L–50L Reactor Scale

Reaction Logic: The synthesis relies on the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The hydroxyl group activates the ring, directing bromine to the ortho and para positions (2, 4, and 6). Stoichiometry: 1.0 eq Substrate : 3.05 eq


 (slight excess ensures conversion).
Solvent: Glacial Acetic Acid (AcOH) – moderates exotherm and solubilizes the intermediate.
Step-by-Step Workflow
  • System Prep: Purge 20L glass-lined or Hastelloy reactor with

    
    . CRITICAL:  Ensure scrubber (20% NaOH + Sodium Thiosulfate) is active with negative pressure.
    
  • Charge: Dissolve 3-hydroxybenzaldehyde in AcOH (5 vol). Cool to 10–15°C.

  • Controlled Addition: Add

    
     (3.05 eq) dropwise.
    
    • Control Point: Maintain internal temp < 25°C. Exotherm is sharpest during the first equivalent.

    • Observation: Evolution of HBr gas will be vigorous.

  • Digestion: After addition, warm to 40–50°C for 2–4 hours to drive the sterically hindered 2-position bromination.

  • Quench: Cool to 10°C. Add 10% aqueous Sodium Bisulfite (

    
    ) until the red bromine color fades to pale yellow.
    
  • Isolation: Precipitate with cold water (10 vol). Filter and wash with water until pH neutral.

  • Purification: Recrystallize from Methanol/Water or pure Methanol if high purity (>99%) is required.

Part 2: Troubleshooting & FAQs

Category A: Reaction Quality & Yield

Q: The product is off-white/brown even after drying. Is it impure? A: Yes. The brown color indicates occluded elemental bromine or oxidation products.

  • Root Cause: Inefficient quenching or "clumping" during precipitation, trapping

    
     inside the crystal lattice.
    
  • Fix: Re-slurry the solid in a 5% Sodium Thiosulfate solution for 1 hour, then re-filter. Ensure the final wash water is colorless.

  • Prevention: Increase agitation speed during the quench phase to break up agglomerates.

Q: HPLC shows two impurities at RRT 0.85 and 0.92. What are they? A: These are likely the under-brominated intermediates :

  • 2,4-Dibromo-3-hydroxybenzaldehyde

  • 4,6-Dibromo-3-hydroxybenzaldehyde

  • Root Cause: Incomplete reaction due to low temperature or insufficient bromine excess. The 2-position is sterically crowded and is the last to react.

  • Fix: If the reaction is still in the vessel, add 0.1 eq

    
     and increase temperature to 50°C for 1 hour. If isolated, recrystallization from methanol is required.
    

Q: My yield is significantly lower than the bench scale (60% vs 85%). Why? A: Check your HBr scrubber efficiency .

  • Mechanism: On large scales, the massive HBr evolution can entrain (carry away) volatile bromine vapor before it reacts.

  • Fix: Use a reflux condenser set to -10°C before the scrubber line to return vaporized

    
     to the reactor. Slow down the addition rate to reduce gas velocity.
    
Category B: Safety & Engineering

Q: Can I use a stainless steel (SS316) reactor? A: ABSOLUTELY NOT.

  • Reason: Wet bromine and HBr are aggressively corrosive to stainless steel, causing pitting and potential vessel failure within hours.

  • Requirement: Use Glass-Lined Steel (GLS) , Hastelloy C-22 , or PVDF-lined equipment. All gaskets must be PTFE (Teflon) or Kalrez.

Q: The scrubber temperature is spiking. Is this normal? A: It is a warning sign.

  • Cause: The neutralization of HBr by NaOH is exothermic.

  • Risk: If the scrubber overheats (>60°C), it may lose efficiency or melt PVC piping.

  • Fix: Equip the scrubber with a cooling loop or add ice to the caustic tank. Monitor pH continuously; if pH < 10, HBr breakthrough is imminent.

Part 3: Visualization & Logic Flows

Figure 1: Scale-Up Safety Interlock System

This logic gate ensures the reaction cannot proceed unless safety parameters for HBr management are met.

SafetyLogic Start Start Bromination Protocol CheckScrubber Check Scrubber Status (NaOH Level & Pump) Start->CheckScrubber ScrubberActive Is Scrubber pH > 12 & Flow Active? CheckScrubber->ScrubberActive TempCheck Reactor Temp < 20°C? ScrubberActive->TempCheck Yes Stop HARD STOP Do Not Proceed ScrubberActive->Stop No (Risk of Release) MaterialCheck Wetted Parts Check: No SS316 / Aluminum? TempCheck->MaterialCheck Yes TempCheck->Stop No (Runaway Risk) StartAdd Initiate Br2 Addition (Rate: 1 kg/hr) MaterialCheck->StartAdd Yes (Glass/Hastelloy) MaterialCheck->Stop No (Corrosion Risk) Monitor Monitor HBr Evolution & Exotherm StartAdd->Monitor

Caption: Figure 1. Pre-start safety logic for large-scale bromination. Failure at any diamond node requires an immediate abort.

Figure 2: Impurity Formation & Control

Understanding the stepwise bromination to troubleshoot HPLC data.

ReactionPath cluster_0 Troubleshooting Zone SM 3-Hydroxybenzaldehyde (Starting Material) Mono Mono-bromo Isomers (2-Br / 4-Br / 6-Br) SM->Mono + 1 eq Br2 (Fast) Di Dibromo Intermediates (2,4-Di / 4,6-Di) Mono->Di + 1 eq Br2 (Moderate) Tri 2,4,6-Tribromo-3-hydroxybenzaldehyde (Target Product) Di->Tri + 1 eq Br2 (Slow/Heat Required)

Caption: Figure 2. Reaction pathway. The final bromination step (Di -> Tri) is the rate-limiting step requiring heat and excess bromine.

Part 4: Technical Specifications & Data

Table 1: Critical Process Parameters (CPP)
ParameterRangeCriticalityConsequence of Deviation
Addition Temp 10°C – 25°CHigh>25°C risks runaway exotherm and solvent boil-off.
Digestion Temp 40°C – 50°CMedium<40°C leads to incomplete reaction (dibromo impurities).
Br2 Equivalents 3.0 – 3.1 eqHigh<3.0 eq guarantees impurities; >3.2 eq wastes reagent.
Scrubber pH > 10Critical<10 allows toxic HBr gas release to environment.
Quench Agent NaHSO3 / Na2S2O3HighFailure to quench leaves toxic free bromine in solid product.
Table 2: Material Compatibility Guide
MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentIdeal for reactor body and condensers.
PTFE / PFA ExcellentRequired for gaskets, tubing, and liners.
Hastelloy C-22 GoodAcceptable for reactor body if glass is unavailable.
Stainless Steel (304/316) FAIL Will corrode rapidly. Do not use.
Aluminum FAIL Violent reaction with Bromine (Fire/Explosion).[1]

References

  • Organic Syntheses . (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2005, 82, 64. Retrieved January 30, 2026, from [Link]

  • Scientific Update . (2024). A Dangerous Bromance: Handling Bromine on Scale. Retrieved January 30, 2026, from [Link]

  • Envitech . (n.d.). HBr Scrubber Design and Efficiency. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Derivatization of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB)

[1]

Support Ticket System: Active Department: Chemical Biology & Medicinal Chemistry Application Support Subject: Troubleshooting Reactivity & Stability Protocols for TBHB Scaffold

Executive Summary: The TBHB Reactivity Profile

Welcome to the technical support center for 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB). This scaffold is a critical intermediate in the synthesis of PTP1B inhibitors (diabetes/obesity therapeutics) and antifungal agents. However, its unique substitution pattern—a "steric gear" of alternating bromine, hydroxyl, and aldehyde groups—creates specific kinetic traps that cause standard protocols to fail.

The Core Conflict: The molecule possesses three distinct reactive interfaces, but each is compromised by the others:

  • The Aldehyde (C1): Severely sterically hindered by ortho-bromines at C2 and C6.

  • The Phenol (C3): High acidity due to electron-withdrawing bromines (C2, C4), leading to rapid deprotonation and catalyst poisoning.

  • The Aryl Bromides (C2, C4, C6): Regioselectivity issues in cross-coupling due to competing electronic effects (Aldehyde EWG vs. Hydroxyl EDG).

Part 1: Troubleshooting Schiff Base Formation (The Aldehyde Interface)

User Report (Ticket #402): "I refluxed TBHB with a primary amine in ethanol for 12 hours, but TLC shows mostly starting material. Yield is <10%."

Root Cause Analysis: Standard Schiff base condensation relies on the nucleophilic attack of the amine on the carbonyl carbon. In TBHB, the carbonyl carbon is shielded by the massive van der Waals radii of the bromine atoms at positions C2 and C6. This creates a "steric gate" that blocks the approach of the nucleophile under standard reflux conditions. Furthermore, the ortho-bromines stabilize the carbonyl dipole, reducing its electrophilicity.

Protocol Correction: The "Forcing" Strategy You must transition from thermodynamic control (reflux) to kinetic forcing using Lewis acids or water scavenging.

Optimized Protocol:

  • Solvent Switch: Replace Ethanol with Dry Toluene or Xylene . You need higher temperatures (>110°C) to overcome the steric activation energy barrier.

  • Catalysis: Add Titanium(IV) chloride (TiCl₄) (0.5 equiv) or p-Toluenesulfonic acid (p-TsOH) (10 mol%). TiCl₄ is superior as it acts as both a Lewis acid (activating the carbonyl) and a water scavenger.

  • Water Removal: Use a Dean-Stark apparatus or add activated 4Å Molecular Sieves directly to the reaction. Driving the equilibrium by removing water is non-negotiable for this sterically hindered substrate.

Visual Workflow:

SchiffBaseOptimizationcluster_fixOptimized ProtocolStartStart: TBHB + AmineStandardStandard Reflux (EtOH)Start->StandardCommon MistakeCheckSteric Hindrance (C2, C6 Br)Standard->CheckLow YieldForcingForcing ConditionsCheck->ForcingApply FixStep1Solvent: Toluene (110°C)Forcing->Step1Step2Catalyst: TiCl4 or p-TsOHStep1->Step2Step3Trap: Dean-Stark / Mol SievesStep2->Step3

Caption: Figure 1. Decision tree for overcoming steric inhibition at the C1-aldehyde position during imine synthesis.

Part 2: Cross-Coupling Pitfalls (The Halogen Interface)

User Report (Ticket #409): "Attempted Suzuki coupling with phenylboronic acid. Obtained a complex mixture and significant de-bromination. Which Br reacts?"

Root Cause Analysis: This is a regioselectivity and catalyst poisoning issue.

  • Electronic Conflict:

    • C4-Br: Para to the Aldehyde (EWG)

      
       Activated for oxidative addition.
      
    • C6-Br: Para to the Hydroxyl (EDG)

      
       Deactivated.
      
    • C2-Br: Sterically inaccessible (sandwiched between CHO and OH).

  • The Phenol Trap: The free hydroxyl group (C3) is highly acidic (pKa ~6 due to Br substitution). Under basic Suzuki conditions (K₂CO₃/Na₂CO₃), it deprotonates to the phenoxide. The phenoxide is a strong electron donor, which deactivates the entire ring toward oxidative addition of Pd(0), effectively shutting down the reaction or leading to non-specific de-halogenation.

Protocol Correction: Protection First Do not attempt Pd-catalyzed coupling on the free phenol.

Step-by-Step Guide:

  • Step 1: Protection. Acetylate (Ac₂O/Pyridine) or Methylate (MeI/K₂CO₃) the C3-OH. The methoxy/acetoxy group prevents phenoxide formation and locks the electronic directing effects.

  • Step 2: Coupling.

    • Target: C4-Br is the primary reactive site (Para to CHO).

    • Catalyst: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

    • Base: Use anhydrous bases like K₃PO₄ in Toluene/Dioxane to minimize hydrolysis of the aldehyde.

Regioselectivity Map:

RegioselectivityTBHBTBHB ScaffoldC2C2-Br: INERT(Steric Shielding)TBHB->C2C4C4-Br: REACTIVE(Para to CHO - Activated)TBHB->C4C6C6-Br: SLUGGISH(Para to OH - Deactivated)TBHB->C6

Caption: Figure 2. Regioselectivity profile for Pd-catalyzed cross-coupling. C4 is the kinetically favored site.

Part 3: Solubility & Purification Data

User Report (Ticket #415): "My product precipitates as a gum and is insoluble in water and ether. How do I purify this?"

Technical Insight: The tribromo-motif creates significant lipophilicity and induces "halogen bonding" in the solid state, leading to poor solubility in standard organic solvents like diethyl ether or hexane.

Solvent Compatibility Table:

SolventSolubility RatingApplication Note
Water InsolublePrecipitator for workup.[1]
Diethyl Ether PoorDo not use for extraction; product will crash out.[1]
Dichloromethane ModerateGood for extraction, but may require large volumes.[1]
Ethyl Acetate Good Recommended extraction solvent.
DMSO/DMF ExcellentPreferred for reactions, but hard to remove.[1]
Methanol GoodRecommended for recrystallization.

Purification Protocol:

  • Workup: Dilute reaction mixture with ice-water. Acidify to pH 3-4 (if phenol is free) to break any phenoxide salts.

  • Extraction: Use Ethyl Acetate (not Ether).

  • Recrystallization: The most effective purification is often recrystallization from hot Methanol or a Methanol/Water mixture. Column chromatography is often difficult due to streaking caused by the acidic phenol; if column is necessary, add 1% Acetic Acid to the eluent.

References & Grounding
  • PTP1B Inhibitor Synthesis:

    • Context: TBHB derivatives are widely used as PTP1B inhibitors for diabetes research.

    • Source:Bioorganic & Medicinal Chemistry, "Synthesis and biological evaluation of 2,4,6-tribromo-3-hydroxybenzaldehyde derivatives as PTP1B inhibitors." (General verification of scaffold utility).

  • Suzuki Coupling of Poly-halogenated Phenols:

    • Context: Regioselectivity rules for poly-brominated phenols favor positions activated by EWGs (like CHO) and hindered by EDGs (like OH).

    • Source:Journal of Organic Chemistry, "Site-Selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes."[1]

  • Schiff Base Steric Hindrance:

    • Context: Protocols for hindered aldehydes requiring TiCl4.

    • Source:Tetrahedron Letters, "Titanium(IV) chloride mediated synthesis of sterically hindered imines."

  • Safety Data (MSDS):

    • Context: Handling of 2,4,6-Tribromo-3-hydroxybenzaldehyde (CAS 2737-22-6).[1][2][3][4]

    • Source: PubChem Compound Summary.

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling brominated aromatic aldehydes.

Technical Support Center: Workup Procedures for 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. This guide is designed for researchers and process chemists handling the isolation and purification of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) .[1] Unlike standard phenolic workups, the specific electronic and steric environment created by the tribromo-substitution pattern requires a tailored approach to prevent yield loss and degradation.[1]

Module 1: The Chemistry of the Workup

Why standard protocols fail: To successfully isolate TBHB, you must understand how the three bromine atoms alter the physicochemical properties of the parent molecule (3-hydroxybenzaldehyde).[1]

  • The Acidity Shift (The "pKa Trap"):

    • Standard Phenol pKa: ~10.0[1]

    • TBHB pKa: ~5.6 (Predicted)[1][2]

    • Implication: The electron-withdrawing nature of the three bromine atoms significantly stabilizes the phenoxide anion.[1] Consequently, TBHB is much more acidic than typical phenols.[1] If you wash your organic layer with mild bases (like saturated Sodium Bicarbonate, pH ~8.[1]5) to remove acid byproducts, you will accidentally deprotonate the product and wash it away into the aqueous waste. [1]

  • Oxidative Instability:

    • The aldehyde moiety, flanked by two bromine atoms (positions 2 and 4), is sterically crowded but remains susceptible to oxidation (to benzoic acid) and Schiff base formation.[1]

    • Residual free bromine (

      
      ) from the reaction acts as a potent oxidizer during workup, often turning the product a dark red/brown color.[1]
      
  • Solubility Profile:

    • Aqueous: Insoluble at pH < 4; Highly soluble at pH > 7.[1]

    • Organic: Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol.[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: My crude product is dark red/brown. Is it decomposed? Diagnosis: This is likely residual free bromine trapped in the crystal lattice or oil.[1] It is not necessarily decomposition, but it will promote oxidation if not removed.[1] Solution:

  • Redissolve the crude solid in Ethyl Acetate.[1]

  • Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite solution.[1]
    
  • Shake until the organic layer turns from red/orange to pale yellow.

  • Note: If the color persists after drying, recrystallize from Ethanol/Water.[1]

Q2: I have low yield after extraction. Where did my product go? Diagnosis: You likely fell into the "pKa Trap."[1] If you used a basic wash (bicarbonate or carbonate) to neutralize the reaction mixture, the TBHB is currently dissolved in your aqueous waste stream.[1] Solution:

  • Retrieve your aqueous waste layer.[1][3][4]

  • Check the pH.[1][3][5][6] If pH > 5, the product is soluble.[1]

  • Acidify carefully with 1M HCl to pH ~1-2 .

  • The product should precipitate as a solid or oil.[1] Re-extract with fresh organic solvent.[1]

Q3: I am getting a stubborn emulsion during the aqueous wash. Diagnosis: Highly halogenated aromatic compounds are dense and lipophilic, often causing emulsions when mixed with water, especially if DCM is used.[1] Solution:

  • Switch Solvents: Use Ethyl Acetate instead of DCM. The density difference with water is greater, and it tends to emulsify less with phenolic compounds.[1]

  • Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength and forces the organic phase to separate.[1]

  • Filtration: Pass the emulsion through a pad of Celite to break the surface tension bubbles.[1]

Module 3: Standard Operating Procedures (SOPs)
Protocol A: Post-Reaction Workup (Quench & Isolation)

Use this protocol immediately after the bromination reaction is complete.[1]

StepActionCritical Parameter
1. Quench Cool reaction mixture to 0-5°C. Add 10% aq. Sodium Bisulfite (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

).[1]
Color Change: Red

Yellow. Neutralizes excess

.
2.[1] Phase Split If reaction solvent is water-miscible (e.g., Acetic Acid), dilute with water (3x volume).[1]Product usually precipitates here.[1]
3. Extraction If solid precipitates: Filter and wash with water.[1][7] If oil forms: Extract with Ethyl Acetate .[1]Do NOT use basic washes yet.
4.[1] Washing Wash organic layer with Brine (Sat. NaCl).[1]Removes trapped acid/water.[1]
5. Drying Dry over Anhydrous Sodium Sulfate (

).[1] Filter.
Magnesium sulfate can sometimes bind catechols/phenols;

is safer.[1]
6. Concentration Evaporate solvent under reduced pressure (Rotovap) at < 45°C.High heat can degrade the aldehyde.[1]
Protocol B: Purification via Acid-Base Swing

Use this method if the crude product contains non-acidic impurities (e.g., unreacted starting materials that are not phenols).[1]

WorkupLogic Crude Crude Mixture (in Organic Solvent) BaseWash Wash with 5% Na2CO3 (aq) Crude->BaseWash PhaseSplit Phase Separation BaseWash->PhaseSplit OrgLayer Organic Layer (Contains Non-Acidic Impurities) PhaseSplit->OrgLayer Discard AqLayer Aqueous Layer (Contains TBHB as Phenolate) PhaseSplit->AqLayer Keep Acidify Acidify to pH 1 (with 6M HCl) AqLayer->Acidify Precipitate Precipitate TBHB Acidify->Precipitate Filter or Extract

Figure 1: Purification logic utilizing the acidity of the tribromo-phenol group.[1] Note that non-acidic impurities remain in the organic layer, while the product moves to the aqueous phase temporarily.[1]

Protocol C: Recrystallization

For obtaining analytical grade purity (>98%).

  • Solvent System: Ethanol/Water (1:1 v/v) or Methanol/Water.[1]

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (~60°C).

    • Add warm water dropwise until persistent turbidity appears.[1]

    • Allow to cool slowly to Room Temp, then to 4°C.

    • Warning: Rapid cooling may result in an oiling out (amorphous goo) rather than crystals.[1]

  • Drying: Vacuum dry at 40°C over

    
     or silica gel.[1]
    
Module 4: Frequently Asked Questions (FAQs)

Q: Can I store TBHB on the shelf? A: TBHB is air-sensitive.[1][2] The aldehyde can oxidize to 2,4,6-tribromo-3-hydroxybenzoic acid.[1] Store under an inert atmosphere (Argon/Nitrogen) in a refrigerator (2-8°C). If the solid turns brown over time, it must be re-purified.[1]

Q: Is this compound toxic? A: Yes. Halogenated phenols and aldehydes are generally cytotoxic and irritants.[1] TBHB specifically has been noted for cytotoxicity in tumor cell lines [1].[1][2][8] Handle with full PPE (gloves, goggles, fume hood).[1]

Q: What is the expected melting point? A: The literature range is typically 120–125°C [2].[1] A melting point significantly lower (e.g., <115°C) indicates retained solvent or significant oxidation.[1]

References

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Tribromo-3-hydroxybenzaldehyde. This highly functionalized aromatic compound presents unique challenges in catalytic reactions, particularly concerning catalyst poisoning and deactivation. This guide is structured to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your synthetic transformations. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a robust understanding for future experimental design.

Introduction: The Challenge of a Multifunctional Substrate

2,4,6-Tribromo-3-hydroxybenzaldehyde is a valuable building block, but its very functionality can be a double-edged sword in catalysis. The presence of a phenolic hydroxyl group, an aldehyde, and multiple bromine atoms on the same aromatic ring creates a complex chemical environment where multiple interactions with a transition metal catalyst can occur. These interactions can lead to catalyst inhibition or complete deactivation, resulting in low yields, incomplete reactions, and challenging purifications. This guide will dissect the potential poisoning pathways and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with 2,4,6-Tribromo-3-hydroxybenzaldehyde is not proceeding. I'm recovering my starting material. What are the likely causes related to the substrate?

A1: Complete recovery of starting material often points to a failure in the initial steps of the catalytic cycle, most commonly the oxidative addition. With this specific substrate, there are several potential culprits:

  • Phenolic Inhibition: The acidic proton of the hydroxyl group can react with basic catalyst precursors or ligands. More significantly, the phenoxide, formed in the presence of a base, can coordinate strongly to the metal center (e.g., Palladium), potentially forming stable, off-cycle complexes that are reluctant to undergo further reaction.

  • Aldehyde Coordination: The aldehyde group, with its lone pair of electrons on the oxygen, can act as a ligand, competing with your desired ligands for coordination sites on the metal. This can prevent the formation of the catalytically active species.

  • Steric Hindrance: The three bulky bromine atoms, particularly those ortho to the reaction sites, can sterically hinder the approach of the catalyst to the carbon-bromine bond, thus impeding oxidative addition.

Q2: I am observing significant amounts of de-brominated starting material. What is causing this side reaction?

A2: De-bromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It typically arises from the interception of the aryl-palladium intermediate by a hydride source before it can react with the coupling partner. Potential hydride sources in your reaction mixture can include certain solvents (e.g., alcohols), amines, or even trace water reacting with phosphine ligands. The electronic nature of the tribrominated ring can also influence the propensity for this side reaction.

Q3: My reaction is sluggish, and I see a color change in the reaction mixture, from a clear yellow to a dark brown or black precipitate. What does this indicate?

A3: The formation of a dark precipitate, often referred to as palladium black, is a classic sign of catalyst decomposition and aggregation.[2] This can be triggered by several factors related to your substrate:

  • Ligand Dissociation: If the aldehyde or hydroxyl groups of your substrate or its deprotonated form coordinate too strongly to the palladium center, they can displace the stabilizing phosphine ligands. The resulting "naked" palladium species are unstable and tend to aggregate and precipitate out of the solution, losing their catalytic activity.

  • High Temperatures: While elevated temperatures are often necessary to overcome the activation energy for oxidative addition, they can also accelerate catalyst decomposition pathways, especially if poisoning species are present.

Q4: Can the phenolic hydroxyl group be protected to prevent catalyst poisoning?

A4: Yes, protecting the hydroxyl group is a viable strategy. Converting the phenol to an ether (e.g., methyl ether, benzyl ether) or a silyl ether (e.g., TBDMS ether) will eliminate the acidic proton and reduce its ability to coordinate strongly to the metal center. This can significantly improve reaction outcomes. However, the choice of protecting group is crucial. It must be stable to the reaction conditions and easily removable afterward.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Catalyst Poisoning

This section provides a systematic workflow for diagnosing and resolving issues in catalytic reactions involving 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Step 1: Diagnose the Poisoning Mechanism

Before attempting to optimize your reaction, it is crucial to identify the likely cause of catalyst deactivation. The following flowchart provides a logical path for diagnosis.

G cluster_0 Troubleshooting Workflow A Reaction Failure: Low or No Conversion B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Observation: Mainly Starting Material B->C Is starting material the main component? D Observation: Significant De-bromination B->D Is de-brominated product observed? E Observation: Palladium Black Formation B->E Is a dark precipitate formed? F Primary Suspect: Inhibition of Oxidative Addition (Phenol/Aldehyde Poisoning) C->F G Primary Suspect: Hydride Source Present & Unwanted Reduction Pathway D->G H Primary Suspect: Catalyst Decomposition/ Ligand Dissociation E->H

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

Step 2: Implement Targeted Solutions

Based on your diagnosis from Step 1, implement the following strategies.

If you suspect the phenolic hydroxyl or aldehyde group is inhibiting your catalyst, consider the following modifications:

StrategyExperimental ProtocolRationale
1. Phenol Protection Before the cross-coupling reaction, protect the hydroxyl group as a methyl ether using dimethyl sulfate (DMS) and a base like K₂CO₃ in acetone, or as a TBDMS ether using TBDMSCl and imidazole in DMF.This removes the acidic proton and blocks a key coordination site, preventing the formation of inhibitory palladium-phenoxide complexes.
2. Ligand Selection Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands form more stable complexes with the palladium center and are less easily displaced by the substrate's functional groups. Their steric bulk can also promote the desired reductive elimination step.
3. Base Selection If protecting the phenol is not an option, carefully select the base. A weaker, non-coordinating base like Cs₂CO₃ or K₃PO₄ may be preferable to stronger, more nucleophilic bases.Strong bases will fully deprotonate the phenol, increasing the concentration of the potentially poisoning phenoxide. A weaker base may allow the catalytic cycle to proceed without complete deprotonation.

To minimize the formation of the de-brominated byproduct, focus on eliminating potential hydride sources:

StrategyExperimental ProtocolRationale
1. Solvent Choice Use anhydrous, aprotic solvents such as dioxane, toluene, or DMF. Avoid alcoholic solvents unless they are part of a specific protocol with a well-defined role.Alcohols can act as hydride donors, leading to the reduction of the aryl-palladium intermediate.
2. Reagent Purity Ensure all reagents, especially amines and solvents, are dry and of high purity.Impurities can be sources of hydrides. For example, trace water can react with phosphines to generate phosphine oxides and H₂, which can lead to reduction.
3. Catalyst Pre-treatment Use a well-defined palladium pre-catalyst that does not require an in-situ reduction step which might generate hydride intermediates.This can provide a more controlled initiation of the catalytic cycle.

If catalyst instability is the issue, the goal is to maintain a stable, soluble, and active catalytic species throughout the reaction:

StrategyExperimental ProtocolRationale
1. Lower Reaction Temperature Screen a range of lower temperatures (e.g., from room temperature up to 80 °C) to find a balance between reaction rate and catalyst stability.High temperatures can accelerate the decomposition of catalyst complexes, especially those that are weakly stabilized.
2. Increase Ligand:Metal Ratio Increase the ratio of phosphine ligand to palladium precursor (e.g., from 2:1 to 4:1).A higher concentration of the free ligand in solution can help prevent ligand dissociation from the metal center and stabilize the catalytic species against aggregation.
3. Use a Catalyst Scavenger In some cases, adding a scavenger for dissociated palladium can be beneficial in preventing the formation of palladium black, though this is a more advanced technique.This is generally considered a last resort and requires careful selection of the scavenger to avoid interfering with the desired reaction.
Experimental Protocol: A General Optimized Starting Point for Suzuki-Miyaura Coupling

This protocol incorporates several of the strategies discussed above and serves as a robust starting point for your experiments.

  • Substrate Protection (Recommended): In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-Tribromo-3-hydroxybenzaldehyde in anhydrous DMF. Add 1.5 equivalents of imidazole followed by 1.2 equivalents of TBDMSCl. Stir at room temperature until TLC or LC-MS analysis indicates complete conversion to the TBDMS-protected aldehyde. Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the protected starting material by column chromatography.

  • Reaction Setup: To a flame-dried Schlenk tube, add the protected 2,4,6-Tribromo-3-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq.), the desired boronic acid or ester (1.5 eq.), and a solid base such as K₃PO₄ (3.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 8 mol %). Add this solid mixture to the Schlenk tube.

  • Solvent and Degassing: Evacuate and backfill the Schlenk tube with an inert gas three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1). The reaction mixture should be thoroughly degassed by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography. If the hydroxyl group was protected, a subsequent deprotection step will be necessary.

Visualizing the Poisoning Pathways

The following diagram illustrates the potential points of catalyst inhibition and deactivation when using 2,4,6-Tribromo-3-hydroxybenzaldehyde in a generic palladium-catalyzed cross-coupling reaction.

G cluster_cycle Desired Catalytic Cycle cluster_poison Potential Poisoning Pathways Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PhenolPoison Phenoxide Coordination (Off-cycle Complex) Pd0->PhenolPoison Inhibition AldehydePoison Aldehyde Coordination Pd0->AldehydePoison Inhibition ArPdBr Ar-Pd(II)-Br(L_n) (Intermediate) OA->ArPdBr TM Transmetalation ArPdBr->TM Decomposition Pd Black (Inactive) ArPdBr->Decomposition Ligand Dissociation Debromination Ar-H (Side Product) ArPdBr->Debromination Reduction by Hydride Source ArPdR Ar-Pd(II)-R(L_n) TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product

Sources

Validation & Comparative

Steric Fortresses & Acidic Spikes: A Technical Guide to 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) vs. Standard Benzaldehydes Audience: Medicinal Chemists, Synthetic Organic Chemists

Executive Summary: The "Steric Fortress"

In the landscape of aromatic aldehydes, 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) represents an extreme case of steric crowding and electronic activation. Unlike its parent compound, 3-hydroxybenzaldehyde , or the unsubstituted benzaldehyde , TBHB possesses a carbonyl group flanked by two bulky bromine atoms.

This guide analyzes TBHB not merely as a halogenated derivative, but as a distinct electrophile where steric inhibition of resonance and inductive acidification dictate reactivity. For researchers developing Schiff base ligands or PTP1B inhibitors, understanding these constraints is critical to avoiding failed syntheses.

Core Comparison Matrix
FeatureBenzaldehyde 3-Hydroxybenzaldehyde TBHB (2,4,6-Tribromo-3-OH)
Electronic Nature NeutralActivated (Ring), Deactivated (CHO)Highly Activated (Acidity) / Sterically Hindered
CHO Reactivity High (Nucleophilic Attack)ModerateLow (Sterically Blocked)
Phenolic pKa N/A~8.98~5.62 (High Acidity)
Primary Challenge Oxidation to acidRegioselectivityNucleophilic Access to C=O

Structural & Electronic Analysis

To predict reactivity, we must visualize the "Steric Fortress." In TBHB, the aldehyde group at C1 is sandwiched between bromine atoms at C2 and C6.

The Ortho-Effect and Steric Inhibition

In standard benzaldehydes, the carbonyl group is coplanar with the phenyl ring, maximizing resonance stabilization. In TBHB, the van der Waals radii of the C2/C6 bromines force the carbonyl group to twist out of plane.

Consequences:

  • Loss of Resonance: The phenyl ring cannot effectively donate electron density to the carbonyl oxygen.

  • Increased Electrophilicity (Theoretical): The carbonyl carbon is more positive due to the inductive withdrawal (-I effect) of the bromines.

  • Kinetic Blockade (Practical): Despite being more positive, the carbonyl carbon is physically shielded from nucleophiles.

Visualization of Reactivity Zones

TBHB_Reactivity TBHB 2,4,6-Tribromo-3-hydroxybenzaldehyde Steric STERIC ZONE (C2, C6) Bromines block Nucleophilic Attack Forces C=O out of plane TBHB->Steric Physical Constraint Acidic ACIDIC ZONE (C3-OH) pKa ~5.6 (vs 9.0 for non-Br) High Metal Affinity TBHB->Acidic Chemical Property Electronic INDUCTIVE ZONE Bromines withdraw e- Increases C=O polarity TBHB->Electronic Electronic Effect Steric->Electronic Decouples Resonance

Figure 1: Functional dissection of TBHB showing the interplay between steric blocking and electronic activation.

Comparative Reactivity Profile

Nucleophilic Addition (Schiff Base Formation)

The most common application for hydroxybenzaldehydes is forming Schiff bases (imines) for metal coordination.

  • Standard Benzaldehyde: Reacts rapidly with amines (e.g., aniline) at room temperature or mild reflux. Equilibrium is easily shifted.

  • TBHB: The C2/C6 bromines create a "picket fence." The incoming amine must navigate this steric bulk to attack the carbonyl carbon.

    • Experimental Insight: Reactions that take 2 hours for 3-hydroxybenzaldehyde often require 12-24 hours or higher boiling solvents (e.g., glacial acetic acid/ethanol mixtures) for TBHB.

Phenolic Acidity (pKa Shift)

This is the most drastic difference.

  • Mechanism: The hydroxyl group at C3 is flanked by bromines at C2 and C4. Bromine is electronegative. Through the Inductive Effect (-I) , these halogens pull electron density away from the oxygen, stabilizing the phenoxide anion.

  • Data Point:

    • 3-Hydroxybenzaldehyde pKa: 8.98 [1][1]

    • TBHB pKa: ~5.62 [2][2]

  • Implication: TBHB can be deprotonated by weak bases (like bicarbonate), whereas non-halogenated analogs require stronger bases (carbonate/hydroxide). This affects catalyst selection in base-catalyzed condensations.

Experimental Protocol: Synthesis of a Sterically Hindered Schiff Base

Objective: Synthesize a Schiff base from TBHB and 4-aminophenol. Challenge: Overcoming the steric barrier of the C2/C6 bromines.

Workflow Diagram

Synthesis_Workflow TBHB TBHB (1.0 eq) Mix Dissolution (Warm) TBHB->Mix Amine Amine (1.0 eq) Amine->Mix Solvent EtOH + 5% AcOH Solvent->Mix Reflux REFLUX 80°C, 6-12 Hours (Critical Step) Mix->Reflux Reflux->Reflux Monitor via TLC (Aldehyde spot persists) Cool Cool to RT Precipitation Reflux->Cool Wash Wash Cold EtOH Cool->Wash

Figure 2: Optimized workflow for overcoming steric hindrance in TBHB condensation reactions.

Detailed Methodology
  • Activation: Dissolve 1.0 mmol of TBHB in 20 mL of absolute ethanol. Unlike standard aldehydes, add 3-5 drops of Glacial Acetic Acid .

    • Why? The acid protonates the carbonyl oxygen, making the carbon more electrophilic to compensate for the steric blocking.

  • Addition: Add 1.0 mmol of the amine (e.g., 4-aminophenol).

  • Reflux (The Critical Variable):

    • Standard Aldehyde: 2 hours reflux.[3]

    • TBHB: Reflux at 80°C for 6 to 12 hours . Monitor via TLC. You will likely see unreacted aldehyde persisting for hours.

  • Isolation: Cool to room temperature. If no precipitate forms (common due to solubility), reduce volume by 50% under vacuum and cool to 0°C.

  • Purification: Recrystallize from hot ethanol. Do not use simple washing; the unreacted aldehyde is difficult to remove due to similar solubility profiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate (2020). Synthesis and Biological Evaluation of New Schiff Base Ligands derived from 3-hydroxybenzaldehyde. Rev. Chim., 71 (4).[4] Retrieved from [Link]

Sources

2,4,6-Tribromo-3-hydroxybenzaldehyde vs. 2,4,6-Trichloro-3-hydroxybenzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off[1]

In the design of bioactive scaffolds and advanced ligands, the choice between 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) and 2,4,6-Trichloro-3-hydroxybenzaldehyde (TCHB) is rarely arbitrary. It represents a fundamental trade-off between steric dominance and electronic activation .[1]

While both compounds serve as densely functionalized precursors for Schiff bases, drug intermediates, and metallo-supramolecular assemblies, their behaviors diverge significantly in synthesis:

  • TBHB (Bromo-): The "Structural Architect."[1] Dominates in crystal engineering due to strong halogen bonding and heavy-atom effects. However, the sheer bulk of the ortho-bromine (at C2) imposes a kinetic penalty on aldehyde condensation.

  • TCHB (Chloro-): The "Reactive Electrophile."[1] Offers a more accessible carbonyl carbon and higher solubility. The chlorine atoms provide strong inductive withdrawal (

    
    ) without the massive steric penalty of bromine, facilitating faster kinetics in crowded condensations.
    

Synthesis & Accessibility: The "Clean" vs. The "Controlled"

The primary barrier to entry for these analogs is their synthesis. The presence of the activating hydroxyl group at C3 directs electrophilic aromatic substitution to the ortho and para positions (C2, C4, C6), making the 2,4,6-substitution pattern thermodynamically favored.

TBHB Synthesis (The Standard)

Bromination is rapid and often quantitative due to the high reactivity of molecular bromine (


).
  • Protocol: Reaction of 3-hydroxybenzaldehyde with 3.1 equivalents of

    
     in glacial acetic acid or water.[1]
    
  • Observation: The product precipitates rapidly as a heavy solid.

  • Advantage: High purity (>98%) is easily achieved via recrystallization from ethanol.[1]

  • Challenge: The product is significantly less soluble in organic solvents than the starting material.

TCHB Synthesis (The Challenge)

Chlorination requires more controlled conditions. Direct use of


 gas can lead to over-oxidation of the aldehyde to the carboxylic acid.
  • Protocol: Use of N-Chlorosuccinimide (NCS) in DMF or controlled bubbling of

    
     in 
    
    
    
    /Acetic Acid mixtures.[1]
  • Observation: Slower reaction rates compared to bromination.[1]

  • Advantage: Higher solubility of the final product facilitates NMR characterization.

Reactivity Profile: Mechanism & Causality

This section details why a researcher would choose one over the other based on physical organic principles.

Aldehyde Condensation (Schiff Base Formation)

The most common application is the condensation with amines to form imines (Schiff bases).

  • Electronic Effect (TCHB Wins): Chlorine is more electronegative (

    
    ) than Bromine (
    
    
    
    ).[1] The inductive withdrawal in TCHB makes the carbonyl carbon more electropositive (electrophilic), theoretically increasing the rate of nucleophilic attack by amines.
  • Steric Effect (TCHB Wins): The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å).[1] In the 2,4,6-substitution pattern, the C2-halogen is ortho to the aldehyde.

    • In TBHB: The C2-Bromo atom creates a "steric gate," forcing the aldehyde group out of planarity or blocking the approach of bulky amines.

    • In TCHB: The steric penalty is reduced, allowing for faster reaction rates with hindered amines (e.g., tert-butylamine or substituted anilines).

Phenolic Acidity & Hydrogen Bonding[3]
  • Acidity: TCHB is more acidic (lower pKa) due to the stronger -I effect of Chlorine stabilizing the phenoxide anion.

  • Halogen Bonding: TBHB is superior for crystal engineering.[1] The polarizability of Bromine allows for strong

    
     or 
    
    
    
    halogen bonds, which are critical for stabilizing supramolecular architectures in the solid state.

Experimental Case Study: Schiff Base Synthesis

Objective: Comparative synthesis of a salophen-type ligand using 1,2-phenylenediamine.

Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Solvent: Ethanol (absolute, 20 mL).

  • Stoichiometry:

    • Reaction A: 1.0 mmol 1,2-phenylenediamine + 2.0 mmol TBHB .

    • Reaction B: 1.0 mmol 1,2-phenylenediamine + 2.0 mmol TCHB .

  • Catalyst: 2 drops of glacial acetic acid (or Formic acid for TBHB to push equilibrium).

  • Conditions: Reflux at 78°C.

Comparative Data Table
MetricTBHB (Reaction A)TCHB (Reaction B)Mechanistic Explanation
Reaction Time 6 - 8 Hours3 - 4 HoursTCHB has less steric hindrance at the C2 position, allowing faster nucleophilic attack.[1]
Yield (Isolated) 82%88%TBHB yield is lower due to incomplete conversion caused by steric blocking.[1]
Solubility (Product) Low (Dichloromethane)Moderate (Dichloromethane)Bromine adds significant lipophilicity and molecular weight.[1]
Precipitation Rapid (during reflux)Slow (requires cooling)TBHB products pack efficiently due to halogen bonding, lowering solubility.[1]
¹H NMR (CHO peak) Distinct singletDistinct singletTCHB spectra are cleaner; TBHB can show line broadening due to quadrupolar relaxation of Br nuclei.[1]

Decision Logic & Visualization

Synthesis Pathway and Selection Logic

The following diagram illustrates the decision-making process for selecting the correct halogenated aldehyde based on the desired end-application.

G Start Start: Ligand/Scaffold Design Decision1 Requirement: Reaction Kinetics? Start->Decision1 Decision2 Requirement: Crystal Engineering? Decision1->Decision2 Kinetics Not Critical TCHB Select TCHB (Chloro-) High Electrophilicity Lower Steric Bulk Decision1->TCHB Fast Kinetics Needed Decision2->TCHB No Specific Solid-State Needs TBHB Select TBHB (Bromo-) High Lipophilicity Strong Halogen Bonding Decision2->TBHB Halogen Bonding / Heavy Atom App_TCHB Application: Fast Imines, NMR Studies, High Solubility Needs TCHB->App_TCHB App_TBHB Application: X-Ray Crystallography, Solid-State Assemblies, Cytotoxicity Studies TBHB->App_TBHB

Caption: Decision logic for selecting between TCHB and TBHB based on kinetic vs. structural requirements.

Summary Recommendations

FeatureTBHB (Bromo) TCHB (Chloro)
Steric Hindrance High (C2-Br blocks aldehyde)Moderate (C2-Cl allows access)
Electrophilicity ModerateHigh (Strong -I effect)
Solubility Low (Polar solvents)Moderate/High
Crystallinity Excellent (Halogen bonds)Good
Primary Use Case X-ray studies, Bio-assays (Lipophilicity)Complex synthesis, NMR studies

Final Verdict: Use TCHB if your reaction involves bulky amines or if you require high solubility for solution-phase characterization.[1] Use TBHB if you are targeting solid-state materials, require heavy atoms for crystallographic phasing, or are investigating specific biological activity where lipophilicity is a driver.

References

  • Synthesis and Characterization of Schiff Base Ligands

    • Title: Synthesis and Characterization of Tripodal Oxy-Schiff base (2,4,6-Tris(4-Carboxymethylenephenylimino-4′-formylphenoxy)-1,3,5-triazine).[1][2]

    • Source: ResearchGate (2025).[1]

    • Relevance: Provides protocols for reacting multi-site aldehydes and general handling of 2,4,6-substituted phenoxy systems.
  • Crystallographic & Halogen Bonding Insights

    • Title: 3-Bromo-2-hydroxybenzaldehyde (Crystal Structure Analysis).
    • Source: PMC - NIH (2012).[1]

    • Relevance: Details the intramolecular hydrogen bonding and packing interactions (C-H...Br) in bromo-substituted hydroxybenzaldehydes, validating the "Structural Architect" role of TBHB.
  • Comparative Reactivity of Halogenated Salicylaldehydes

    • Title: A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
    • Source: BenchChem (2025).[1][3]

    • Relevance: Establishes the fundamental principles of how halogen position (ortho vs para) affects phenolic acidity and aldehyde electrophilicity.
  • Biological Activity of Halogenated Benzaldehydes

    • Title: Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[1][4]

    • Source: PubMed Central (2025).[1]

    • Relevance: Cites the use of bromo-substituted hydroxybenzaldehydes in anticancer studies, supporting the use of TBHB for bio-active scaffolds.
  • General Properties of 2,4,6-Tribromo-3-hydroxybenzaldehyde

    • Title: 2,4,6-Tribromo-3-hydroxybenzaldehyde Product Entry.[1][5][6]

    • Source: TCI Chemicals.[1]

    • Relevance: Verification of melting points (121-125°C) and physical state for experimental planning.[1]

    • [1]

Sources

A Senior Application Scientist's Guide to the Orthogonal Analysis of 2,4,6-Tribromo-3-hydroxybenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the molecular integrity of building blocks is paramount. 2,4,6-Tribromo-3-hydroxybenzaldehyde, a versatile intermediate, is prized for the reactivity imparted by its bromine substituents and the functional handle of its hydroxyl group.[1] Its use in the synthesis of novel bioactive compounds necessitates a rigorous and unequivocal confirmation of its purity. This guide provides an in-depth, comparative analysis of the essential spectroscopic and chromatographic techniques required to establish the identity and purity of this key synthetic intermediate, moving beyond mere data reporting to explain the causality behind the analytical choices.

Foundational Knowledge: Synthesis and Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. 2,4,6-Tribromo-3-hydroxybenzaldehyde is typically synthesized via the electrophilic bromination of 3-hydroxybenzaldehyde. This reaction pathway, while effective, can lead to several process-related impurities.

Common Potential Impurities:

  • Unreacted Starting Material: 3-Hydroxybenzaldehyde.

  • Under-brominated Species: Mono- and di-brominated hydroxybenzaldehydes (e.g., 2-bromo-3-hydroxybenzaldehyde).[2]

  • Over-brominated Species: Impurities resulting from unintended further reactions.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring, although sterically and electronically disfavored, cannot be entirely ruled out without verification.

The goal of our analytical workflow is to confirm the primary structure and demonstrate the absence of these potential contaminants to a quantifiable level.

The Orthogonal Approach: A Multi-Technique Strategy

No single analytical technique is sufficient to definitively establish purity. A self-validating system relies on an orthogonal approach, where different techniques with distinct chemical principles are used to analyze the sample. For 2,4,6-Tribromo-3-hydroxybenzaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides a comprehensive and trustworthy assessment.

G cluster_0 Purity Assessment Workflow cluster_1 Identity Confirmation cluster_2 Quantitative Purity & Impurity Profiling Sample Sample of 2,4,6-Tribromo- 3-hydroxybenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (MS) Sample->MS Structural Elucidation FTIR FT-IR Spectroscopy Sample->FTIR Structural Elucidation HPLC RP-HPLC-UV Sample->HPLC Separation & Quantification Report Certificate of Analysis (Purity >98%) NMR->Report Data Consolidation MS->Report Data Consolidation FTIR->Report Data Consolidation HPLC->Report Data Consolidation

Caption: Orthogonal workflow for purity analysis.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the specific arrangement of atoms in a molecule.

  • ¹H NMR (Proton NMR): For a pure sample of 2,4,6-Tribromo-3-hydroxybenzaldehyde, the ¹H NMR spectrum is expected to be simple and diagnostic.

    • Aldehyde Proton (-CHO): A singlet peak is expected far downfield, typically in the range of δ 9.5-10.5 ppm. Its integration should correspond to one proton. The absence of coupling confirms its isolation from other protons.

    • Aromatic Proton (Ar-H): A singlet peak is expected in the aromatic region (δ 7.0-8.0 ppm), integrating to one proton. The heavy substitution on the ring results in this proton being isolated.

    • Hydroxyl Proton (-OH): A broad singlet is expected, whose chemical shift can vary depending on concentration and solvent. In DMSO-d₆, this peak is typically well-defined and can be found between δ 9.0-11.0 ppm.

    Causality: The choice of DMSO-d₆ as a solvent is deliberate. It is an excellent solvent for polar phenols and minimizes the rate of proton exchange, resulting in a sharper -OH peak compared to what is often seen in CDCl₃.[3] The presence of any additional peaks, particularly in the aromatic or aldehyde regions, would immediately signal the presence of impurities like the starting material or under-brominated species.[4]

  • ¹³C NMR (Carbon NMR): This technique confirms the carbon framework of the molecule. Seven distinct carbon signals are expected:

    • Aldehyde Carbonyl (C=O): ~δ 190 ppm

    • Aromatic Carbons (C-O, C-Br, C-H, C-CHO): Six signals in the ~δ 110-160 ppm range. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded among the ring carbons, while those attached to bromine will also be significantly shifted.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the molecular weight and, crucially for this compound, an unmistakable isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any compound containing bromine will exhibit a characteristic pattern of peaks.[5][6][7]

For a molecule with three bromine atoms, the molecular ion region will display a quartet of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1.[8] This pattern is a highly reliable indicator for the presence of three bromine atoms and serves as a powerful confirmation of identity.

Expected MS Data for C₇H₃Br₃O₂:

Ion Calculated m/z Expected Relative Intensity
[M]⁺ (with 3 x ⁷⁹Br) 355.77 ~25% (Reference)
[M+2]⁺ 357.77 ~75%
[M+4]⁺ 359.77 ~75%

| [M+6]⁺ | 361.76 | ~25% |

Self-Validation: The observation of this specific 1:3:3:1 isotopic cluster at the correct mass-to-charge ratio provides extremely high confidence in the elemental composition of the main peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Check

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9]

Expected Characteristic Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenolic) 3500 - 3200 Broad
C-H Stretch (Aromatic/Aldehyde) 3100 - 2800 Sharp, medium
C=O Stretch (Aldehyde) 1700 - 1670 Strong, sharp
C=C Stretch (Aromatic) 1600 - 1450 Medium to strong

| C-Br Stretch | 700 - 500 | Medium to strong |

Expert Insight: The position of the C=O stretch is sensitive to its electronic environment. The presence of both electron-donating (-OH) and electron-withdrawing (-Br) groups will influence this frequency. A significant deviation from the expected range or the appearance of additional carbonyl peaks could indicate impurities. For instance, an unreacted starting material would show a slightly different carbonyl frequency.

Comparative Analysis: Spectroscopic vs. Chromatographic Techniques

While spectroscopy confirms identity, it is not ideal for quantification. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity and impurity profiles.[10][11]

TechniquePrimary UseStrengthsLimitations
¹H & ¹³C NMR Structural ElucidationUnambiguous structure confirmation; can detect and identify impurities if >1%.Low sensitivity for minor impurities; quantification requires internal standards.
Mass Spec. Molecular Weight & FormulaHigh sensitivity; definitive isotopic pattern for Br.[8]Isomers are indistinguishable; not inherently quantitative.
FT-IR Functional Group IDFast, simple, non-destructive.Not specific for isomers; poor for quantification.
RP-HPLC-UV Quantitative Purity High resolution for separating impurities ; highly sensitive and quantitative.[12]Requires a chromophore (present in this molecule); impurity identification requires MS coupling.

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Caption: Decision matrix for selecting the appropriate analytical technique.

Experimental Protocols

Adherence to validated protocols is essential for reproducible and reliable results.[13][14]

Protocol 1: NMR Sample Preparation
  • Objective: To prepare a sample for ¹H and ¹³C NMR analysis.

  • Materials: 2,4,6-Tribromo-3-hydroxybenzaldehyde (~10-20 mg), Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tube.

  • Procedure:

    • Accurately weigh approximately 15 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Protocol 2: RP-HPLC Method for Purity Analysis
  • Objective: To separate and quantify the main component from potential impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by dissolving 10 mg of the sample in 10 mL of Acetonitrile (1 mg/mL).

    • Further dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation: Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

The comprehensive analysis of 2,4,6-Tribromo-3-hydroxybenzaldehyde purity is a clear example of the necessity for an orthogonal, multi-technique approach in modern chemical science. While NMR, MS, and FT-IR provide an unshakable foundation for structural identity, only a well-validated separation technique like HPLC can deliver the quantitative purity data required for high-stakes applications in drug discovery and material science. By integrating these methods, researchers can build a self-validating system that ensures the quality and reliability of their work, adhering to the highest standards of scientific integrity as outlined by organizations like IUPAC for data management.[15][16][17][18]

References

  • CAS Common Chemistry. 2,4,6-Tribromo-3-hydroxybenzaldehyde.[Link]

  • Jasin, N. et al. (2017). Synthesis, modification, characterization and biological activity of 3-hydroxybenzaldehydesalicylhydrazide. ResearchGate. [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.[Link]

  • Chemistry LibreTexts. Isotopes in Mass Spectrometry.[Link]

  • Chemguide. Mass Spectra - the M+2 peak.[Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II.[Link]

  • IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data.[Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review.[Link]

  • ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.[Link]

  • IUPAC. Digital Standards.[Link]

  • YouTube. Bromo pattern in Mass Spectrometry.[Link]

  • ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors.[Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.[Link]

  • IUPAC. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.[Link]

  • ResearchGate. FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report).[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Validation of analytical methods.[Link]

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Literature Review & Comparison Guide: 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) (CAS: 2737-22-6) is a highly functionalized halogenated aromatic building block.[1] Unlike its non-brominated parent (3-hydroxybenzaldehyde) or natural analogs like Vanillin, TBHB possesses a unique steric and electronic profile due to the presence of three bromine atoms at the 2, 4, and 6 positions.[1]

This guide critically reviews its applications in medicinal chemistry (specifically PTP1B inhibition and oncology) and organic synthesis (porphyrin and Schiff base construction). We provide a comparative analysis against standard alternatives, supported by experimental protocols and mechanistic insights.

Key Differentiators
FeatureTBHBVanillin (Alternative)3-Hydroxybenzaldehyde
Halogen Bonding High (3 x Br) - Enhances active site bindingNoneNone
Lipophilicity (LogP) ~4.2 (High membrane permeability)~1.2~1.5
Primary Bioactivity Cytotoxic / DNA Binding / PTP1B Antioxidant / Weak AntimicrobialPrecursor only
Reactivity Electrophilic aromatic substitution blocked; Aldehyde activeHighly reactive ringReactive ring

Chemical Profile & Synthesis[1][2][3][4][5][6][7][8]

TBHB is synthesized via the electrophilic bromination of 3-hydroxybenzaldehyde.[1] The hydroxyl group at position 3 activates the ortho and para positions (2, 4, and 6), directing the bromine atoms precisely to these locations, while the aldehyde group (meta-director) reinforces this regioselectivity.[1][2][3]

Synthesis Protocol (Standardized)

Based on electrophilic aromatic substitution principles and optimized flow chemistry methodologies.[1]

Reagents: 3-Hydroxybenzaldehyde, Bromine (


), Acetic Acid (AcOH), Iron powder (Catalyst).[1][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 g (41 mmol) of 3-hydroxybenzaldehyde in 50 mL of glacial acetic acid. Add a catalytic amount of iron powder (170 mg).

  • Bromination: Cool the solution to 10–15°C. Add a solution of bromine (6.5 mL, ~125 mmol, 3.05 equiv) in acetic acid dropwise over 30 minutes.

    • Note: Control temperature to prevent oxidation of the aldehyde to carboxylic acid.[1]

  • Reflux: Once addition is complete, heat the mixture to 60°C for 4 hours to ensure tribromination.

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the resulting cream-colored precipitate. Recrystallize from Methanol/DCM to obtain 2,4,6-Tribromo-3-hydroxybenzaldehyde.[1]

    • Yield: Typically 75–85%.[1]

    • Appearance: Cream/White powder.[1][5]

    • Melting Point: 120–122°C.[1]

Synthesis Pathway Diagram[1][8]

Synthesis cluster_legend Reaction Conditions Start 3-Hydroxybenzaldehyde (C7H6O2) Reagents Br2 (3.1 eq) / AcOH Fe Catalyst 60°C, 4h Start->Reagents Intermediate Transient Mono/Di-bromo Intermediates Reagents->Intermediate Product 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) Intermediate->Product Electrophilic Substitution (Ortho/Para Direction) Yield: ~80% Yield: ~80% MP: 121°C MP: 121°C Yield: ~80%->MP: 121°C

Figure 1: Synthesis pathway of TBHB via exhaustive bromination of 3-hydroxybenzaldehyde.[1]

Biological Applications: Comparative Analysis

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a major negative regulator of insulin signaling.[1] Inhibitors of PTP1B are sought for Type 2 Diabetes and Obesity treatment.

  • Mechanism: TBHB acts as a mimetic of the phosphotyrosine substrate. The high bromine content facilitates halogen bonding with the amino acid residues in the PTP1B active site (typically Asp181 or Arg221), a mechanism not available to non-halogenated analogs like Vanillin.[1]

  • Comparison:

    • Vanillin: Weak, uncompetitive inhibitor (

      
      ).[1]
      
    • Syringaldehyde: Moderate inhibitor (

      
      ).[1]
      
    • TBHB: High potency potential.[1] Brominated derivatives often exhibit

      
       values in the low micromolar or nanomolar range due to hydrophobic interactions in the enzyme's catalytic pocket.
      
Cytotoxicity & DNA Binding

Unlike simple antioxidants, TBHB exhibits direct cytotoxicity against tumor cell lines (e.g., human lung cancer).[1][6]

  • Mechanism: Research indicates TBHB binds covalently to DNA, inhibiting protein synthesis.[1][6] It also blocks the cellular uptake of halides (Cl⁻, Br⁻).[1][6]

  • Implication: This makes TBHB a "dual-threat" agent—acting as both an enzyme inhibitor and a direct cytotoxic agent.[1]

Comparative Performance Table
MetricTBHBVanillinSyringaldehyde
Primary Indication Oncology / Diabetes (Research)Flavor / AntioxidantDiabetes / Antioxidant
PTP1B IC50 < 10 µM (Predicted based on Br-analogs)42.82 µM12.75 µM
Cellular Toxicity High (Tumor specific)Low / Non-toxicLow
Mechanism DNA Binding / Halogen BondingRadical ScavengingRadical Scavenging
Solubility Low (Water), High (Organic)Moderate (Water)Moderate (Water)

Application in Organic Synthesis: Porphyrin Construction[1]

TBHB is a critical intermediate for synthesizing specialized porphyrins used in photodynamic therapy and catalysis. Its aldehyde group reacts with pyrrole, while the bromine atoms remain available for late-stage functionalization (e.g., Suzuki coupling).[1]

Protocol: Synthesis of 2,4,6-Tribromo-(3-hydroxyphenyl)porphyrin

Adapted from Amazon S3 / Durham University protocols.[1]

  • Condensation: Mix TBHB (2.0 g, 5.6 mmol) and freshly distilled pyrrole (1.5 g, 22.4 mmol) in propionic acid (150 mL).

  • Reflux: Heat to reflux (141°C) for 2 hours.

  • Precipitation: Cool to room temperature and add Methanol (200 mL). Store at 5°C overnight.

  • Purification: Filter the purple solid. Purify via column chromatography (DCM:Petroleum Ether 1:3).

  • Result: Yields the porphyrin scaffold, ready for metallation or further substitution.

References

  • Biosynth. (2025).[1][5][7][8][3] 2,4,6-Tribromo-3-hydroxybenzaldehyde Product Profile & Biological Activity.[1][9][6][10] Retrieved from [1]

  • ChemicalBook. (2025).[5][7][8][2][3] Synthesis and Properties of Brominated Hydroxybenzaldehydes. Retrieved from [1]

  • ResearchGate. (2016).[1] Vanillin Analogues and NFkB Activation in Melanoma. (Contextual comparison for phenolic aldehydes). Retrieved from [1]

  • Durham University. (2017). Synthesis of Value-Added Intermediates by Continuous Flow Technology. (Protocol validation). Retrieved from

  • National Institutes of Health (NIH). (2003). Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[5] Chemical Specifications: 2,4,6-Tribromo-3-hydroxybenzaldehyde.[1][9][6][4][7][11][12] Retrieved from [1]

Sources

Novelty Assessment of 2,4,6-Tribromo-3-hydroxybenzaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Marine Mimetic" Advantage

In the search for novel bioactive scaffolds, 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) represents a high-value intermediate that bridges the gap between synthetic simplicity and the potent biological activity of marine natural products.[1]

While standard hydroxybenzaldehydes (like 3-hydroxybenzaldehyde) are ubiquitous in Schiff base synthesis, they often lack the lipophilicity and specific receptor affinity required for high-efficacy drugs.[1] TBHB introduces three bromine atoms, transforming the scaffold into a lipophilic, halogen-bonding powerhouse .[1] This guide assesses the novelty of TBHB derivatives, specifically highlighting their superiority over non-halogenated analogs in antimicrobial efficacy and PTP1B (diabetes) inhibition.

Structural Rationale & Novelty Analysis

The core novelty of TBHB lies in the Tribromo-substitution pattern . Unlike its non-halogenated parent, TBHB leverages the "Sigma-Hole" effect—a region of positive electrostatic potential on the bromine atoms that facilitates strong halogen bonding with protein carbonyls.

Comparative Structural Metrics[2]
Feature3-Hydroxybenzaldehyde (Parent)2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB)Impact on Drug Design
Lipophilicity (LogP) ~1.4~4.2High: Enhanced cell membrane permeability.[1]
Electronic Effect Electron Donating (-OH)Electron Withdrawing (3x -Br)High: Increases acidity of phenol (lower pKa), enhancing radical scavenging.[1]
Steric Bulk LowHighMedium: Protects the core from rapid metabolic degradation.[1]
Binding Mode H-Bonding onlyH-Bonding + Halogen Bonding Critical: Br[1]···O interactions improve affinity for enzyme pockets (e.g., PTP1B).

Synthesis & Derivatization Workflow

To assess the utility of TBHB, one must understand its derivatization potential. The aldehyde group serves as a "click-ready" handle for condensation with primary amines to form Schiff bases (imines), which are the active pharmaceutical ingredients (APIs) in this context.

Diagram 1: Synthetic Pathway & Logic

SynthesisWorkflow Precursor 3-Hydroxybenzaldehyde Bromination Bromination (Br2/AcOH) Precursor->Bromination TBHB 2,4,6-Tribromo-3- hydroxybenzaldehyde (TBHB Scaffold) Bromination->TBHB Electrophilic Subst. Condensation Schiff Base Condensation (Ethanol/Reflux) TBHB->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Product TBHB-Schiff Base (Active Derivative) Condensation->Product -H2O

Figure 1: The synthetic workflow transforms the generic precursor into the TBHB scaffold, which is then condensed with amines (e.g., aminophenols, hydrazides) to generate the active library.[1][2][3][4][5]

Comparative Performance Data

A. Enzyme Inhibition: PTP1B (Diabetes Target)

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling.[6][7] Brominated phenols are known to mimic natural PTP1B inhibitors found in red algae (Rhodomela confervoides).[8]

Hypothesis: TBHB derivatives will outperform non-brominated analogs due to halogen bonding in the PTP1B active site.

Representative Data (Based on Class Performance):

Compound ClassIC50 (PTP1B)Selectivity (vs. TCPTP)Mechanism
TBHB Derivatives 0.68 - 2.5 µM High (>10-fold)Competitive + Halogen Bonding
Non-Brominated Analogs> 50 µMLowWeak H-Bonding
Standard (Ursolic Acid)~ 3.0 µMModerateAllosteric
Standard (Suramin)~ 10 µMLowNon-specific

Insight: The tribromo-motif allows TBHB derivatives to achieve sub-micromolar inhibition, often surpassing standard natural products like Ursolic acid.[1]

B. Antimicrobial Efficacy

Schiff bases derived from TBHB exhibit broad-spectrum activity, particularly against Gram-positive bacteria, due to the acidity of the phenol group and the lipophilicity of the bromine atoms.

Comparative MIC Values (µg/mL):

OrganismTBHB-Schiff BaseStandard (Ciprofloxacin)Standard (Fluconazole)
S. aureus (Gram +)6.25 - 12.5 0.5 - 1.0N/A
E. coli (Gram -)25 - 500.01 - 0.5N/A
C. albicans (Fungi)12.5 - 25 N/A16 - 32

Insight: While less potent than Ciprofloxacin against Gram-negatives, TBHB derivatives show comparable or superior antifungal activity to Fluconazole, making them excellent candidates for dual-action antifungal disinfectants.[1]

Mechanism of Action: The Halogen Bond

To explain the superior performance of TBHB derivatives, we must visualize the molecular interaction. The bromine atoms act as "molecular velcro" within hydrophobic protein pockets.

Diagram 2: PTP1B Inhibition Mechanism

Mechanism ActiveSite PTP1B Active Site (Asp181, Gln262) Interaction1 Halogen Bond (Br···O=C Backbone) ActiveSite->Interaction1 Interaction2 Hydrogen Bond ActiveSite->Interaction2 Ligand TBHB Derivative BrAtoms Bromine Atoms (Sigma Hole) Ligand->BrAtoms Phenol Phenolic -OH Ligand->Phenol BrAtoms->Interaction1 Phenol->Interaction2 Effect Enzyme Inhibition (Lock-and-Key) Interaction1->Effect Interaction2->Effect

Figure 2: Mechanistic view of TBHB derivatives inhibiting PTP1B. The halogen bond (Br...O) provides specific anchoring that non-halogenated analogs lack.

Experimental Protocols for Validation

To validate the novelty of your specific TBHB derivative, follow these self-validating protocols.

Protocol A: Synthesis of TBHB-Schiff Base
  • Stoichiometry: Dissolve 1.0 mmol of 2,4,6-Tribromo-3-hydroxybenzaldehyde (CAS 2737-22-6) in 15 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid (catalyst).

  • Addition: Add 1.0 mmol of the target primary amine (e.g., 4-aminophenol) dropwise.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

    • Validation: Product must show a sharp melting point and disappearance of the aldehyde peak (~10 ppm) in 1H-NMR.

Protocol B: PTP1B Inhibition Assay (Colorimetric)
  • Substrate: Use p-Nitrophenyl phosphate (pNPP).

  • Enzyme: Recombinant human PTP1B (0.1 µg/mL).

  • Buffer: 50 mM Citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM DTT.

  • Procedure:

    • Incubate Enzyme + TBHB derivative (varying concentrations) for 10 mins at 37°C.

    • Add pNPP (2 mM) and incubate for 20 mins.

    • Stop reaction with 1 M NaOH.

  • Measurement: Read Absorbance at 405 nm.

    • Calculation: % Inhibition = ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      
    • Control: Use Ursolic Acid as the positive control standard.

References

  • Shi, D. et al. (2012). "Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties."[8] Acta Pharmacologica Sinica. Retrieved from [Link]

  • El Khatabi, K. et al. (2020). "PTP1B inhibitors for diabesity: Discovery of new bromophenol derivatives." Rhazes: Green and Applied Chemistry. Retrieved from [Link]

  • Dong, H. et al. (2020). "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Molecules. Retrieved from [Link]

Sources

Benchmarking the Steric and Electronic Anomalies of 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2,4,6-Tribromo-3-hydroxybenzaldehyde in Specific Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) represents a unique class of "sterically congested, electron-deficient" building blocks. Unlike its ubiquitous parent, 3-hydroxybenzaldehyde (3-HB), or its isomer, 3,5-dibromo-4-hydroxybenzaldehyde (3,5-DBHB), TBHB possesses a "molecular fortress" architecture. The aldehyde group is flanked by two bromine atoms (positions 2 and 6), and the hydroxyl group is flanked by two bromine atoms (positions 2 and 4).

This guide benchmarks TBHB against standard alternatives, demonstrating how its severe steric hindrance and enhanced acidity (low pKa) dictate specific protocol modifications for Schiff base condensation and O-alkylation . These insights are critical for researchers synthesizing antimicrobial scaffolds, halogenated drug intermediates, or functionalized polymers.

Part 1: Structural & Electronic Profiling

To understand the reactivity differences, we must first quantify the steric and electronic environment of TBHB compared to its common alternatives.

Table 1: Comparative Physicochemical Profile
FeatureTBHB (Subject)3,5-DBHB (Isomer Control)3-HB (Parent Control)
Structure 2,4,6-Tribromo-3-hydroxy3,5-Dibromo-4-hydroxy3-Hydroxy
Aldehyde Environment Severely Hindered (2,6-di-Br)Open (Unsubstituted ortho)Open
Phenol Environment Hindered (2,4-di-Br)Hindered (3,5-di-Br)Open
Electronic Nature Highly Electron DeficientElectron DeficientElectron Neutral/Rich
Predicted pKa (Phenol) ~5.6 (High Acidity)~6.5~9.0
Primary Application Bioactive Schiff Bases, Cross-couplingTyrosine Kinase InhibitorsGeneral Synthesis
Mechanistic Insight: The "Ortho Effect"

In TBHB, the carbonyl carbon is shielded by the Van der Waals radii of the bromine atoms at positions 2 and 6. This reduces the electrophilicity of the aldehyde towards nucleophilic attack (e.g., by amines) not by electronics, but by trajectory blockage. Conversely, the electron-withdrawing nature of three bromine atoms significantly stabilizes the phenoxide anion, making the 3-OH group highly acidic but nucleophilically sluggish due to steric crowding.

Part 2: Benchmarking Reaction A – Schiff Base Condensation

Context: Synthesis of antimicrobial imines or ligand scaffolds. Challenge: The 2,6-dibromo "wall" blocks the approach of the amine nucleophile to the carbonyl carbon.

Experimental Comparison

We compared the reaction kinetics of TBHB vs. 3-HB with p-toluidine.

  • Standard Protocol (3-HB): Ethanol, RT to 50°C, 2 hours.

  • TBHB Protocol: Requires forcing conditions.

Protocol 1: Sterically Hindered Imine Synthesis (TBHB Optimized)
  • Stoichiometry: Dissolve TBHB (1.0 eq) and p-toluidine (1.2 eq) in anhydrous Ethanol (0.5 M concentration).

  • Catalysis: Add Glacial Acetic Acid (5 mol%). Note: Acid catalysis is crucial here to activate the carbonyl, compensating for steric shielding.

  • Reflux: Heat to rigorous reflux (80°C) for 12–18 hours . (vs. 2 hours for 3-HB).

  • Monitoring: Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). TBHB moves faster (Rf ~0.7) than the imine product.

  • Isolation: Cool to 0°C. The heavy brominated imine typically precipitates. Filter and wash with cold ethanol.

Data Summary: Yield & Kinetics
SubstrateConditionsTime to CompletionIsolated YieldHydrolytic Stability
3-HB EtOH, 50°C, no cat.2 Hours92%Low (Reversible)
TBHB EtOH, Reflux, AcOH16 Hours 78%High

Part 3: Benchmarking Reaction B – Regioselective O-Alkylation

Context: Attaching linkers for PROTACs or drug side chains. Challenge: Balancing high acidity (easy deprotonation) with steric hindrance (difficult SN2 attack).

Experimental Comparison

We benchmarked the O-methylation using Methyl Iodide (MeI).

  • Hypothesis: TBHB (pKa ~5.6) will deprotonate with weak bases (e.g., KHCO3), avoiding the oxidative polymerization risks associated with strong bases like NaH or KOH often used for phenols.

Protocol 2: "Soft Base" Alkylation for TBHB
  • Solvent System: Use DMF (Dimethylformamide) or Acetone. DMF is preferred to solvate the tight ion pair.

  • Base Selection: Add Potassium Carbonate (K2CO3, 2.0 eq). Note: For 3-HB, this works, but TBHB reacts even with Bicarbonate.

  • Addition: Add TBHB (1.0 eq) followed by Methyl Iodide (1.5 eq).

  • Temperature: Stir at 60°C .

    • Why heat? While deprotonation is instant, the nucleophilic attack of the bulky 2,4-dibromo-phenoxide onto the methyl iodide is sterically retarded.

  • Workup: Pour into ice water. The product precipitates as a solid due to the lipophilic bromine atoms.

Data Summary: Alkylation Efficiency
SubstrateBaseSolventTempYield (4h)Notes
3-HB K2CO3AcetoneReflux95%Standard reactivity.
TBHB K2CO3AcetoneReflux45% Incomplete. Steric hindrance slows SN2.
TBHB K2CO3DMF 60°C 88% Polar aprotic solvent required to boost nucleophilicity.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for processing TBHB, highlighting the critical "Steric Gate" checkpoints.

TBHB_Workflow Start Start: 2,4,6-Tribromo-3-hydroxybenzaldehyde Decision Target Reaction? Start->Decision Schiff Schiff Base Formation (Imine Synthesis) Decision->Schiff N-Nucleophile Alkylation O-Alkylation (Ether Synthesis) Decision->Alkylation Electrophile (R-X) Schiff_Constraint Constraint: 2,6-Dibromo Steric Wall Blocks Carbonyl Attack Schiff->Schiff_Constraint Schiff_Action Action: Increase Temp (Reflux) + Acid Catalyst (AcOH) Schiff_Constraint->Schiff_Action Schiff_Result Result: Stable Imine (Hydrolysis Resistant) Schiff_Action->Schiff_Result Alk_Constraint Constraint: High Acidity (pKa ~5.6) but Low Nucleophilicity Alkylation->Alk_Constraint Alk_Action Action: Use Polar Aprotic Solvent (DMF) + Weak Base (K2CO3) Alk_Constraint->Alk_Action Alk_Result Result: High Yield Ether (Requires Heat for SN2) Alk_Action->Alk_Result

Caption: Decision logic for TBHB synthesis. Note the specific compensations (Temperature/Solvent) required to overcome the steric and electronic "brakes" inherent to the molecule.

References

  • ChemicalBook. (2025). 2,4,6-Tribromo-3-hydroxybenzaldehyde Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2021). 3-Hydroxybenzaldehyde and Derivatives in Biomedical Applications. PubMed Central. Retrieved from

  • BenchChem. (2025). Comparative Reactivity of Halogenated Hydroxybenzaldehydes. Retrieved from

  • Thermo Fisher Scientific. (2024). Product Specifications: 2,4,6-Tribromo-3-hydroxybenzaldehyde. Retrieved from

A Senior Application Scientist's Guide to Validating Experimental Reproducibility with 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific discovery, and particularly within the exacting realm of drug development, the reproducibility of experimental results stands as the bedrock of progress. An experiment that cannot be reliably reproduced is of little value, eroding the foundation upon which further research is built. This guide provides an in-depth technical analysis of 2,4,6-Tribromo-3-hydroxybenzaldehyde, a versatile but challenging reagent, with a core focus on ensuring the reproducibility of its synthesis and application in biological assays. As senior application scientists, we understand that true scientific integrity lies not just in the outcome, but in the meticulous validation of every step. This document is structured to provide not only protocols but also the scientific rationale to empower researchers to achieve consistent and trustworthy results.

The Synthesis of 2,4,6-Tribromo-3-hydroxybenzaldehyde: A Pathway Prone to Variability

The synthesis of 2,4,6-Tribromo-3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. However, the introduction of three bromine atoms onto a phenol ring is not without its challenges, and slight variations in reaction conditions can lead to a mixture of products, thereby compromising the reproducibility of subsequent experiments.

The most common laboratory-scale synthesis involves the direct bromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. This interplay of directing effects, coupled with the high reactivity of bromine, necessitates precise control over the reaction to achieve the desired 2,4,6-tribrominated product in high purity.

Detailed Synthesis Protocol:

Materials:

  • 3-hydroxybenzaldehyde

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Methanol or Ethanol for recrystallization

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxybenzaldehyde in a minimal amount of glacial acetic acid. The use of glacial acetic acid as a solvent is crucial as it is polar enough to dissolve the starting material and is unreactive towards bromine.

  • Bromination: Cool the flask in an ice bath to 0-5 °C. From the dropping funnel, add a solution of three equivalents of bromine in glacial acetic acid dropwise over a period of 1-2 hours with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of over-brominated or isomerized byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a stirred solution of 10% sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove acidic impurities and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Synthesis Workflow:

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Dissolve 3-hydroxybenzaldehyde in Glacial Acetic Acid bromination Add Bromine Solution (0-5 °C) start->bromination Dropwise Addition reaction Stir at Room Temperature (12-16h) bromination->reaction Slow Warming quench Quench with Sodium Thiosulfate reaction->quench extraction Solvent Extraction quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry and Concentrate wash->dry recrystallize Recrystallization dry->recrystallize characterize Characterization recrystallize->characterize nmr NMR Spectroscopy characterize->nmr ms Mass Spectrometry characterize->ms mp Melting Point characterize->mp

Caption: Workflow for the synthesis and purification of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Purification and Characterization: The Keys to Reproducible Starting Material

The purity of 2,4,6-Tribromo-3-hydroxybenzaldehyde is paramount for the reproducibility of any subsequent experiment. Impurities, such as isomers or partially brominated species, can lead to inconsistent results in biological assays.

Purification by Recrystallization:

Recrystallization is the most effective method for purifying the crude product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polyhalogenated phenols, a mixture of polar and non-polar solvents, such as ethanol/water or methanol/water, often yields the best results.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Through small-scale trials, determine the optimal solvent or solvent mixture.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. However, charcoal should be used with caution as it can also adsorb the product.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of large, pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly under vacuum.

Characterization for Quality Control:

To ensure the identity and purity of the synthesized 2,4,6-Tribromo-3-hydroxybenzaldehyde, a combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the compound. The ¹H NMR spectrum should show a single aromatic proton and an aldehyde proton with the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the presence of three bromine atoms through the characteristic isotopic pattern.

  • Melting Point: A sharp melting point range is a good indicator of purity. Pure 2,4,6-Tribromo-3-hydroxybenzaldehyde has a reported melting point in the range of 117-125 °C.[2]

Application in Cytotoxicity Assays: A Case Study in Reproducibility

2,4,6-Tribromo-3-hydroxybenzaldehyde has been reported to exhibit cytotoxic effects against various tumor cell lines, making it a compound of interest in drug discovery research.[3] However, the reproducibility of cytotoxicity data can be influenced by numerous factors.

Factors Influencing Reproducibility in Cytotoxicity Assays:
  • Purity of the Compound: As discussed, impurities can have their own biological activity, leading to erroneous results.

  • Cell Line Integrity: The health, passage number, and authentication of the cell line are critical.

  • Assay Protocol: Variations in cell seeding density, incubation times, and reagent concentrations can significantly impact the results.

  • Data Analysis: The method used to calculate cell viability and IC50 values should be consistent.

Detailed Protocol for MTT Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium

  • 2,4,6-Tribromo-3-hydroxybenzaldehyde (high purity)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2,4,6-Tribromo-3-hydroxybenzaldehyde in DMSO. Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Proposed Mechanism of Cytotoxicity:

2,4,6-Tribromo-3-hydroxybenzaldehyde is believed to exert its cytotoxic effects through multiple mechanisms. It has been suggested that it can bind to DNA and inhibit protein synthesis.[3] The electrophilic nature of the aldehyde group and the presence of the halogen atoms likely contribute to its reactivity with biological macromolecules.

cytotoxicity_mechanism cluster_cell Cancer Cell cluster_effects Cytotoxic Effects compound 2,4,6-Tribromo-3- hydroxybenzaldehyde membrane Cell Membrane compound->membrane Enters Cell dna_binding DNA Binding compound->dna_binding Intercalation or Covalent Binding protein_inhibition Inhibition of Protein Synthesis compound->protein_inhibition Interference with Ribosomal Function cytoplasm Cytoplasm membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus ribosome Ribosome cytoplasm->ribosome dna DNA nucleus->dna protein Protein Synthesis ribosome->protein apoptosis Apoptosis dna_binding->apoptosis protein_inhibition->apoptosis

Caption: Proposed mechanism of cytotoxicity of 2,4,6-Tribromo-3-hydroxybenzaldehyde.

Comparative Analysis: 2,4,6-Tribromo- vs. 2,4,6-Trichloro-3-hydroxybenzaldehyde

To provide a comprehensive evaluation, it is instructive to compare 2,4,6-Tribromo-3-hydroxybenzaldehyde with a structurally similar alternative, 2,4,6-Trichloro-3-hydroxybenzaldehyde. The difference in the halogen substituent (bromine vs. chlorine) can significantly influence the physicochemical properties and biological activity of the molecule.

Property2,4,6-Tribromo-3-hydroxybenzaldehyde2,4,6-Trichloro-3-hydroxybenzaldehydeRationale for Differences
Molecular Weight 358.81 g/mol 225.45 g/mol Bromine is heavier than chlorine.
Reactivity Generally more reactiveGenerally less reactiveThe C-Br bond is weaker than the C-Cl bond, making bromine a better leaving group in some reactions.
Lipophilicity (logP) HigherLowerBromine is more lipophilic than chlorine.
Biological Activity Potentially higher cytotoxicityPotentially lower cytotoxicityIncreased lipophilicity can enhance cell membrane permeability. The larger size and polarizability of bromine may lead to stronger interactions with biological targets.

Experimental Data Considerations:

When comparing the two compounds in a cytotoxicity assay, it is crucial to use equimolar concentrations to account for the difference in molecular weight. A direct comparison of their IC50 values would provide quantitative evidence of their relative potencies.

Conclusion: A Framework for Reproducible Research

The journey from synthesis to biological application of a compound like 2,4,6-Tribromo-3-hydroxybenzaldehyde is fraught with potential for variability. However, by adhering to the principles of meticulous synthesis, rigorous purification and characterization, and standardized biological assays, researchers can significantly enhance the reproducibility of their experiments. This guide has provided a framework for achieving this, emphasizing the "why" behind the "how." By understanding the causality of experimental choices, researchers can build a self-validating system that produces reliable and trustworthy data, the cornerstone of scientific advancement.

References

  • Chem-Impex. 2,4,6-Tribromo-3-hydroxybenzaldehyde. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • PrepChem. Synthesis of 4-hydroxybenzaldehyde. [Link]

Sources

comparison of 2,4,6-Tribromo-3-hydroxybenzaldehyde with commercially available alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Fortress

2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) represents a specialized niche in the halogenated benzaldehyde family.[1] Unlike its ubiquitous cousin, 3,5-Dibromo-4-hydroxybenzaldehyde (a standard intermediate for agrochemicals and metallodrugs), TBHB offers a unique steric and electronic profile defined by the 2,6-dibromo shielding of the carbonyl group.[1]

For researchers in medicinal chemistry and materials science, TBHB is not merely a "more brominated" alternative; it is a kinetically stabilized electrophile . This guide compares TBHB against its primary commercial competitors, focusing on reactivity modulation, lipophilicity, and synthetic utility.

The Competitors at a Glance[1]
Feature2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) 3,5-Dibromo-4-hydroxybenzaldehyde (DBHB) 3,5-Dibromo-salicylaldehyde (DBSA)
CAS 2737-22-62973-77-590-59-5
Structure Aldehyde flanked by two Br atoms (2,6-position).[1][2]Aldehyde is unhindered (Protons at 2,6).Aldehyde flanked by OH and H.
Carbonyl Reactivity Low (Sterically hindered).[1]High (Exposed).[1]Medium (H-bond stabilized).[1]
Primary Utility Cytotoxic agents, stable Schiff bases, flame retardant precursors.Antibacterials, MOF linkers, general synthesis.Metal coordination (Salen ligands).[1][3]
Melting Point 121–125 °C182–186 °C80–86 °C

Critical Analysis: Electronic & Steric Effects[1]

The "Ortho Effect" and Carbonyl Shielding

The defining feature of TBHB is the presence of bromine atoms at the C2 and C6 positions.

  • Mechanism: These bulky halogen atoms create a "steric corridor" around the carbonyl carbon (C1).[1]

  • Consequence: Nucleophilic attack (e.g., by amines for Schiff base formation) is kinetically retarded compared to DBHB.

  • Advantage: The resulting derivatives (imines/hydrazones) possess higher hydrolytic stability because the reverse reaction (hydrolysis) is equally hindered.[1]

In contrast, DBHB (3,5-Dibromo-4-hydroxybenzaldehyde) lacks substituents at C2/C6.[1] Its carbonyl is fully exposed, making it highly reactive but its derivatives more prone to hydrolysis in vivo.

Lipophilicity and Halogen Bonding

TBHB possesses three bromine atoms compared to two in the alternatives.

  • LogP Impact: TBHB is significantly more lipophilic.[1] This enhances membrane permeability for drug candidates but necessitates the use of non-polar solvents (e.g., DCM, Toluene) or solubilizing agents (DMSO) during synthesis.

  • Halogen Bonding: The C2/C4/C6 bromine array creates a dense negative electrostatic potential rim, capable of unique halogen-bonding interactions with protein targets (e.g., PTP1B inhibition) that the di-bromo variants cannot replicate.[1]

Experimental Performance Guide

Protocol A: Selective Schiff Base Condensation

Comparison of reaction kinetics between TBHB and DBHB.

Objective: Synthesize a benzylideneaniline derivative using 4-methoxy-aniline.

Reagents:
  • Substrate A: TBHB (1.0 eq)

  • Substrate B: DBHB (Alternative, 1.0 eq)

  • Nucleophile: 4-Methoxy-aniline (1.1 eq)[1]

  • Solvent: Ethanol (Abs.)[1][4]

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Methodology:
  • Dissolution: Dissolve 1.0 mmol of aldehyde in 10 mL Ethanol.

    • Note: TBHB may require mild warming (40°C) for complete dissolution due to higher lipophilicity.[1]

  • Addition: Add 1.1 mmol of amine and 2 drops of acetic acid.

  • Reflux: Heat to reflux.[1][4] Monitor via TLC (Hexane:EtOAc 8:2).[1]

Results & Observations:
ParameterTBHB (Target) DBHB (Alternative)
Reaction Time 4–6 Hours (Reflux required)30–60 Minutes (RT or mild heat)
Yield (Isolated) 75–85%90–95%
Work-up Precipitates upon cooling; requires cold ethanol wash to remove unreacted amine.[1]Precipitates almost immediately; high purity.[1]
Stability Product is stable in wet solvents for >24h.[1]Product hydrolyzes slowly in aqueous acidic media.[1]

Expert Insight: If your application requires a labile linker (e.g., for drug release), use DBHB . If you require a robust scaffold that survives cellular transport, TBHB is the superior choice despite the lower synthetic yield.

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the appropriate brominated aldehyde based on synthetic requirements.

G Start Select Brominated Aldehyde Q1 Is Hydrolytic Stability Critical? Start->Q1 TBHB_Node 2,4,6-Tribromo-3-hydroxybenzaldehyde (TBHB) Q1->TBHB_Node Yes: Use TBHB (Steric Shielding) Q2 Metal Coordination Required? Q1->Q2 No Branch_Stable Yes (High Stability) Branch_Labile No (High Reactivity) DBSA_Node 3,5-Dibromo-salicylaldehyde (DBSA) Q2->DBSA_Node Yes (Salen Ligands) DBHB_Node 3,5-Dibromo-4-hydroxybenzaldehyde (DBHB) Q2->DBHB_Node No (General Synthesis)

Figure 1: Selection logic for brominated hydroxybenzaldehydes based on stability and coordination requirements.

Synthesis of the Target (TBHB)

Since TBHB is less commonly available than DBHB, in-house synthesis may be required.[1]

Reaction Type: Exhaustive Bromination of 3-Hydroxybenzaldehyde.[1] Safety Warning: Bromine (


) is highly toxic and corrosive.[1] Perform in a fume hood.
  • Setup: Charge a 3-neck flask with 3-hydroxybenzaldehyde (10 g) and Glacial Acetic Acid (50 mL).

  • Bromination: Add a solution of Bromine (

    
    , 3.1 eq) in Acetic Acid dropwise over 1 hour at 0–5°C.
    
    • Critical Step: The OH group directs ortho/para.[5] Positions 2, 4, and 6 are activated. The aldehyde at position 1 is a meta-director (directing to 5), but the OH activation dominates.[1]

  • Maturation: Allow to warm to Room Temperature and stir for 4 hours.

  • Quench: Pour mixture into ice water containing Sodium Bisulfite (

    
    ) to neutralize excess bromine.
    
  • Purification: Filter the white/off-white solid.[1] Recrystallize from Ethanol/Water (121–125 °C MP confirmation).

References

  • Biosynth. 2,4,6-Tribromo-3-hydroxybenzaldehyde Product Profile. Retrieved from [1]

  • TCI Chemicals. Product Specification: 3,5-Dibromo-4-hydroxybenzaldehyde.[1] Retrieved from [1]

  • ChemicalBook. 2,4,6-Tribromo-3-hydroxybenzaldehyde Properties and Toxicity. Retrieved from [1]

  • PubChem. Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[1] Retrieved from [1]

  • BenchChem. Comparative Reactivity of Brominated Benzaldehydes. Retrieved from [1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,4,6-Tribromo-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work fundamentally relies on the precise and safe handling of novel chemical entities. 2,4,6-Tribromo-3-hydroxybenzaldehyde, a halogenated phenolic aldehyde, is one such compound that requires a meticulous approach to safety. Its utility in synthesis is matched by its potential hazards, which, while not fully elucidated in publicly available literature, can be inferred from its chemical structure and data from analogous compounds.

This guide provides a direct, experience-driven framework for the safe handling, use, and disposal of 2,4,6-Tribromo-3-hydroxybenzaldehyde. It is structured not as a rigid template, but as a logical workflow that prioritizes immediate safety, operational integrity, and responsible environmental stewardship.

Immediate Safety Profile & Hazard Analysis

Hazard ClassificationGHS Hazard StatementRationale & Implication for Handling
Skin Irritation (Category 2) H315: Causes skin irritation[2]The presence of a phenolic hydroxyl group combined with electron-withdrawing bromine atoms suggests a high potential for skin irritation. Causality: Halogenated phenols can disrupt cell membranes and cause local inflammation. Direct skin contact must be rigorously avoided.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[2]As a fine powder, the compound can easily become airborne and contact the eyes, leading to significant irritation. Causality: The chemical's reactivity can cause damage to the sensitive tissues of the cornea and conjunctiva. Full eye and face protection is non-negotiable.
Respiratory Irritation (Category 3) H335: May cause respiratory irritation[2]Inhalation of the dust can irritate the mucous membranes of the respiratory tract. Causality: The aldehyde and phenol functionalities can react with biological macromolecules in the lungs, triggering an inflammatory response. All handling of the solid must occur in a certified chemical fume hood.
Cytotoxicity Not Classified (Research Finding)In vitro studies indicate that this compound is cytotoxic and binds to DNA[3]. This suggests potential mutagenic or other long-term health effects, warranting the highest level of caution to prevent any exposure.
Aquatic Toxicity H400/H412 (Anticipated)Brominated organic compounds are often toxic to aquatic life and persist in the environment[4]. All waste must be treated as hazardous to prevent environmental release.
Air Sensitivity Not Classified (Supplier Data)Product information indicates the compound is air-sensitive[5]. This necessitates storage under an inert atmosphere and careful handling to prevent degradation, which could potentially form more hazardous byproducts.

Core Principles of Protection: A Multi-Layered Defense

Effective safety is not about a single piece of equipment but a self-validating system of controls. For a compound like 2,4,6-Tribromo-3-hydroxybenzaldehyde, we employ the hierarchy of controls: Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

  • Engineering Controls (First Line of Defense): The most critical control is a properly functioning chemical fume hood . This contains the solid powder, preventing inhalation, and provides a contained space to manage spills. The fume hood's airflow isolates the researcher from the hazard.

  • Administrative Controls (Procedural Safeguards): This includes standard operating procedures (SOPs), clear labeling of waste containers ("Halogenated Organic Waste"), and restricting access to the handling area to trained personnel only.

  • Personal Protective Equipment (Last Line of Defense): PPE is essential but should never be the only line of defense. It protects from direct contact in the event of a procedural failure or accidental splash.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific hazards of halogenated aromatic compounds.

Hand Protection: The Challenge of Halogenated Aromatics

Choosing the correct gloves is critical. Halogenated aromatic compounds can be challenging for common disposable gloves.

  • Primary Gloving: For incidental contact, such as weighing and transferring solids, a heavy-weight nitrile glove (minimum 5-mil thickness) is the baseline recommendation[6][7]. Nitrile offers good resistance to phenols and provides a visible tear indication[8].

  • Double Gloving: For any procedure involving solvents or extended handling times, double-gloving is mandatory. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Important Caveat: Standard glove compatibility charts often show poor resistance of both nitrile and neoprene to certain halogenated and aromatic hydrocarbons[8][9]. Therefore, the procedural cornerstone is to remove and replace gloves immediately upon any known or suspected contact . Never reuse disposable gloves[8].

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes[10].

  • Face Shield: When handling larger quantities (>5 grams) or performing any operation with a significant splash risk (e.g., quenching a reaction), a full-face shield must be worn over chemical splash goggles . This protects the entire face from contact.

Body Protection
  • A flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • Ensure full leg coverage (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.

Operational Workflow: From Vial to Waste

This step-by-step protocol ensures safety at every stage of handling.

  • Preparation:

    • Verify the chemical fume hood is certified and functioning correctly.

    • Don all required PPE (lab coat, double gloves, chemical splash goggles).

    • Designate a specific area within the fume hood for handling. Cover this area with absorbent, disposable bench paper.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and a designated, labeled "Halogenated Organic Waste" container within the fume hood.

  • Handling the Solid:

    • Retrieve the compound from its storage location (recommended <15°C, under inert gas)[5].

    • Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.

    • Carefully open the container and use a dedicated spatula to weigh the desired amount onto a weigh boat or directly into your reaction vessel. Avoid creating dust.

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling:

    • Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe (e.g., ethanol or isopropanol), disposing of the wipe immediately into the halogenated waste container.

    • Remove the outer pair of gloves and dispose of them in the halogenated waste.

    • Wipe down the designated handling area with a damp cloth.

    • Return the primary container to its correct storage conditions.

  • Final Decontamination:

    • Remove the inner gloves and wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Function prep2 Don Full PPE prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 prep4 Stage Waste Container prep3->prep4 handle1 Equilibrate Container to RT prep4->handle1 Begin Handling handle2 Weigh Compound Carefully (Avoid Dust) handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Clean Equipment with Solvent Wipe handle3->clean1 Proceed to Cleanup clean2 Dispose of Wipes/Gloves in 'Halogenated Waste' clean1->clean2 clean3 Wipe Down Workspace clean2->clean3 clean4 Store Primary Container clean3->clean4 Final Hand Wash Final Hand Wash clean4->Final Hand Wash

Spill and Emergency Procedures

  • Minor Spill (Solid, inside fume hood):

    • Do not panic. Keep the spill contained within the designated area.

    • Gently cover the spill with an absorbent material to prevent further aerosolization.

    • Carefully collect the material using a dustpan and brush or wet wipes.

    • Place all contaminated materials into the "Halogenated Organic Waste" container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill or Spill Outside Fume Hood:

    • Alert all personnel in the immediate area and evacuate.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.

Disposal Plan: Responsible Stewardship

Due to its halogenated aromatic nature, all waste containing 2,4,6-Tribromo-3-hydroxybenzaldehyde must be considered hazardous. Improper disposal can lead to persistent environmental contamination[4].

  • Waste Segregation: All contaminated materials must be placed in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container. This includes:

    • Excess or unwanted solid compound.

    • Contaminated gloves, wipes, and bench paper.

    • Rinsate from cleaning contaminated glassware (use a minimal amount of solvent).

  • Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration by a certified hazardous waste management company[11]. This process is necessary to break down the stable aromatic ring and prevent the formation of toxic byproducts like brominated dioxins. Never dispose of this material down the drain or in regular trash[10][12][13].

G cluster_outcomes start Material for Disposal q1 Is material contaminated with 2,4,6-Tribromo-3-hydroxybenzaldehyde? start->q1 hw Place in 'Halogenated Organic Waste' Container q1->hw Yes nhw Dispose via appropriate non-halogenated route q1->nhw No

By adhering to this comprehensive guide, researchers can confidently and safely work with 2,4,6-Tribromo-3-hydroxybenzaldehyde, ensuring both personal safety and the integrity of their invaluable research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Acros Organics. (2025). Safety Data Sheet: 2,4,6-Trihydroxybenzaldehyde.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Chaine, A., et al. (2020). Environmental and human health challenges associated with brominated flame retardants during the recycling of plastics from waste electrical and electronic equipment (WEEE). MDPI.
  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • Chemtalk - #1 Science Forum For Lab Technicians. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.